molecular formula C5H5BO4 B112398 3-Formylfuran-2-boronic acid CAS No. 27339-38-4

3-Formylfuran-2-boronic acid

Cat. No.: B112398
CAS No.: 27339-38-4
M. Wt: 139.9 g/mol
InChI Key: JUZCSXHYOWVCHI-UHFFFAOYSA-N
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Description

3-Formylfuran-2-boronic acid is a useful research compound. Its molecular formula is C5H5BO4 and its molecular weight is 139.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-formylfuran-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BO4/c7-3-4-1-2-10-5(4)6(8)9/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZCSXHYOWVCHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CO1)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395770
Record name 3-Formylfuran-2-boronic acid
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Molecular Weight

139.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27339-38-4
Record name 3-Formylfuran-2-boronic acid
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Record name (3-Formylfuran-2yl)boronic acid
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Foundational & Exploratory

An In-depth Technical Guide to 3-Formylfuran-2-boronic acid: Chemical Properties and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formylfuran-2-boronic acid (CAS No. 27339-38-4) is a bifunctional heterocyclic organic compound that has garnered interest in medicinal chemistry and organic synthesis. Its unique structure, incorporating both a reactive aldehyde and a versatile boronic acid moiety on a furan scaffold, makes it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, detailed hypothetical experimental protocols for its synthesis and purification, and its prominent role in palladium-catalyzed cross-coupling reactions. Furthermore, this document explores the predicted spectroscopic characteristics of the molecule and discusses the potential, though currently unelucidated, biological significance of furan-based boronic acids in drug discovery.

Core Chemical Properties

This compound is a stable, yet reactive, organic compound. The presence of the boronic acid group makes it a key substrate in Suzuki-Miyaura coupling reactions, while the aldehyde functionality offers a site for further chemical modifications such as reductive amination, oxidation, or olefination.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 27339-38-4
Molecular Formula C₅H₅BO₄
Molecular Weight 139.90 g/mol
Melting Point 150 °C (decomposes)
Appearance Off-white to light yellow solid (predicted)General knowledge
Solubility Soluble in methanol, DMSO, and other polar organic solvents. Limited solubility in water.General knowledge
Purity (typical) ≥97%

Synthesis and Purification: Detailed Methodologies

Hypothetical Synthesis Protocol: Lithiation-Borylation of 3-Bromofuran-2-carbaldehyde

This protocol describes a two-step process starting from the commercially available 3-bromo-2-formylfuran.

Step 1: Lithiation of 3-Bromo-2-formylfuran

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL) and cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) to the cooled THF.

  • In a separate flask, dissolve 3-bromo-2-formylfuran (1.0 equivalent) in anhydrous THF (5 mL).

  • Add the solution of 3-bromo-2-formylfuran dropwise to the n-butyllithium solution, maintaining the temperature at -78 °C.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

Step 2: Borylation and Work-up

  • To the freshly prepared lithiated furan species, add triisopropyl borate (1.2 equivalents) dropwise at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of aqueous hydrochloric acid (1 M) until the pH is acidic (pH ~2).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude this compound.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification 3-Bromo-2-formylfuran 3-Bromo-2-formylfuran Lithiation Lithiation 3-Bromo-2-formylfuran->Lithiation n-BuLi, THF, -78 °C Borylation Borylation Lithiation->Borylation B(OiPr)₃, -78 °C to rt Crude Product Crude Product Borylation->Crude Product Acidic Work-up Recrystallization Recrystallization Crude Product->Recrystallization Hot Solvent (e.g., Ethyl Acetate/Hexane) Pure Product Pure Product Recrystallization->Pure Product Cooling & Filtration

Caption: Hypothetical workflow for the synthesis and purification of this compound.

Purification Protocol: Recrystallization

Arylboronic acids are often crystalline solids and can be effectively purified by recrystallization.[1]

  • Dissolve the crude this compound in a minimal amount of a hot solvent system, such as an ethyl acetate/hexane mixture.

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the precipitated crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the purified crystals under vacuum to obtain pure this compound.

Applications in Synthesis: The Suzuki-Miyaura Coupling

The primary utility of this compound in synthetic organic chemistry is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures, which are prevalent in many pharmaceutical compounds.[2]

General Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Halide

This protocol provides a general procedure for the coupling of this compound with a generic aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[3]

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 equivalent), this compound (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture with vigorous stirring at a temperature typically ranging from 80 to 110 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous work-up.

  • Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.

Suzuki_Miyaura_Coupling Aryl Halide Aryl Halide Oxidative Addition Oxidative Addition Aryl Halide->Oxidative Addition Boronic Acid This compound Transmetalation Transmetalation Boronic Acid->Transmetalation Base Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Oxidative Addition->Transmetalation Aryl-Pd(II)-Halide Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Aryl-Pd(II)-Furan Reductive Elimination->Pd(0) Catalyst Catalyst Regeneration Coupled Product Coupled Product Reductive Elimination->Coupled Product Biological_Potential 3-Formylfuran-2-boronic_acid This compound Furan_Scaffold Furan Scaffold 3-Formylfuran-2-boronic_acid->Furan_Scaffold Boronic_Acid_Moiety Boronic Acid Moiety 3-Formylfuran-2-boronic_acid->Boronic_Acid_Moiety Biological_Activities Potential Biological Activities (Antibacterial, Antifungal, etc.) Furan_Scaffold->Biological_Activities Enzyme_Inhibition Potential Enzyme Inhibition (e.g., Serine Proteases) Boronic_Acid_Moiety->Enzyme_Inhibition Drug_Discovery Lead Compound for Drug Discovery Biological_Activities->Drug_Discovery Enzyme_Inhibition->Drug_Discovery

References

3-Formylfuran-2-boronic acid CAS number 27339-38-4

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 27339-38-4

This technical guide provides a comprehensive overview of 3-Formylfuran-2-boronic acid, a key building block in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and materials science. This document details the compound's physicochemical properties, safety and handling protocols, and its significant applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties

This compound, also known as 2-Borono-3-furaldehyde, is a heterocyclic organic compound.[1] Its bifunctional nature, containing both a reactive aldehyde group and a versatile boronic acid moiety, makes it a valuable intermediate in the synthesis of complex molecular architectures.

PropertyValueReference
CAS Number 27339-38-4[1][2]
Molecular Formula C₅H₅BO₄[1][3][4]
Molecular Weight 139.90 g/mol [1][3][4]
Melting Point 150°C (decomposes)[4]
Appearance Light yellow solid[5]
Purity Typically ≥97% or >98%[1][3]
Synonyms 2-Borono-3-furaldehyde, 2-Borono-3-formylfuran[1]

Health and Safety Information

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified as an irritant.

Hazard Summary:

  • Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6]

  • Physical Hazards: None identified.[5][6]

  • Environmental Hazards: No substances known to be hazardous to the environment.[5][6]

Recommended Safety Precautions:

Precaution CategorySpecific Recommendations
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, and eye/face protection (goggles conforming to EN166 standard).[5][6]
Handling Use only outdoors or in a well-ventilated area.[5] Avoid breathing dust.[5] Wash hands and any exposed skin thoroughly after handling.[5][7]
Storage Store in a well-ventilated place and keep the container tightly closed.[5] It is recommended to store locked up.[7]
First Aid (Exposure) Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[5][7] Skin: Wash with plenty of soap and water. If irritation persists, seek medical advice.[5][7] Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a doctor if you feel unwell.[5]
Disposal Dispose of contents/container to an approved waste disposal plant.[5]

Core Applications in Organic Synthesis

Boronic acids are foundational reagents in modern medicinal chemistry and materials science, largely due to their utility in the Suzuki-Miyaura cross-coupling reaction.[8][9][10] This palladium-catalyzed reaction efficiently forms carbon-carbon bonds, enabling the construction of complex biaryl systems and other conjugated structures.[9][11]

This compound serves as a versatile building block for:

  • Pharmaceutical Intermediates: The furan ring is a common scaffold in biologically active compounds. The ability to couple this moiety to other aromatic or heterocyclic systems is crucial for drug discovery programs.[8] The aldehyde group provides a reactive handle for further chemical modifications.[9][12]

  • Functional Materials: Its structure is relevant for the synthesis of organic light-emitting diode (OLED) materials and other functional organic molecules where extended π-conjugated systems are desired.[13]

  • Agrochemical Research: Heterocyclic compounds are a cornerstone of modern agrochemical development.

The primary reaction employing this compound is the Suzuki-Miyaura coupling.

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following section provides a representative methodology for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is a general guideline and may require optimization based on the specific aryl halide partner and desired scale.

Objective: To synthesize a biaryl compound via the coupling of this compound with an aryl halide.

Materials:

  • This compound (1.0 eq)

  • Aryl halide (e.g., Aryl bromide or iodide) (1.0-1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 eq)

  • Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, this compound, the base, and the palladium catalyst.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system via syringe. The reaction mixture is typically heterogeneous.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl compound.

Experimental_Workflow start Start setup 1. Combine Reactants (Boronic Acid, Aryl Halide, Base, Catalyst) start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) setup->inert solvent 3. Add Degassed Solvents inert->solvent reaction 4. Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup 5. Aqueous Work-up (Quench, Dilute, Extract) reaction->workup purify 6. Isolate and Purify (Dry, Concentrate, Column Chromatography) workup->purify product Final Product purify->product

References

In-Depth Technical Guide to 3-Formylfuran-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Structure and Properties

3-Formylfuran-2-boronic acid is a heterocyclic organic compound that incorporates a furan ring substituted with both a formyl (aldehyde) and a boronic acid group. This bifunctional nature makes it a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures through cross-coupling reactions.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₅BO₄[1][2]
Molecular Weight 139.90 g/mol [1][2]
CAS Number 27339-38-4[3]
Appearance Pale orange powder[4]
Melting Point ~150 °C (with decomposition)[1][4]
SMILES O=Cc1occc1B(O)O[5]
InChI InChI=1S/C5H5BO4/c7-3-4-1-2-10-5(4)6(8)9/h1-3,8-9H[1]
InChIKey JUZCSXHYOWVCHI-UHFFFAOYSA-N[1]

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
-CHO9.5 - 10.0s-The aldehyde proton is highly deshielded.
Furan H57.8 - 8.0d~1.5-2.0Coupled to H4.
Furan H46.5 - 6.7d~1.5-2.0Coupled to H5.
-B(OH)₂8.0 - 8.5br s-The acidic protons of the boronic acid often appear as a broad singlet and can exchange with water in the solvent.

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C=O (Aldehyde)185 - 195The carbonyl carbon is significantly downfield.
Furan C2-B155 - 165The carbon attached to the boron atom. The signal may be broad due to quadrupolar relaxation of the boron nucleus.
Furan C5150 - 155
Furan C3-CHO120 - 130
Furan C4110 - 120

Table 4: Predicted Key IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
O-H Stretch (Boronic Acid)3200 - 3500Strong, BroadCharacteristic of hydrogen-bonded dimers.
C-H Stretch (Furan)3100 - 3150Medium
C-H Stretch (Aldehyde)2720 - 2820Medium-WeakOften appears as a pair of peaks.
C=O Stretch (Aldehyde)1670 - 1690Strong, SharpConjugation with the furan ring lowers the frequency.
C=C Stretch (Furan)1550 - 1600Medium-Strong
B-O Stretch (Boronic Acid)1330 - 1380Strong

Table 5: Predicted Mass Spectrometry Fragmentation

AnalysisPredicted ResultNotes
Molecular Ion (M⁺) m/z ≈ 139.02The exact mass will show a characteristic isotopic pattern due to the presence of ¹⁰B and ¹¹B.
Key Fragmentation Patterns [M-H₂O]⁺, [M-B(OH)₂]⁺, [M-CHO]⁺Loss of water is a common fragmentation pathway for boronic acids. Cleavage of the C-B bond or loss of the formyl group are also expected.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively reported in peer-reviewed literature. However, a general synthetic approach can be inferred from standard methods for the preparation of aryl and heteroaryl boronic acids.

Synthesis of this compound

A plausible synthetic route involves the lithiation of 3-formylfuran followed by reaction with a borate ester and subsequent hydrolysis.

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Lithiation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis 3-Formylfuran 3-Formylfuran LDA LDA or n-BuLi in THF, -78 °C 3-Formylfuran->LDA 1. Add base Intermediate1 2-Lithio-3-formylfuran (in situ) LDA->Intermediate1 2. Deprotonation Borate Triisopropyl borate Intermediate1->Borate 3. Add borate ester Intermediate2 Boronate ester intermediate Borate->Intermediate2 Acid Aqueous Acid (e.g., HCl) Intermediate2->Acid 4. Acidic workup Product This compound Acid->Product

Caption: Proposed synthetic workflow for this compound.

Methodology:

  • Lithiation: Dissolve 3-formylfuran in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C. Slowly add a slight excess of a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), to selectively deprotonate the furan ring at the 2-position. Stir the reaction mixture at this temperature for 1-2 hours.

  • Borylation: To the resulting solution of 2-lithio-3-formylfuran, add a trialkyl borate (e.g., triisopropyl borate) dropwise, maintaining the temperature at -78 °C. Allow the reaction to warm slowly to room temperature and stir overnight.

  • Hydrolysis: Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl). Stir vigorously for several hours to hydrolyze the boronate ester to the desired boronic acid.

  • Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form C-C bonds with aryl or heteroaryl halides.

Experimental Workflow: Suzuki-Miyaura Coupling

G Reactants This compound + Aryl Halide (Ar-X) Reaction Reaction Mixture Reactants->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction Product Coupled Product (3-Formyl-2-arylfuran) Reaction->Product Heat

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Methodology:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 1-5 mol%), and a base (e.g., potassium carbonate or cesium carbonate, 2-3 equivalents).

  • Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/ethanol/water). Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to a temperature typically between 80-110 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by column chromatography on silica gel.

Signaling Pathways and Logical Relationships

The primary utility of this compound in drug discovery and materials science lies in its role as a versatile synthetic intermediate. Its logical relationship to the synthesis of more complex molecules can be visualized as a key step in a multi-step synthetic pathway.

Logical Relationship: Role in Synthesis

G cluster_0 Starting Materials cluster_1 Key Reaction cluster_2 Intermediate/Product cluster_3 Further Functionalization cluster_4 Final Product A This compound C Suzuki-Miyaura Cross-Coupling A->C B Aryl/Heteroaryl Halide B->C D Biaryl/Heterobiaryl Intermediate C->D E Modification of Formyl Group D->E F Complex Bioactive Molecule or Material E->F

Caption: Synthetic utility of this compound.

This diagram illustrates how this compound, in conjunction with an appropriate coupling partner, undergoes a key carbon-carbon bond-forming reaction to produce a more complex intermediate. The aldehyde functionality on this intermediate can then be further modified (e.g., through oxidation, reduction, or condensation reactions) to build the final target molecule, which could be a drug candidate, a molecular probe, or a novel organic material.

References

Synthesis of (3-Formylfuran-2-yl)boronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for (3-Formylfuran-2-yl)boronic acid, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. Due to the limited availability of a direct, published protocol, this document outlines a robust and chemically sound multi-step synthesis based on established organometallic methodologies and analogies with the synthesis of related furan derivatives.

Introduction

(3-Formylfuran-2-yl)boronic acid is a bifunctional molecule featuring a furan core substituted with a formyl group and a boronic acid moiety. This unique combination of reactive groups makes it an attractive starting material for the synthesis of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The formyl group provides a handle for further derivatization, enabling the construction of diverse molecular architectures. This guide details a proposed four-step synthesis commencing from the readily available 3-furaldehyde.

Proposed Synthesis Route

The proposed synthetic pathway for (3-Formylfuran-2-yl)boronic acid is a four-step process involving:

  • Protection of the aldehyde functionality of 3-furaldehyde as a diethyl acetal.

  • Directed ortho-lithiation at the C-2 position of the furan ring.

  • Borylation of the resulting organolithium species with a trialkyl borate.

  • Deprotection and acidic workup to yield the final product.

A schematic of this proposed route is presented below.

Experimental Protocols

The following are detailed, proposed experimental protocols for each step of the synthesis. These are based on standard laboratory procedures for analogous reactions and should be adapted and optimized as necessary.

Step 1: Synthesis of 3-(Diethoxymethyl)furan (Protection)

Reaction: 3-Furaldehyde + Ethanol (excess) --[H⁺]--> 3-(Diethoxymethyl)furan + H₂O

Protocol:

  • To a solution of 3-furaldehyde (1.0 eq.) in absolute ethanol (5-10 volumes), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or Amberlyst-15).

  • The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is quenched by the addition of a weak base (e.g., sodium bicarbonate solution).

  • The ethanol is removed under reduced pressure.

  • The residue is partitioned between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford 3-(diethoxymethyl)furan, which may be purified by distillation if necessary.

Step 2: Directed ortho-Lithiation

Reaction: 3-(Diethoxymethyl)furan + n-Butyllithium --[THF, -78 °C]--> 2-Lithio-3-(diethoxymethyl)furan

Protocol:

  • A solution of 3-(diethoxymethyl)furan (1.0 eq.) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (argon or nitrogen).

  • n-Butyllithium (1.1-1.2 eq.) is added dropwise to the solution while maintaining the temperature at -78 °C.

  • The reaction mixture is stirred at this temperature for 1-2 hours. The formation of the 2-lithiofuran species is typically indicated by a color change.

Step 3: Borylation

Reaction: 2-Lithio-3-(diethoxymethyl)furan + Triisopropyl borate --[THF, -78 °C to rt]--> Intermediate borate ester

Protocol:

  • To the solution of 2-lithio-3-(diethoxymethyl)furan at -78 °C, a solution of triisopropyl borate (1.2-1.5 eq.) in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at -78 °C for an additional 1-2 hours and then allowed to warm to room temperature overnight.

Step 4: Deprotection and Workup

Reaction: Intermediate borate ester + H₂O/H⁺ --> (3-Formylfuran-2-yl)boronic acid

Protocol:

  • The reaction mixture is cooled in an ice bath, and an aqueous solution of a weak acid (e.g., 1 M hydrochloric acid or saturated ammonium chloride) is added slowly to quench the reaction and hydrolyze the borate ester and the acetal.

  • The mixture is stirred vigorously for several hours at room temperature until deprotection is complete (monitored by TLC or LC-MS).

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude (3-Formylfuran-2-yl)boronic acid can be purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes the expected reactants, reagents, and conditions for the proposed synthesis. Please note that yields are hypothetical and will require experimental optimization.

StepReactionStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Hypothetical Yield (%)
1Protection3-FuraldehydeEthanol, p-TsOHEthanolRoom Temp.4-685-95
2Lithiation3-(Diethoxymethyl)furann-ButyllithiumTHF-781-2>90 (in situ)
3Borylation2-Lithio-3-(diethoxymethyl)furanTriisopropyl borateTHF-78 to RT12-1670-85
4DeprotectionIntermediate borate esterAqueous HClTHF/H₂ORoom Temp.2-480-90

Visualization of the Synthesis Workflow

The following diagram illustrates the logical flow of the proposed synthesis for (3-Formylfuran-2-yl)boronic acid.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Protection cluster_step2 Step 2: Lithiation cluster_step3 Step 3: Borylation cluster_step4 Step 4: Deprotection 3_Furaldehyde 3-Furaldehyde Protection Acetal Formation (Ethanol, H+) 3_Furaldehyde->Protection Protected_Furan 3-(Diethoxymethyl)furan Protection->Protected_Furan Lithiation ortho-Lithiation (n-BuLi, -78°C) Protected_Furan->Lithiation Lithio_Intermediate 2-Lithio-3-(diethoxymethyl)furan Lithiation->Lithio_Intermediate Borylation Borylation (B(OiPr)3) Lithio_Intermediate->Borylation Borate_Ester Intermediate Borate Ester Borylation->Borate_Ester Deprotection Acidic Hydrolysis (H3O+) Borate_Ester->Deprotection Final_Product (3-Formylfuran-2-yl)boronic acid Deprotection->Final_Product

Caption: Proposed workflow for the synthesis of (3-Formylfuran-2-yl)boronic acid.

Safety Considerations

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • Anhydrous solvents are essential for the success of the lithiation and borylation steps.

  • Appropriate personal protective equipment (PPE) , including safety glasses, lab coat, and gloves, should be worn at all times.

  • All reactions should be performed in a well-ventilated fume hood .

Conclusion

This technical guide outlines a feasible and logical synthetic route to (3-Formylfuran-2-yl)boronic acid. The proposed multi-step synthesis, involving protection, directed ortho-lithiation, borylation, and deprotection, is based on well-established chemical transformations. While the presented protocols are hypothetical, they provide a strong foundation for researchers to develop a robust and optimized synthesis of this valuable chemical intermediate. Further experimental work is required to determine the optimal reaction conditions and to quantify the yields for each step.

Physical and chemical properties of 2-borono-3-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-Borono-3-furaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Borono-3-furaldehyde, also known as 3-formylfuran-2-boronic acid, is a heterocyclic organic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, which incorporates both a reactive aldehyde group and a versatile boronic acid moiety, makes it a valuable bifunctional building block. The furan ring is a common scaffold in numerous biologically active molecules, and the boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

This guide provides a comprehensive overview of the physical and chemical properties of 2-borono-3-furaldehyde, detailed experimental protocols for its use, and a discussion of its applications, particularly in the realm of drug discovery. Boron-containing compounds have emerged as a crucial class of therapeutic agents, and understanding the characteristics of key building blocks like 2-borono-3-furaldehyde is essential for the development of novel pharmaceuticals.[1][2][3]

Physical and Chemical Properties

The fundamental properties of 2-Borono-3-furaldehyde are summarized below. This data is essential for handling, storage, and application in a laboratory setting.

PropertyValueCitations
CAS Number 27339-38-4[4]
Alternate Names This compound, 2-Borono-3-formylfuran[4]
Molecular Formula C₅H₅BO₄[4]
Molecular Weight 139.90 g/mol [4]
Appearance Solid[5]
Melting Point ~150°C (decomposes)[6]
Purity ≥97%[4]
Storage Temperature Store in freezer (-20°C) under an inert atmosphere[5]

Chemical Reactivity and Applications in Drug Discovery

The chemical utility of 2-borono-3-furaldehyde is dominated by the reactivity of its two functional groups: the boronic acid and the aldehyde.

  • Boronic Acid Moiety: This group is primarily used in Suzuki-Miyaura cross-coupling reactions . This powerful palladium-catalyzed reaction enables the formation of carbon-carbon bonds by coupling the boronic acid with organic halides or triflates.[7] This makes 2-borono-3-furaldehyde an excellent reagent for introducing a formyl-substituted furan ring into larger, more complex molecules, a common strategy in the synthesis of biaryl and heterobiaryl structures found in many pharmacologically active compounds.[8]

  • Aldehyde Moiety: The formyl group can undergo a wide range of classical aldehyde reactions, including reductive amination, Wittig reactions, and aldol condensations. This allows for further functionalization of the furan ring after it has been incorporated into a target molecule via the boronic acid.

The dual functionality of this compound allows for sequential or orthogonal chemical modifications, making it a versatile tool in combinatorial chemistry and the synthesis of diverse small-molecule libraries for drug screening.[9] The electrophilic nature of the boron atom and its ability to form stable covalent bonds are key features that have been exploited in the design of enzyme inhibitors and other therapeutic agents.[1][2]

Key Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a fundamental application of 2-borono-3-furaldehyde. The following is a generalized protocol adaptable for coupling with various aryl or heteroaryl halides.

Materials:

  • 2-Borono-3-furaldehyde (1.2 - 1.5 equivalents)

  • Aryl or Heteroaryl Halide (e.g., Aryl Bromide) (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents)

  • Anhydrous Solvent System (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water 10:1)

  • Inert Gas (Nitrogen or Argon)

  • Schlenk flask or sealed reaction vessel

Procedure:

  • Reaction Setup: In a Schlenk flask, combine 2-borono-3-furaldehyde, the aryl halide, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe.

  • Reaction Conditions: Stir the reaction mixture vigorously and heat to the desired temperature (typically 90-110°C).

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-12 hours).[10]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8][10]

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired coupled product.[8]

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations of Core Chemical Processes

Catalytic Cycle of the Suzuki-Miyaura Coupling

The mechanism of the Suzuki-Miyaura coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R¹-Pd(II)L₂-R² transmetalation->pd2_intermediate boronate_complex R²-B(OH)₃⁻ boronate_complex->transmetalation base Base (e.g., OH⁻) base->boronate_complex reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² (Coupled Product) reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram outlines the typical laboratory workflow for performing a Suzuki-Miyaura coupling reaction, from setup to final product characterization.

Suzuki_Workflow start Start setup 1. Combine Reagents (Boronic Acid, Halide, Catalyst, Base) start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat and Stir (e.g., 90-110°C, 8-12h) solvent->react monitor 5. Monitor Reaction (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Aqueous Work-up (Extraction & Washing) monitor->workup Reaction Complete purify 7. Purify Product (Column Chromatography) workup->purify characterize 8. Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Standard laboratory workflow for a Suzuki-Miyaura coupling experiment.

References

Navigating the Nuances of 3-Formylfuran-2-boronic Acid: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount. 3-Formylfuran-2-boronic acid, a key building block in organic synthesis, presents unique stability challenges that necessitate careful handling and storage. This technical guide provides an in-depth analysis of the stability profile of this compound, offering recommended storage conditions, outlining potential degradation pathways, and detailing experimental protocols for stability assessment.

Core Concepts: Understanding the Stability of this compound

The stability of this compound is primarily influenced by its susceptibility to two major degradation pathways: protodeboronation and oxidation. The electron-rich furan ring and the position of the boronic acid group contribute to its reactivity and potential for degradation.

Protodeboronation is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 3-formylfuran. This reaction can be catalyzed by moisture, acids, or bases. Heteroarylboronic acids, particularly those with the boronic acid group adjacent to the heteroatom like 2-furan boronic acids, are known to be particularly prone to protodeboronation.

Oxidation of the boronic acid group can lead to the formation of boric acid and the corresponding furan derivative. The furan ring itself can also be susceptible to oxidation, potentially leading to ring-opening and the formation of various byproducts. Exposure to air and certain oxidizing agents can accelerate this degradation.

Quantitative Stability Data

While specific quantitative stability data for this compound is not extensively available in the literature, the following table summarizes the benchtop stability of structurally related and notoriously unstable boronic acids, providing a valuable reference for understanding the potential stability challenges. The data highlights the significant decomposition of the free boronic acids when stored under ambient conditions and contrasts it with the enhanced stability of their N-methyliminodiacetic acid (MIDA) boronate ester derivatives.

Boronic Acid% Remaining (15 days, benchtop, air)% Remaining (60 days, benchtop, air) - MIDA Ester
2-Furanboronic acid<5>98
2-Thiopheneboronic acid20>98
2-Pyrroleboronic acid (Boc)<5>98
Vinylboronic acid<5>98
Cyclopropylboronic acid15>98

Data is illustrative and based on a study of related unstable boronic acids.

Recommended Storage and Handling Conditions

To mitigate degradation and ensure the integrity of this compound, the following storage and handling conditions are strongly recommended:

ParameterRecommendationRationale
Temperature Store at 2-8 °C.[1] For long-term storage, -20 °C is advisable.Reduces the rate of chemical degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[1]Minimizes oxidation by excluding atmospheric oxygen.
Moisture Keep container tightly closed in a dry place.[1][2] The compound is moisture-sensitive.[1]Prevents hydrolysis and moisture-catalyzed protodeboronation.
Light Store in a light-resistant container.Protects against potential light-induced degradation.
Handling Use only in a well-ventilated area.[2][3] Avoid breathing dust.[2][3] Wash hands thoroughly after handling.[2][3]Standard safety precautions for handling chemical reagents.

Degradation Pathways and Experimental Workflows

The following diagrams illustrate the key degradation pathways for this compound and a general workflow for assessing its stability.

A This compound B Protodeboronation A->B H₂O, H⁺, or OH⁻ C Oxidation A->C O₂, Oxidizing Agents D 3-Formylfuran B->D E Boric Acid + Oxidized Furan Derivatives C->E

Figure 1. Key degradation pathways for this compound.

cluster_0 Stress Conditions cluster_1 Analytical Monitoring A Temperature H Time-Point Sampling B Humidity C Light D pH E HPLC/UPLC I Data Analysis (Purity vs. Time) E->I F NMR Spectroscopy F->I G This compound Sample G->A G->B G->C G->D H->E H->F J Stability Profile Determination I->J

Figure 2. General experimental workflow for stability assessment.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.

Stability Assessment using High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of this compound and monitor the formation of degradation products over time under various stress conditions.

Methodology:

  • Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products (e.g., 3-formylfuran).

    • Column: A reversed-phase C18 column is a suitable starting point.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

    • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., 254 nm).

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

    • Aliquot the stock solution into several vials for each stress condition to be tested (e.g., elevated temperature, high humidity, exposure to light, different pH values).

  • Stress Testing:

    • Store the vials under the defined stress conditions.

    • At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week), retrieve a vial from each condition.

  • Analysis:

    • Dilute the samples to an appropriate concentration and inject them into the HPLC system.

    • Record the chromatograms and integrate the peak areas for the parent compound and any degradation products.

  • Data Interpretation:

    • Calculate the percentage of this compound remaining at each time point for each condition.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Degradation Monitoring by ¹H NMR Spectroscopy

Objective: To qualitatively and semi-quantitatively monitor the degradation of this compound in solution.

Methodology:

  • Sample Preparation:

    • Dissolve a known amount of this compound in a deuterated solvent (e.g., DMSO-d₆ or CD₃CN) in an NMR tube.

    • Add a known amount of an internal standard (e.g., dimethyl sulfone) with a resonance that does not overlap with the analyte signals.

  • Initial Spectrum:

    • Acquire an initial ¹H NMR spectrum to identify the characteristic signals of this compound and the internal standard.

  • Stress Application:

    • Subject the NMR tube to the desired stress condition (e.g., by adding a drop of D₂O, acid, or base, or by storing it at an elevated temperature).

  • Time-Course Monitoring:

    • Acquire subsequent ¹H NMR spectra at regular intervals.

  • Data Analysis:

    • Monitor the decrease in the integral of the parent compound's signals relative to the integral of the internal standard.

    • Observe the appearance of new signals corresponding to degradation products (e.g., the formation of 3-formylfuran).

Conclusion

While this compound is a valuable synthetic intermediate, its inherent instability necessitates a thorough understanding of its degradation pathways and the implementation of strict storage and handling protocols. By adhering to the recommendations outlined in this guide and employing robust analytical methods for stability monitoring, researchers can ensure the quality and reliability of this important reagent in their scientific endeavors. The use of more stable derivatives, such as MIDA boronates, should also be considered for applications requiring long-term storage or challenging reaction conditions.

References

Spectroscopic Profile of 3-Formylfuran-2-boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Formylfuran-2-boronic acid, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of experimentally derived spectra in public databases, this document presents a detailed analysis based on predicted spectroscopic data, supported by established principles of NMR spectroscopy, infrared spectroscopy, and mass spectrometry. General experimental protocols for the spectroscopic analysis of boronic acids are also included to guide researchers in their laboratory work.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from analogous structures and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~9.8 - 10.0s-Aldehyde proton (-CHO)
~8.5 - 8.8br s-Boronic acid protons (-B(OH)₂)
~7.9 - 8.1d~1.5 - 2.0Furan H5
~6.7 - 6.9d~1.5 - 2.0Furan H4

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~185 - 190Aldehyde carbonyl carbon (C=O)
~155 - 160Furan C5
~145 - 150Furan C2 (carbon bearing the boronic acid)
~125 - 130Furan C3 (carbon bearing the formyl group)
~115 - 120Furan C4

Table 3: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3500 - 3200Strong, BroadO-H stretch (hydrogen-bonded) of B(OH)₂
3150 - 3100WeakC-H stretch (furan ring)
2850 - 2750WeakC-H stretch (aldehyde)
1700 - 1680StrongC=O stretch (aldehyde)
1600 - 1550MediumC=C stretch (furan ring)
1380 - 1320StrongB-O stretch
1200 - 1150MediumC-O-C stretch (furan ring)
~880MediumOut-of-plane C-H bend (furan ring)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zProposed Fragment
140[M]⁺ (Molecular ion)
122[M - H₂O]⁺
111[M - CHO]⁺
95[M - B(OH)₂]⁺
67[C₄H₃O]⁺

Experimental Protocols

The following are general protocols for obtaining spectroscopic data for boronic acids, which can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). DMSO-d₆ is often preferred for boronic acids due to their polarity and the potential for exchange of the acidic B(OH)₂ protons with water.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher. Key parameters to set include an appropriate spectral width, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹. Collect a background spectrum of the empty ATR crystal or the pure KBr pellet before acquiring the sample spectrum.

  • Data Processing: The final spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

  • Ionization: Electrospray ionization (ESI) is a common technique for polar molecules like boronic acids and can be run in either positive or negative ion mode. Electron ionization (EI) can also be used and will often result in more extensive fragmentation, providing greater structural information.

  • Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR Infrared (IR) Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry (MS) Purification->MS Sample Preparation Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Spectroscopic Report Purity_Assessment->Final_Report

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis.

3-Formylfuran-2-boronic Acid: A Technical Guide to Safe Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling protocols for 3-Formylfuran-2-boronic acid (CAS No. 27339-38-4). The information is intended to support laboratory professionals in minimizing risks and ensuring a safe working environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior under various laboratory conditions.

PropertyValue
CAS Number 27339-38-4
Molecular Formula C₅H₅BO₄
Molecular Weight 139.90 g/mol
Appearance Light yellow solid
Melting Point Approximately 150°C (decomposes)
Purity ≥97%
Storage Temperature 2 - 8 °C, under inert gas

Hazard Identification and Safety Precautions

This compound is classified as an irritant.[1] The primary hazards are associated with skin, eye, and respiratory tract irritation.[2][3] Adherence to the GHS classifications and precautionary statements is mandatory for safe handling.

GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315 - Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319 - Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335 - May cause respiratory irritation

Signal Word: Warning[2][3]

Precautionary Statements: [3][4]

  • Prevention: P261, P264, P271, P280

  • Response: P302 + P352, P304 + P340 + P312, P305 + P351 + P338, P332 + P313, P337 + P313, P362

  • Storage: P403 + P233, P405

  • Disposal: P501

Experimental Protocols: Standard Operating Procedures for Safe Handling

The following protocols are designed to provide a systematic approach to handling this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Before handling the compound, ensure the following PPE is worn:[5]

  • Eye Protection: Chemical safety goggles meeting EN 166 standards.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A laboratory coat and, if necessary, additional protective clothing.

  • Respiratory Protection: For operations that may generate dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

Engineering Controls
  • Work in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Ensure that eyewash stations and safety showers are readily accessible.[5]

Handling and Storage
  • Receiving and Unpacking:

    • Visually inspect the package for any signs of damage or leaks.

    • Wear appropriate PPE before opening the package in a designated area, such as a fume hood.

    • Verify the contents against the shipping documents.

  • Weighing and Dispensing:

    • Perform all weighing and dispensing operations within a fume hood to avoid inhalation of dust.

    • Use appropriate tools (e.g., spatulas) to handle the solid material.

    • Avoid creating dust.

  • Storage:

    • Keep the container tightly closed in a dry and well-ventilated place.[2][4]

    • Store at the recommended temperature of 2 - 8°C.[3]

    • For long-term stability, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3]

Spill and Emergency Procedures
  • Spill Cleanup:

    • Evacuate the area if necessary.

    • Wear appropriate PPE.

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for disposal.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • First Aid Measures: [2][4]

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.

    • Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.

Waste Disposal
  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Place contaminated materials in a labeled, sealed container.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage_disposal Storage & Disposal cluster_emergency Emergency Procedures PPE Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) EngControls Verify Engineering Controls (Fume Hood, Eyewash Station) PPE->EngControls Receiving Receiving and Unpacking EngControls->Receiving Weighing Weighing and Dispensing Receiving->Weighing Spill Spill Response Receiving->Spill Reaction Use in Experiment Weighing->Reaction Storage Store in a Cool, Dry, Well-Ventilated Area Weighing->Storage Weighing->Spill Waste Collect Waste in Labeled Container Reaction->Waste Reaction->Spill Disposal Dispose of Waste According to Regulations Waste->Disposal FirstAid First Aid Spill->FirstAid

References

The Influence of Substitution on the Lewis Acidity of Furan Boronic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Lewis acidity of substituted furan boronic acids, compounds of increasing interest in medicinal chemistry and organic synthesis. Boronic acids act as Lewis acids by accepting a pair of electrons from a Lewis base, a fundamental interaction that governs their utility as catalysts, sensors, and therapeutic agents. The electron-donating or -withdrawing nature of substituents on the furan ring significantly modulates the electron deficiency of the boron center, thereby tuning its Lewis acidity. This guide summarizes the available quantitative data on the pKa of furan boronic acids, details the experimental protocols for their measurement, and provides a conceptual framework for understanding structure-acidity relationships.

Introduction to Lewis Acidity of Boronic Acids

Boronic acids (R-B(OH)₂) are characterized by a vacant p-orbital on the boron atom, rendering them Lewis acidic. In aqueous solution, this Lewis acidity is manifested through the equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate species, formed by the addition of a hydroxide ion (Figure 1).[1] The equilibrium constant for this reaction is expressed as the pKa, which is a measure of the compound's Lewis acidity in an aqueous environment.[1] A lower pKa value indicates a stronger Lewis acid.

The Lewis acidity of boronic acids is a critical parameter influencing their biological activity and chemical reactivity. For instance, in drug design, the ability of a boronic acid to form stable, reversible covalent complexes with diols in biological targets is directly related to its Lewis acidity.[1]

Quantitative Analysis of Furan Boronic Acid Lewis Acidity

Direct experimental data on the Lewis acidity of a wide range of substituted furan boronic acids is limited in the current literature. However, pKa values for the parent furan-2-boronic acid and furan-3-boronic acid have been reported. These values serve as an important benchmark for understanding the electronic influence of the furan ring itself compared to other aryl boronic acids, such as phenylboronic acid.

Compound NamepKaReference
Phenylboronic acid8.9[2]
Furan-2-boronic acid7.88[2]
Furan-3-boronic acid8.65[2]

Table 1: Experimentally determined pKa values for furan boronic acids and the reference phenylboronic acid.

The data clearly indicate that furan-2-boronic acid is a significantly stronger Lewis acid (lower pKa) than both phenylboronic acid and its furan-3-isomer. This can be attributed to the electron-withdrawing inductive effect of the oxygen atom in the furan ring, which is more pronounced at the adjacent C2 position.

Factors Influencing the Lewis Acidity of Substituted Furan Boronic Acids

While a comprehensive dataset for substituted furan boronic acids is not yet available, the principles governing the Lewis acidity of substituted phenylboronic acids can be applied to predict the effects of substituents on the furan ring. The primary factors are electronic in nature:

  • Inductive Effects: Electron-withdrawing substituents (e.g., -NO₂, -CN, -CF₃, halides) on the furan ring will increase the Lewis acidity of the boronic acid group (lower the pKa). Conversely, electron-donating substituents (e.g., -CH₃, -OCH₃) will decrease the Lewis acidity (raise the pKa).

  • Resonance Effects: Substituents that can delocalize the negative charge of the boronate form through resonance will stabilize the conjugate base and thus increase the Lewis acidity. The position of the substituent on the furan ring will determine the extent of its resonance contribution.

The following diagram illustrates the key factors influencing the Lewis acidity of a substituted furan boronic acid.

G Factors Influencing Furan Boronic Acid Lewis Acidity substituent Substituent (X) on Furan Ring furan_ring Furan Boronic Acid substituent->furan_ring Influences inductive Inductive Effects substituent->inductive resonance Resonance Effects substituent->resonance increase_acidity Increases Acidity (Lowers pKa) decrease_acidity Decreases Acidity (Raises pKa) lewis_acidity Lewis Acidity (pKa) furan_ring->lewis_acidity Determines inductive->furan_ring resonance->furan_ring ewg Electron-Withdrawing (e.g., -NO2, -Cl) ewg->substituent edg Electron-Donating (e.g., -CH3, -OCH3) edg->substituent

Caption: Conceptual diagram of factors affecting furan boronic acid Lewis acidity.

Experimental Protocols for Determining Lewis Acidity (pKa)

The pKa of boronic acids is most commonly determined by UV-Vis spectroscopic titration or potentiometric titration.

UV-Vis Spectroscopic Titration

This method relies on the change in the UV-Vis absorbance spectrum of the boronic acid as it converts from the neutral to the anionic boronate form with increasing pH.[3][4]

Materials and Equipment:

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • pH meter, calibrated with standard buffers

  • Set of buffers covering a wide pH range (e.g., phosphate, borate, citrate buffers)

  • Volumetric flasks and pipettes

  • Solution of the furan boronic acid of interest in a suitable solvent (e.g., water, or a mixed aqueous/organic solvent system for poorly soluble compounds)

  • Solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) for pH adjustment

Procedure:

  • Preparation of Sample Solutions: Prepare a series of solutions of the furan boronic acid at a constant concentration in different buffers spanning a pH range of at least 2 pH units above and below the expected pKa.

  • UV-Vis Spectra Acquisition: Record the UV-Vis spectrum for each buffered solution, as well as for a blank solution of each buffer.

  • Data Analysis:

    • Identify the wavelength(s) where the absorbance changes most significantly as a function of pH.

    • Plot the absorbance at these wavelengths against the measured pH of each solution.

    • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation or a suitable nonlinear regression model to determine the pKa, which corresponds to the pH at the inflection point of the curve.[3]

Potentiometric Titration

This classic titration method involves monitoring the pH of a solution of the boronic acid as a titrant (a strong base) is added.[5][6]

Materials and Equipment:

  • Autotitrator or a pH meter with a stirrer

  • Calibrated pH electrode

  • Burette

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Solution of the furan boronic acid in water

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of the furan boronic acid in a known volume of deionized water.

  • Titration: Titrate the boronic acid solution with the standardized strong base, recording the pH after each addition of titrant.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The equivalence point is the point of steepest inflection in the titration curve.

    • The pKa is equal to the pH at the half-equivalence point (i.e., when half of the volume of titrant required to reach the equivalence point has been added).

The following diagram outlines a general workflow for the determination of a furan boronic acid's pKa via UV-Vis spectroscopic titration.

G Workflow for pKa Determination by UV-Vis Titration start Start prep_stock Prepare Stock Solution of Furan Boronic Acid start->prep_stock prep_buffers Prepare Series of Buffer Solutions (Varying pH) start->prep_buffers create_samples Create Samples: Constant Boronic Acid Conc. in Each Buffer prep_stock->create_samples prep_buffers->create_samples measure_ph Measure and Record Actual pH of Each Sample create_samples->measure_ph record_spectra Record UV-Vis Spectrum of Each Sample measure_ph->record_spectra data_analysis Data Analysis: Plot Absorbance vs. pH record_spectra->data_analysis fit_curve Fit Data to Sigmoidal Curve (e.g., Henderson-Hasselbalch) data_analysis->fit_curve determine_pka Determine pKa (Inflection Point) fit_curve->determine_pka end End determine_pka->end

Caption: Generalized workflow for pKa determination using UV-Vis titration.

Conclusion and Future Directions

The Lewis acidity of substituted furan boronic acids is a key determinant of their chemical and biological properties. While current quantitative data is limited to the parent furan boronic acids, established principles of physical organic chemistry provide a solid framework for predicting the effects of substituents. The experimental protocols detailed in this guide offer robust methods for the systematic evaluation of the pKa of novel furan boronic acid derivatives. Further research to expand the library of characterized substituted furan boronic acids will be invaluable for the rational design of new catalysts, sensors, and therapeutic agents in drug development.

References

The Discovery and Synthesis of Novel Furan-Based Boronic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-based boronic acids have emerged as a significant class of compounds in medicinal chemistry and drug discovery. The incorporation of the furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, imparts unique physicochemical properties that make it a valuable pharmacophore. When combined with the versatile boronic acid functional group, these molecules exhibit a wide range of biological activities and serve as crucial building blocks in the synthesis of complex therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and applications of novel furan-based boronic acids, with a focus on their therapeutic potential as enzyme inhibitors.

Boronic acids are known for their ability to form reversible covalent bonds with active site serine and threonine residues in enzymes, making them potent inhibitors of various proteases and other enzymes.[3][4][5] The furan ring, on the other hand, can engage in various non-covalent interactions within enzyme active sites and can be readily functionalized to modulate the compound's pharmacokinetic and pharmacodynamic properties. This guide will delve into the synthetic methodologies for creating these valuable compounds, present their biological activities in a structured format, provide detailed experimental protocols, and visualize key pathways and workflows.

Synthesis of Novel Furan-Based Boronic Acids

The synthesis of furan-based boronic acids can be achieved through several strategic approaches. A common method involves the lithiation of a furan derivative followed by quenching with a trialkyl borate.[6] Modifications to the furan ring, such as the introduction of substituents at various positions, allow for the generation of a diverse library of analogues with tailored properties.

A notable example is the synthesis of 2,5-disubstituted furan-based boronic acid derivatives as inhibitors of Indoleamine-2,3-dioxygenase-1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][7] The general synthetic scheme for these compounds is outlined below.

General Synthetic Scheme for 2,5-Disubstituted Furan-Based IDO1 Inhibitors

G cluster_0 Synthesis of Furan Core cluster_1 Introduction of Side Chain cluster_2 Boronic Acid Moiety Introduction Starting Material 2,5-Dimethylfuran Intermediate_1 3-Bromomethyl-2,5-dimethylfuran Starting Material->Intermediate_1 NBS, AIBN Intermediate_3 2,5-Dimethyl-3-(aminomethyl)furan Derivative Intermediate_1->Intermediate_3 K2CO3, DMF Intermediate_2 Substituted Amine Intermediate_2->Intermediate_3 Final_Product Furan-Based Boronic Acid Intermediate_3->Final_Product 1. n-BuLi, THF, -78°C 2. B(OiPr)3 3. Acidic work-up

Figure 1: General synthesis of 2,5-disubstituted furan-based boronic acids.

Quantitative Data Presentation

The biological activity of novel furan-based boronic acids is a critical aspect of their development. The following tables summarize the inhibitory activity of a series of 2,5-dimethylfuran-based boronic acid derivatives against the human recombinant Indoleamine-2,3-dioxygenase-1 (IDO1) enzyme.[1][7]

Compound IDR GroupIC50 (µM)[1][7]
1a Phenyl25
1b 4-Fluorophenyl18
1c 4-Chlorophenyl15
1d 4-Bromophenyl12
1e 4-Methylphenyl30
1f 4-Methoxyphenyl45
1g 3-Pyridyl55
1h 2-Thienyl22

Table 1: In vitro inhibitory activity of furan-based boronic acids against human IDO1.

Furthermore, the anticancer activity of novel furan derivatives has been evaluated against various cancer cell lines. The table below presents the IC50 values of selected furan-based compounds against HeLa (cervical cancer) and SW620 (colorectal cancer) cell lines.[8][9]

Compound IDCell LineIC50 (µM)[9]
Compound 1 HeLa0.08
Compound 4 HeLa2.54
Compound 17 HeLa8.79
Compound 20 HeLa1.23
Compound 21 HeLa4.67
Compound 24 HeLa0.15
Compound 24 SW6205.32
Compound 26 SW6209.81
Compound 32 HeLa3.11
Compound 32 SW6207.45
Compound 35 SW6206.28

Table 2: In vitro anti-proliferative activity of novel furan derivatives.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the advancement of research in this field. The following sections provide methodologies for the synthesis of a key furan-based boronic acid intermediate and for the evaluation of the biological activity of these compounds.

Protocol 1: Synthesis of (5-Formylfuran-2-yl)boronic Acid

This protocol describes a common method for the synthesis of (5-formylfuran-2-yl)boronic acid, a versatile building block.

Materials:

  • 2-Furaldehyde

  • Diisopropylamine

  • n-Butyllithium in hexanes

  • Triisopropyl borate

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO4), anhydrous

  • Nitrogen gas atmosphere

Procedure:

  • To a solution of diisopropylamine in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium dropwise. Stir the mixture for 30 minutes at 0 °C to generate lithium diisopropylamide (LDA).

  • Cool the LDA solution back to -78 °C and add a solution of 2-furaldehyde in anhydrous THF dropwise. Stir the resulting mixture for 1 hour at -78 °C.

  • Add triisopropyl borate to the reaction mixture at -78 °C and allow the mixture to warm to room temperature overnight.

  • Quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield (5-formylfuran-2-yl)boronic acid as a solid.

Protocol 2: In Vitro IDO1 Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of furan-based boronic acids against the IDO1 enzyme.[1][7]

Materials:

  • Human recombinant IDO1 enzyme

  • L-Tryptophan (substrate)

  • Methylene blue

  • Ascorbic acid

  • Catalase

  • Potassium phosphate buffer (pH 6.5)

  • Test compounds (furan-based boronic acids) dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing potassium phosphate buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.

  • Add the test compounds at various concentrations to the wells. Include a positive control (known IDO1 inhibitor) and a negative control (DMSO vehicle).

  • Initiate the reaction by adding the IDO1 enzyme to each well.

  • Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding trichloroacetic acid.

  • Incubate the plate at 65 °C for 15 minutes to convert N-formylkynurenine to kynurenine.

  • After cooling, add p-dimethylaminobenzaldehyde reagent to each well.

  • Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Protocol 3: Cell Viability (MTT) Assay

This protocol describes the MTT assay to evaluate the cytotoxicity of furan-based compounds against cancer cell lines.[10][11][12]

Materials:

  • Cancer cell line (e.g., HeLa, SW620)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[10]

  • After incubation, add MTT solution to each well and incubate for 2-4 hours at 37 °C.[10]

  • Carefully remove the medium and add DMSO to dissolve the formazan crystals.[10]

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.[10]

Signaling Pathways and Experimental Workflows

Indoleamine-2,3-dioxygenase (IDO1) Signaling Pathway

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1][13] This pathway is implicated in immune tolerance, and its upregulation in many cancers allows tumors to evade the immune system. Furan-based boronic acids have been identified as inhibitors of IDO1, making this pathway a key target for cancer immunotherapy.[1][7]

G cluster_0 IDO1 Pathway cluster_1 Inhibition Tryptophan Tryptophan N-Formylkynurenine N-Formylkynurenine Tryptophan->N-Formylkynurenine IDO1 Kynurenine Kynurenine N-Formylkynurenine->Kynurenine Immune Suppression Immune Suppression Kynurenine->Immune Suppression Furan-Based Boronic Acid Furan-Based Boronic Acid IDO1 IDO1 Furan-Based Boronic Acid->IDO1 Inhibits G cluster_0 HTS Workflow Compound Library Compound Library Primary Assay Primary Screen (e.g., IDO1 Inhibition Assay) Compound Library->Primary Assay Hit Identification Hit Identification (Activity Threshold) Primary Assay->Hit Identification Dose-Response Dose-Response Confirmation Hit Identification->Dose-Response IC50 Determination IC50 Determination Dose-Response->IC50 Determination Secondary Assays Secondary Assays (e.g., Cytotoxicity, Selectivity) IC50 Determination->Secondary Assays Lead Candidates Lead Candidates Secondary Assays->Lead Candidates G cluster_0 Catalytic Cycle Pd(0) Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition R1-X Pd(II) Complex R1-Pd(II)L2-X Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation [R2-B(OR)3]- Pd(II) Intermediate R1-Pd(II)L2-R2 Transmetalation->Pd(II) Intermediate Reductive Elimination Reductive Elimination Pd(II) Intermediate->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration Product R1-R2 Reductive Elimination->Product

References

An In-depth Technical Guide on the Solubility Profile of 3-Formylfuran-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Formylfuran-2-boronic acid. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for analogous compounds, namely phenylboronic acid and its derivatives, to serve as a relevant proxy for researchers. This guide details established experimental protocols for determining the solubility of boronic acids, offering a robust framework for ascertaining the solubility of the title compound. Furthermore, this document includes a visualization of a standard solubility determination workflow to provide a practical context for its application in a laboratory setting.

Introduction

This compound is a bifunctional organic compound featuring a furan ring substituted with both a formyl and a boronic acid group. This molecular architecture makes it a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. A thorough understanding of its solubility in various organic solvents is critical for its effective use in reaction setup, purification processes, and formulation development. The choice of solvent can significantly influence reaction kinetics, yield, and the ease of product isolation. This guide aims to equip researchers with the foundational knowledge and practical methods to assess the solubility of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties is provided below.

PropertyValueReference(s)
CAS Number 27339-38-4[1][2]
Molecular Formula C₅H₅BO₄[1][2][3]
Molecular Weight 139.90 g/mol [2][3]
Appearance Light yellow solid[3]
Melting Point ~150 °C (decomposition)[2]

Quantitative Solubility Data

However, the solubility of structurally related boronic acids, such as phenylboronic acid and its substituted derivatives, has been studied and can serve as a useful, albeit approximate, guide. The data for these analogs can help researchers in selecting a preliminary range of solvents for their own experimental determinations.

Table 1: Quantitative Solubility of Phenylboronic Acid Analogs in Various Organic Solvents [4][5]

The following table summarizes the experimentally determined mole fraction solubility (x) of isobutoxyphenylboronic acid isomers at various temperatures. This data illustrates the influence of solvent polarity and temperature on the solubility of boronic acids.

SolventTemperature (K)o-Isobutoxyphenylboronic Acid (x)m-Isobutoxyphenylboronic Acid (x)p-Isobutoxyphenylboronic Acid (x)
Chloroform 293.150.0450.0080.006
303.150.0750.0140.011
313.150.1200.0240.019
323.150.1850.0410.032
3-Pentanone 293.150.1350.0280.022
303.150.1900.0450.036
313.150.2600.0700.057
323.150.3500.1050.088
Acetone 293.150.1500.0400.032
303.150.2100.0620.051
313.150.2850.0920.075
323.150.3800.1300.108
Dipropyl ether 293.150.0800.0120.009
303.150.1150.0190.015
313.150.1600.0300.024
323.150.2200.0460.038
Methylcyclohexane 293.150.001<0.001<0.001
303.150.002<0.001<0.001
313.150.0030.0010.001
323.150.0050.0020.002

Data extracted from studies on isobutoxyphenylboronic acids, which are presented here as analogs.[4][5]

Generally, phenylboronic acid exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[6][7]

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a compound. The two most common and reliable techniques are the shake-flask method for thermodynamic solubility and the dynamic method.

The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[8] It involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent (e.g., 2 mL). The presence of excess solid is crucial to ensure that equilibrium is reached.[8][9]

  • Equilibration: Seal the vials tightly and agitate them at a constant temperature (e.g., 25°C) using a shaker or agitator for an extended period, typically 24 to 48 hours, to ensure the system reaches equilibrium.[10]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature to let the undissolved solid settle. To separate the saturated solution from the excess solid, the mixture is typically centrifuged or filtered.[11] A solubility filter plate is often used for this purpose in higher-throughput settings.

  • Concentration Analysis: Carefully remove an aliquot of the clear, saturated supernatant.

  • Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.[9][11]

  • Data Reporting: The solubility is reported in units such as mg/mL, g/L, or mol/L.

The dynamic method involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[12]

Protocol:

  • Sample Preparation: Prepare a series of samples with known compositions of this compound and the chosen solvent in sealed vials.

  • Controlled Heating: Place the vial in a temperature-controlled bath and stir the mixture vigorously.

  • Temperature Increase: Slowly increase the temperature of the bath at a constant rate (e.g., 0.1-0.5 °C/min).

  • Turbidity Measurement: Continuously monitor the turbidity of the solution. The dissolution point is identified as the temperature at which the last solid particles disappear, and the solution becomes clear. This can be observed visually or measured by light scattering using a luminance probe.[5][6][7]

  • Data Collection: The temperature at which the solution becomes clear is recorded as the solubility temperature for that specific composition. By repeating this measurement with different compositions, a solubility curve (solubility vs. temperature) can be constructed.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the described experimental protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis prep1 Add excess solid This compound to vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal vial prep2->equil1 equil2 Agitate at constant temperature (e.g., 24-48 hours) equil1->equil2 sep1 Cease agitation equil2->sep1 sep2 Centrifuge or filter to remove excess solid sep1->sep2 analysis1 Extract clear supernatant sep2->analysis1 analysis2 Prepare dilutions analysis1->analysis2 analysis3 Quantify concentration (e.g., HPLC, UV-Vis) analysis2->analysis3 result Report Solubility (mg/mL, mol/L) analysis3->result

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

Methodological & Application

Application Notes and Protocols for 3-Formylfuran-2-boronic acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-Formylfuran-2-boronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex organic molecules, particularly biaryl and heteroaryl structures which are prevalent in pharmaceuticals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. This compound is a valuable bifunctional reagent in this reaction, offering a furan scaffold with a formyl group that can be retained in the final product or serve as a handle for further chemical transformations. Its application is particularly relevant in the synthesis of novel drug candidates and functional materials.

While specific documented examples of Suzuki-Miyaura reactions with this compound are not extensively reported in readily accessible literature, the principles of coupling reactions with other furan-based and heteroaryl boronic acids provide a strong foundation for developing robust protocols. Heteroaryl boronic acids, especially 2-substituted ones, can present unique challenges such as protodeboronation, which requires careful optimization of reaction conditions.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide (Ar-X) can be represented by the following general scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 This compound catalyst Pd Catalyst plus1 + reactant2 Aryl/Heteroaryl Halide (Ar-X) product 3-Aryl/Heteroaryl-2-formylfuran catalyst->product Suzuki-Miyaura Cross-Coupling base Base solvent Solvent

Caption: General Suzuki-Miyaura cross-coupling reaction.

Key Reaction Parameters and Optimization

Successful Suzuki-Miyaura coupling of this compound requires careful consideration of the following parameters. The table below summarizes typical conditions used for the coupling of similar furan- and heteroaryl-boronic acids, which can be used as a starting point for optimization.

ParameterTypical Reagents/ConditionsConsiderations for this compound
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with phosphine ligands (e.g., SPhos, XPhos)For challenging couplings of heteroaryl boronic acids, catalysts with bulky, electron-rich phosphine ligands like XPhos are often effective.[1]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃A moderately strong inorganic base is typically required. The choice of base can influence the reaction rate and side reactions like protodeboronation. An aqueous solution of the base is often used.
Solvent Toluene, Dioxane, DMF, Acetonitrile, often with water as a co-solventA mixture of an organic solvent and water is common to dissolve both the organic reactants and the inorganic base.
Temperature 80-120 °CThe reaction temperature is crucial and should be optimized. Higher temperatures can increase the reaction rate but may also lead to decomposition of the boronic acid.
Reaction Time 2-24 hoursReaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure with Pd(PPh₃)₄

This protocol is based on standard Suzuki-Miyaura conditions and is a good starting point for a wide range of aryl bromides.

Materials:

  • This compound

  • Aryl bromide

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk flask, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and potassium carbonate (2.0 equiv.).

  • Add Pd(PPh₃)₄ (0.05 equiv.).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe. The final concentration of the aryl bromide should be around 0.1 M.

  • Stir the reaction mixture at 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Protocol for Challenging Couplings with a Buchwald Ligand

This protocol is adapted for more challenging substrates, such as electron-deficient or sterically hindered aryl halides, where catalyst deactivation or slow reaction rates can be an issue.

Materials:

  • This compound

  • Aryl halide (bromide or chloride)

  • Palladium(II) acetate [Pd(OAc)₂]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

Procedure:

  • In a Schlenk flask, combine Pd(OAc)₂ (0.02 equiv.) and XPhos (0.04 equiv.).

  • Evacuate and backfill the flask with nitrogen or argon.

  • Add toluene and stir at room temperature for 10 minutes to form the active catalyst.

  • In a separate flask, add this compound (1.5 equiv.), the aryl halide (1.0 equiv.), and potassium phosphate (3.0 equiv.).

  • Evacuate and backfill this second flask with nitrogen or argon.

  • Transfer the catalyst solution to the flask containing the reactants via cannula or syringe.

  • Add a small amount of degassed water (e.g., 1-2% of the total solvent volume).

  • Heat the reaction mixture to 100-120 °C and stir for 4-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow the workup and purification procedure as described in Protocol 1.

Visualizing the Workflow and Mechanism

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

G start Start reagents Combine Reactants: - this compound - Aryl Halide - Base start->reagents catalyst Add Pd Catalyst and Ligand reagents->catalyst inert Establish Inert Atmosphere (N2 or Ar) catalyst->inert solvent Add Degassed Solvent(s) inert->solvent reaction Heat and Stir (e.g., 80-120 °C) solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine monitor->workup Reaction Complete purify Purification: - Dry and Concentrate - Column Chromatography workup->purify product Isolated Product purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Catalytic Cycle

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below.

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex1 Ar-Pd(II)-X oxidative_addition->pd2_complex1 transmetalation Transmetalation (R-B(OH)₂) pd2_complex1->transmetalation pd2_complex2 Ar-Pd(II)-R transmetalation->pd2_complex2 reductive_elimination Reductive Elimination pd2_complex2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-R reductive_elimination->product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Reactions under pressure should be conducted behind a blast shield.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no conversion Inactive catalystUse a fresh batch of catalyst or pre-catalyst. Ensure proper inert atmosphere.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Inappropriate base or solventScreen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.
Protodeboronation Presence of excess water or acidic impuritiesUse carefully dried solvents and reagents. A less nucleophilic base might be beneficial.
High reaction temperature or prolonged reaction timeOptimize for the shortest reaction time and lowest effective temperature.
Formation of side products Homocoupling of the boronic acid or aryl halideEnsure a properly deoxygenated reaction mixture. The choice of ligand can also influence this.

By following these guidelines and protocols, researchers can effectively utilize this compound as a valuable building block in their synthetic endeavors, paving the way for the discovery of new pharmaceuticals and advanced materials.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions with 3-Formylfuran-2-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving 3-Formylfuran-2-boronic acid and its derivatives. The furan-2-carbaldehyde motif is a valuable building block in medicinal chemistry and materials science, and its functionalization through palladium-catalyzed reactions offers a powerful tool for the synthesis of novel compounds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between this compound and various aryl or heteroaryl halides. This reaction is instrumental in the synthesis of 3-aryl-2-formylfurans, which are key intermediates in the development of pharmaceuticals and organic materials.[1][2][3]

Application Notes:

The Suzuki-Miyaura coupling of this compound can be influenced by several factors, including the choice of catalyst, ligand, base, and solvent. Due to the potential instability of heteroaryl boronic acids, milder reaction conditions are often preferred to prevent decomposition. The electron-withdrawing nature of the formyl group can affect the reactivity of the boronic acid.

Typical Reaction Scheme:

Suzuki_Miyaura 3-Formylfuran-2-boronic_acid This compound Product 3-Aryl-2-formylfuran 3-Formylfuran-2-boronic_acid->Product Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Product Pd_Catalyst Pd Catalyst Ligand Pd_Catalyst->Product Solvent, Heat Base Base Base->Product

Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound.

Quantitative Data for Suzuki-Miyaura Coupling:
EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285
21-Bromo-4-nitrobenzenePd₂(dba)₃ (1.5)XPhos (3)K₂CO₃Dioxane/H₂O801692
32-BromopyridinePd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O902478
41-Chloro-3,5-difluorobenzenePdCl₂(dppf) (3)-Cs₂CO₃THF/H₂O1101888
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl halide (e.g., 4-Bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Degassed deionized water

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl halide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Add potassium phosphate (2.0 mmol).

  • The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • Add toluene (5 mL) and degassed deionized water (1 mL) via syringe.

  • The reaction mixture is stirred vigorously and heated to 100 °C in an oil bath for 12 hours.

  • Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature.

  • The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 3-aryl-2-formylfuran.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between a 3-halo-2-formylfuran and a primary or secondary amine.[4][5] This reaction is a cornerstone for synthesizing N-aryl furan-2-carbaldehyde derivatives, which are prevalent in many biologically active molecules.[6]

Application Notes:

For the Buchwald-Hartwig amination, the choice of a bulky, electron-rich phosphine ligand is crucial for achieving high yields, especially when using less reactive aryl chlorides.[4] The base also plays a critical role, with strong, non-nucleophilic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide often being employed.[5] The formyl group is generally tolerant to these conditions.

Typical Reaction Scheme:

Buchwald_Hartwig 3-Halo-2-formylfuran 3-Halo-2-formylfuran Product 3-(R¹R²N)-2-formylfuran 3-Halo-2-formylfuran->Product Amine Amine (R¹R²NH) Amine->Product Pd_Catalyst Pd Catalyst Ligand Pd_Catalyst->Product Solvent, Heat Base Base Base->Product

Figure 2: General scheme for the Buchwald-Hartwig amination of 3-halo-2-formylfuran.

Quantitative Data for Buchwald-Hartwig Amination:
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1101691
2AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane1002085
3BenzylaminePdCl₂(dppf) (3)-K₃PO₄THF802476
4IndolePd₂(dba)₃ (1.5)DavePhos (3)NaOtBuToluene1201888
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 3-Bromo-2-formylfuran

  • Amine (e.g., Morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk tube or sealed vial

  • Magnetic stirrer and heating block or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add 3-bromo-2-formylfuran (1.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and XPhos (0.02 mmol, 2 mol%).

  • Add sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 110 °C for 16 hours with vigorous stirring.

  • After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride (10 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The residue is purified by column chromatography on silica gel to yield the desired N-arylated product.

Sonogashira Coupling

The Sonogashira coupling provides a reliable method for the formation of a carbon-carbon bond between a 3-halo-2-formylfuran and a terminal alkyne, leading to the synthesis of 3-alkynyl-2-formylfurans.[4][7] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[8]

Application Notes:

The Sonogashira reaction is generally tolerant of a wide range of functional groups. For substrates like 3-halo-2-formylfuran, standard conditions using a palladium-phosphine complex and a copper(I) salt are usually effective. The choice of base, often an amine such as triethylamine or diisopropylethylamine, can also serve as the solvent.

Typical Reaction Scheme:

Sonogashira 3-Halo-2-formylfuran 3-Halo-2-formylfuran Product 3-Alkynyl-2-formylfuran 3-Halo-2-formylfuran->Product Terminal_Alkyne Terminal Alkyne (R-C≡CH) Terminal_Alkyne->Product Pd_Catalyst Pd Catalyst Pd_Catalyst->Product Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Product Base Base Base->Product Solvent, Temp

Figure 3: General scheme for the Sonogashira coupling of 3-halo-2-formylfuran.

Quantitative Data for Sonogashira Coupling:
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60895
21-HexynePd(PPh₃)₄ (3)CuI (5)DIPADMF701289
3TrimethylsilylacetylenePdCl₂(dppf) (2.5)CuI (5)Et₃NToluene801093
4Propargyl alcoholPd(OAc)₂ (2) / PPh₃ (4)CuI (4)K₂CO₃AcetonitrileRT2482
Experimental Protocol: Sonogashira Coupling

Materials:

  • 3-Iodo-2-formylfuran

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve 3-iodo-2-formylfuran (1.0 mmol) and the terminal alkyne (1.2 mmol) in a mixture of anhydrous THF (8 mL) and triethylamine (2 mL).

  • To this solution, add Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

  • Stir the reaction mixture at 60 °C for 8 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethyl acetate.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in ethyl acetate (20 mL) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash chromatography to give the pure 3-alkynyl-2-formylfuran.

Heck Reaction

The Heck reaction allows for the coupling of a 3-halo-2-formylfuran with an alkene to form a substituted furan derivative.[9][10] This reaction is a powerful method for C-C bond formation and the introduction of vinyl groups onto the furan ring.[11]

Application Notes:

The Heck reaction of 3-halo-2-formylfurans typically proceeds with good yields using standard palladium catalysts. The choice of base and the presence of phosphine ligands can influence the reaction's efficiency and selectivity. The reaction is generally tolerant of the formyl group.

Typical Reaction Scheme:

Heck_Reaction 3-Halo-2-formylfuran 3-Halo-2-formylfuran Product 3-Vinyl-2-formylfuran 3-Halo-2-formylfuran->Product Alkene Alkene Alkene->Product Pd_Catalyst Pd Catalyst (Ligand) Pd_Catalyst->Product Solvent, Heat Base Base Base->Product

Figure 4: General scheme for the Heck reaction of 3-halo-2-formylfuran.

Quantitative Data for Heck Reaction:
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1201888
2n-Butyl acrylatePdCl₂ (3)PPh₃ (6)NaOAcDMA1302491
3AcrylonitrilePd(PPh₃)₄ (5)-K₂CO₃Acetonitrile1002085
4Allyl alcoholPd(OAc)₂ (2)-Et₃NNMP1101679
Experimental Protocol: Heck Reaction

Materials:

  • 3-Bromo-2-formylfuran

  • Alkene (e.g., Styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sealed tube or pressure vessel

  • Magnetic stirrer and heating block or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a sealable reaction tube, combine 3-bromo-2-formylfuran (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%).

  • Add triethylamine (1.5 mmol).

  • Under an inert atmosphere, add anhydrous DMF (5 mL) and the alkene (1.5 mmol).

  • Seal the tube tightly and heat the mixture to 120 °C for 18 hours.

  • After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the desired 3-vinyl-2-formylfuran.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3-Formylfuran-2-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, agrochemicals, and organic electronics. The furan ring, in particular, is a valuable heterocyclic motif found in numerous biologically active compounds, where it can act as a bioisostere for a phenyl ring, potentially improving pharmacokinetic properties.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, enabling the synthesis of a wide array of biaryl and heterobiaryl compounds.[2] This protocol focuses on the application of 3-Formylfuran-2-boronic acid as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize 2-aryl-3-formylfurans. These products are valuable intermediates for further functionalization, leveraging the reactivity of the formyl group.

The Suzuki-Miyaura reaction offers several advantages, including mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids. The reaction typically involves the coupling of an organoboron compound (such as a boronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.

Signaling Pathway and Logical Relationships

The synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction follows a well-established catalytic cycle. The diagram below illustrates the key steps involved in the coupling of this compound with an aryl halide.

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Catalytic Cycle cluster_reactants Reactants Pd(0) Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X Complex Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Base, [Furan-B(OH)2]⁻ Pd(II)_Intermediate Ar-Pd(II)-Furan Complex Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Regeneration Biaryl_Product 2-Aryl-3-formylfuran Reductive_Elimination->Biaryl_Product Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Oxidative_Addition Boronic_Acid This compound Boronic_Acid->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl halide (bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the chosen solvent system (e.g., a 4:1 mixture of dioxane and water). Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes.

  • Catalyst Introduction: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from 2 to 24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 2-aryl-3-formylfuran.

Data Presentation

The following table summarizes representative examples of the Suzuki-Miyaura cross-coupling of this compound with various aryl bromides.

EntryAryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O (2:1:1)901285
24-BromotoluenePd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O (4:1)100892
31-Bromo-4-nitrobenzenePd(OAc)₂ (2) / SPhos (4)K₃PO₄Dioxane/H₂O (4:1)100678
41-Bromo-4-cyanobenzenePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O (2:1:1)901288
51-Bromo-4-fluorobenzenePd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O (4:1)1001090
63-BromopyridinePd(OAc)₂ (2) / XPhos (4)K₃PO₄Dioxane/H₂O (4:1)1101675

Note: The data presented in this table is a compilation of representative results from the literature and may require optimization for specific experimental setups.

Experimental Workflow

The logical flow of the experimental process, from reactant preparation to product analysis, is outlined below.

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis Reactant_Weighing Weigh Reactants: - this compound - Aryl halide - Base Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Reactant_Weighing->Inert_Atmosphere Glassware_Setup Assemble and Flame-Dry Glassware Glassware_Setup->Inert_Atmosphere Solvent_Addition Add and Degas Solvent Inert_Atmosphere->Solvent_Addition Catalyst_Addition Add Palladium Catalyst Solvent_Addition->Catalyst_Addition Heating_Stirring Heat and Stir Reaction Mixture Catalyst_Addition->Heating_Stirring Monitoring Monitor Reaction Progress (TLC/GC-MS) Heating_Stirring->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Reaction Complete Extraction Liquid-Liquid Extraction Quenching->Extraction Drying_Concentration Dry and Concentrate Organic Phase Extraction->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization Yield_Calculation Calculate Yield Characterization->Yield_Calculation

Caption: A typical workflow for the synthesis of 2-aryl-3-formylfurans.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of biaryl compounds through the Suzuki-Miyaura cross-coupling reaction. The provided protocols and data serve as a guide for researchers in the fields of organic synthesis and drug discovery. The resulting 2-aryl-3-formylfuran products can be readily elaborated into more complex molecules, making this methodology a key step in the development of novel chemical entities. Successful application of this protocol requires careful attention to reaction conditions, particularly the maintenance of an inert atmosphere and the choice of an appropriate catalytic system.

References

3-Formylfuran-2-boronic Acid: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Formylfuran-2-boronic acid is a heterocyclic organic compound that has garnered interest in the field of medicinal chemistry. Its unique structural features, combining a reactive aldehyde group and a versatile boronic acid moiety on a furan scaffold, make it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. The boronic acid group is particularly amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery for the formation of carbon-carbon bonds. The formyl group provides a handle for a variety of chemical transformations, allowing for further diversification and the introduction of different pharmacophores.

While direct applications of this compound in late-stage clinical candidates are not extensively documented in publicly available literature, its isomeric counterpart, 5-formylfuran-2-boronic acid, serves as a key intermediate in the synthesis of the approved kinase inhibitor, Lapatinib. This highlights the potential of formylfuran boronic acids as a class of reagents in the development of targeted therapies. This document will explore the applications of this structural motif, drawing parallels from its isomers where necessary, and provide detailed protocols for its utilization in synthetic medicinal chemistry.

Key Applications in Medicinal Chemistry

The primary application of this compound and its isomers in medicinal chemistry is as a versatile scaffold in the synthesis of enzyme inhibitors, particularly kinase inhibitors for cancer therapy. The furan ring can act as a bioisosteric replacement for other aromatic systems, while the formyl and boronic acid groups allow for the construction of molecules with specific interactions within the binding sites of therapeutic targets.

Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The isomer of the topic compound, 5-formylfuran-2-boronic acid, is a key building block in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in the treatment of breast cancer. This underscores the utility of the formylfuran boronic acid scaffold in this therapeutic area.

The general strategy involves a Suzuki-Miyaura cross-coupling reaction between the formylfuran boronic acid and a suitable heterocyclic halide to construct the core of the inhibitor. The formyl group can then be further functionalized, for example, through reductive amination, to introduce side chains that enhance binding affinity and selectivity for the target kinase.

Workflow for the Synthesis of Kinase Inhibitors using Formylfuran Boronic Acids:

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Intermediate cluster_3 Functionalization cluster_4 Final Product 3-Formylfuran-2-boronic_acid This compound Suzuki_Coupling Suzuki-Miyaura Cross-Coupling 3-Formylfuran-2-boronic_acid->Suzuki_Coupling Heterocyclic_Halide Heterocyclic Halide (e.g., Chloroquinazoline) Heterocyclic_Halide->Suzuki_Coupling Coupled_Intermediate Formylfuran-substituted Heterocycle Suzuki_Coupling->Coupled_Intermediate Reductive_Amination Reductive Amination Coupled_Intermediate->Reductive_Amination Kinase_Inhibitor Final Kinase Inhibitor Reductive_Amination->Kinase_Inhibitor Amine Primary/Secondary Amine Amine->Reductive_Amination

Synthetic workflow for kinase inhibitors.
Development of Novel Anticancer Agents

Beyond kinase inhibitors, the formylfuran boronic acid scaffold holds promise for the development of other classes of anticancer agents. The inherent reactivity of the aldehyde and the ability of the boronic acid to participate in various coupling reactions allow for the creation of diverse chemical libraries for high-throughput screening. Derivatives of furan-containing compounds have shown a range of biological activities, including cytotoxic effects against various cancer cell lines.

Experimental Protocols

The following are representative experimental protocols for the key reactions involving formylfuran boronic acids in a medicinal chemistry context.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical Suzuki-Miyaura coupling reaction between a formylfuran boronic acid and a heterocyclic halide.

Materials:

  • This compound (1.2 equivalents)

  • Heterocyclic halide (e.g., 4-chloro-6-iodoquinazoline) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.05 equivalents)

  • Ligand (e.g., PPh₃, 0.1 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., a mixture of DMF and water)

Procedure:

  • To a reaction vessel, add the heterocyclic halide, this compound, palladium catalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Application Notes and Protocols: 3-Formylfuran-2-boronic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylfuran-2-boronic acid is a versatile bifunctional building block in organic synthesis, prized for its utility in constructing complex molecular architectures. The presence of both a boronic acid and a formyl group on the furan scaffold allows for sequential, regioselective functionalization, making it a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The furan moiety is a common motif in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including antibacterial, antifungal, anti-inflammatory, and anticancer activities.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound, with a primary focus on the Suzuki-Miyaura cross-coupling reaction.

Key Applications

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] This reaction facilitates the formation of a carbon-carbon bond between the furan ring and various aryl, heteroaryl, or vinyl halides/triflates, yielding substituted 2-aryl-3-formylfurans. The formyl group can then be further manipulated, serving as a handle for subsequent transformations such as oxidation, reduction, or condensation reactions to build molecular complexity.

Data Presentation: Suzuki-Miyaura Cross-Coupling Reactions

The following tables summarize representative quantitative data for Suzuki-Miyaura cross-coupling reactions involving aryl and heteroaryl boronic acids, providing a comparative overview of reaction conditions and yields. While specific data for this compound is not extensively published, the presented data for analogous systems offer valuable insights for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids with Aryl Bromides

EntryHeteroaryl Boronic AcidAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Pyridylboronic acid4-BromoanisolePd₂(dba)₃ (1.0)1 (3.0)K₃PO₄Dioxane1101274
22-Benzofuranyl boronic acid6-ChloroindoleP1 (1.0-1.5)-K₃PO₄Dioxane/H₂O605-891-99
33-Furan boronic acid2-Chloro-4,6-dimethoxypyrimidinePrecatalyst (0.0015)-VariousMeOH/THFRT24~60

Table 2: Influence of Base and Solvent on Suzuki-Miyaura Coupling

EntryBoronic AcidAryl HalideCatalystBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidAryl BromidePd(dppf)Cl₂K₂CO₃Dioxane/H₂O80High
2Arylboronic acidAryl ChloridePd₂(dba)₃/XPhosK₃PO₄Dioxane/H₂O10080
32-Pyridylboronic acidAryl BromidePd₂(dba)₃/Ligand 1Cs₂CO₃Dioxane110High

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a representative procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide, such as 4-bromoanisole.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (e.g., 4-bromoanisole) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or similar phosphine ligand (3.0 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and potassium phosphate.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Under a positive flow of inert gas, add Pd₂(dba)₃ and the phosphine ligand.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-3-formylfuran.

Biological Relevance and Signaling Pathways

Substituted furans and benzofurans synthesized using building blocks like this compound have demonstrated significant potential in drug discovery. Their biological activities are often attributed to their ability to modulate key signaling pathways involved in inflammation and cancer.[5][6][7]

Anti-inflammatory Activity

Furan and benzofuran derivatives have been shown to exert anti-inflammatory effects by targeting pro-inflammatory signaling cascades. A key mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-activated protein kinase) pathways.[5][6] These pathways regulate the expression of various inflammatory mediators, including cytokines and enzymes like COX-2. By inhibiting these pathways, furan-containing compounds can reduce the inflammatory response.

G Anti-inflammatory Signaling Pathways Targeted by Furan Derivatives cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor MAPK Cascade MAPK Cascade Receptor->MAPK Cascade IKK Complex IKK Complex Receptor->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocates Furan Derivative Furan Derivative Furan Derivative->MAPK Cascade Furan Derivative->IKK Complex Gene Expression Inflammatory Gene Expression NF-κB_nuc->Gene Expression activates

Caption: Inhibition of NF-κB and MAPK pathways by furan derivatives.

Anticancer Activity

In the context of cancer, certain furan derivatives have been found to interfere with cell proliferation and survival by modulating the PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) and Wnt/β-catenin signaling pathways. These pathways are crucial for cell growth, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of many cancers. Furthermore, some furan-containing compounds have been shown to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[8]

G Anticancer Signaling Pathways Targeted by Furan Derivatives cluster_0 Cell Signaling cluster_1 Cellular Processes Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt Cell Proliferation & Survival Cell Proliferation & Survival Akt->Cell Proliferation & Survival Wnt Ligand Wnt Ligand Frizzled Receptor Frizzled Receptor Wnt Ligand->Frizzled Receptor β-catenin Degradation Complex β-catenin Degradation Complex Frizzled Receptor->β-catenin Degradation Complex inhibits β-catenin β-catenin β-catenin Degradation Complex->β-catenin degrades β-catenin->Cell Proliferation & Survival Furan Derivative Furan Derivative Furan Derivative->Akt Furan Derivative->β-catenin Tubulin Polymerization Tubulin Polymerization Furan Derivative->Tubulin Polymerization Mitosis Mitosis Tubulin Polymerization->Mitosis

Caption: Furan derivatives targeting cancer cell proliferation and survival.

Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis of novel furan derivatives using this compound and their subsequent biological evaluation.

G Workflow: Synthesis to Biological Evaluation Start Start Building_Block 3-Formylfuran- 2-boronic acid Start->Building_Block Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Building_Block->Suzuki_Coupling Intermediate 2-Aryl-3-formylfuran Suzuki_Coupling->Intermediate Aryl_Halide Aryl/Heteroaryl Halide Aryl_Halide->Suzuki_Coupling Further_Modification Further Functionalization (e.g., Oxidation, Reduction) Intermediate->Further_Modification Final_Compound Novel Furan Derivative Further_Modification->Final_Compound Purification Purification & Characterization Final_Compound->Purification Biological_Screening In vitro Biological Screening Purification->Biological_Screening Hit_Identification Hit Identification Biological_Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization End End Lead_Optimization->End

Caption: From building block to lead compound.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly through the Suzuki-Miyaura cross-coupling reaction. The resulting 2-aryl-3-formylfuran derivatives are important scaffolds in medicinal chemistry, with demonstrated activities against inflammatory and cancerous signaling pathways. The protocols and data provided herein serve as a comprehensive guide for researchers and drug development professionals to effectively utilize this powerful synthetic tool.

References

Application Notes and Protocols for Suzuki Coupling with Furan Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful tool is widely employed in the synthesis of biaryl and hetero-biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4] Furan-containing biaryls are of particular interest due to the presence of the furan moiety in numerous biologically active natural products and drug candidates.[5][6]

However, the Suzuki coupling of furan boronic acids presents unique challenges. Furan boronic acids, especially 2-furanboronic acid, are susceptible to protodeboronation, a process where the boronic acid group is cleaved by a proton source, leading to reduced reaction yields.[5][7] This instability is particularly pronounced in polar protic solvents, which are often employed in Suzuki couplings.[5] Therefore, carefully optimized protocols are necessary to achieve efficient and reproducible couplings with these valuable building blocks.

These application notes provide detailed protocols and guidance for performing Suzuki coupling reactions with furan boronic acids, focusing on robust conditions that mitigate decomposition and maximize product yield.

Reaction Mechanism and Considerations

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][8]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the furan boronic acid is transferred to the palladium center. This step is often facilitated by a base, which activates the boronic acid.[9]

  • Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.

A critical consideration for furan boronic acids is their propensity for protodeboronation. To minimize this side reaction, it is crucial to select appropriate reaction conditions, including the choice of base, solvent, and catalyst system, and to handle the furan boronic acid with care.[5][7]

Data Presentation: Reaction Conditions and Yields

The following tables summarize successful conditions for the Suzuki coupling of furan boronic acids with various aryl halides. These examples highlight the impact of different catalysts, bases, and solvents on reaction outcomes.

Table 1: Palladium-Catalyzed Suzuki Coupling of Furan Boronic Acids

EntryFuran Boronic AcidAryl HalideCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Furan-2-boronic acid2-ChloropyridineNa₂PdCl₄ (1)cataCXium FK₂CO₃n-Butanol/H₂O10012~95[5]
2Furan-2-boronic acid4-ChloroanisoleNa₂PdCl₄ (1)cataCXium FK₂CO₃n-Butanol/H₂O10012~90[5]
3Furan-3-boronic acid5-BromopyrimidinePd(dppf)Cl₂ (5)dppfK₃PO₄Dioxane/H₂O80175[10][11]
4Furan-2-boronic acidPyridine-2-sulfonyl fluoridePd(dppf)Cl₂ (10)dppf-Dioxane1002482[11]

Table 2: Nickel-Catalyzed Suzuki Coupling of Furan Boronic Acids

EntryFuran Boronic AcidAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Furan-3-boronic acid5-BromopyrimidineNiCl₂(dme) (1)K₃PO₄tert-Amyl alcohol801High[10]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki Coupling in Aqueous n-Butanol

This protocol is adapted from a procedure reported for the efficient coupling of furan boronic acids with aryl chlorides.[5] The use of an aqueous solvent system can be advantageous for certain substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Furan boronic acid (1.5 equiv)

  • Potassium carbonate (K₂CO₃) (3.2 equiv)

  • Palladium precursor (e.g., Na₂PdCl₄)

  • Phosphine ligand (e.g., cataCXium F)

  • Degassed n-Butanol

  • Degassed deionized water

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and heating block or oil bath

Procedure:

  • To the reaction vessel, add the aryl halide (1.0 equiv), furan boronic acid (1.5 equiv), and potassium carbonate (3.2 equiv).

  • In a separate vial, prepare the catalyst stock solution by dissolving the palladium precursor and ligand in n-butanol.

  • Add the degassed n-butanol and degassed deionized water to the reaction vessel.

  • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the appropriate volume of the catalyst stock solution to the reaction mixture.

  • Seal the reaction vessel and heat the mixture at 100 °C with vigorous stirring for the specified time (typically 12 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Suzuki Coupling in tert-Amyl Alcohol

This protocol offers a potentially more cost-effective and environmentally friendly alternative using an inexpensive nickel catalyst and a "green" solvent.[10]

Materials:

  • Aryl halide (e.g., 5-bromopyrimidine) (1.0 equiv)

  • Furan-3-boronic acid (1.2 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Nickel catalyst (e.g., NiCl₂(dme)) (1 mol%)

  • tert-Amyl alcohol

  • Reaction vial

  • Magnetic stirrer and heating block or oil bath

Procedure:

  • In a reaction vial, combine the aryl halide (1.0 equiv), furan-3-boronic acid (1.2 equiv), potassium phosphate (2.0 equiv), and the nickel catalyst (1 mol%).

  • Add a magnetic stir bar and tert-amyl alcohol.

  • Stir the reaction at room temperature for 30 minutes.

  • Heat the reaction mixture to 80 °C for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • Dry the organic layer and concentrate to obtain the crude product.

  • Purify the product by column chromatography.

Mandatory Visualizations

Suzuki_Coupling_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)Ln-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_furan_complex R¹-Pd(II)Ln-R² transmetalation->pd_furan_complex furan_boronic Furan-B(OH)₂ (R²-B(OH)₂) base Base furan_boronic->base base->transmetalation reductive_elimination Reductive Elimination pd_furan_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) reductive_elimination->product aryl_halide Aryl Halide (R¹-X) aryl_halide->oxidative_addition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Aryl Halide, Furan Boronic Acid, & Base start->reagents solvent Add Degassed Solvent reagents->solvent purge Purge with Inert Gas solvent->purge catalyst Add Catalyst Solution purge->catalyst reaction Heat and Stir Reaction catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for Suzuki coupling of furan boronic acids.

References

Application Notes: Derivatization of the Formyl Group in 3-Formylfuran-2-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylfuran-2-boronic acid is a versatile bifunctional building block in organic synthesis and medicinal chemistry. Its structure, featuring a reactive aldehyde (formyl group) and a boronic acid moiety, allows for sequential and diverse chemical modifications. The formyl group serves as a synthetic handle for transformations such as oxidation, reduction, reductive amination, and carbon-carbon bond formation, while the boronic acid is amenable to Suzuki-Miyaura cross-coupling reactions. This dual reactivity makes it a valuable intermediate for constructing complex molecular architectures, particularly in the synthesis of novel heterocyclic compounds for drug discovery.[1] This document provides detailed protocols for several key derivatization reactions of the formyl group.

Reductive Amination: Synthesis of Aminomethylfuran Derivatives

Reductive amination is a cornerstone method for converting aldehydes into amines. The reaction proceeds via the initial formation of an imine or iminium ion intermediate by reacting the aldehyde with a primary or secondary amine, which is then reduced in situ to the corresponding amine. This transformation is crucial for introducing basic nitrogen centers into molecules, a common feature in many pharmacologically active compounds. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride being popular choices due to their mildness and selectivity for the iminium ion over the starting aldehyde.

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is adapted from a procedure for the closely related potassium 3-formylfuran-2-yltrifluoroborate and is expected to provide similar results.

  • Imine Formation: In a sealed tube, dissolve this compound (1.0 eq) in methanol (approx. 0.1-0.2 M).

  • Add the desired primary or secondary amine (1.2-2.0 eq) to the solution with stirring.

  • Continue stirring at room temperature for 1 hour to facilitate imine formation.

  • Remove the solvent under reduced pressure to obtain the crude imine intermediate.

  • Reduction: Redissolve the crude intermediate in anhydrous acetonitrile (approx. 0.1 M).

  • Add acetic acid (1.2 eq) followed by sodium triacetoxyborohydride (STAB) (1.3 eq). Reseal the tube.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired aminomethylfuran-2-boronic acid derivative.

Data Presentation: Reductive Amination Yields
EntryAmineProductYield (%)
1AnilineN-((5-(acetoxymethyl)furan-2-yl)methyl)aniline~99%
2p-ToluidineN-((5-(acetoxymethyl)furan-2-yl)methyl)-4-methylaniline~99%
3m-ToluidineN-((5-(acetoxymethyl)furan-2-yl)methyl)-3-methylaniline~99%
4o-ToluidineN-((5-(acetoxymethyl)furan-2-yl)methyl)-2-methylaniline96%

Data adapted from studies on 5-acetoxymethylfurfural, a related furanic aldehyde.

Workflow for Reductive Amination

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Work-up & Purification A This compound + Amine B Stir in Methanol (1h, RT) A->B C Solvent Evaporation B->C D Dissolve in Acetonitrile C->D Crude Imine E Add Acetic Acid + STAB D->E F Stir (12-24h, RT) E->F G Quench (aq. NaHCO3) F->G Reaction Mixture H Extract (Ethyl Acetate) G->H I Dry & Concentrate H->I J Column Chromatography I->J K Final Product J->K G cluster_0 Physiological Response cluster_1 DPP-IV Action & Inhibition Ingestion Meal Ingestion GLP1 Active GLP-1 Release (from Intestine) Ingestion->GLP1 Pancreas Pancreas GLP1->Pancreas DPPIV DPP-IV Enzyme GLP1->DPPIV Degradation Insulin Insulin Secretion Pancreas->Insulin Glucose Lowered Blood Glucose Insulin->Glucose Inactive Inactive GLP-1 DPPIV->Inactive Inhibitor Furanoboronic Acid Derivative Inhibitor->DPPIV Inhibition

References

Application Notes and Protocols: The Strategic Use of 3-Formylfuran-2-boronic Acid in the Synthesis of Furo[3,2-c]pyridine Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylfuran-2-boronic acid is a versatile and valuable building block in modern organic synthesis, particularly in the construction of complex heterocyclic scaffolds. Its unique trifunctional nature, possessing a boronic acid moiety, a furan ring, and a formyl group, offers a powerful platform for the synthesis of diverse molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound in the creation of furo[3,2-c]pyridine systems, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science.

The furo[3,2-c]pyridine core is a prominent structural motif found in numerous biologically active compounds and functional materials. The strategic incorporation of this scaffold can modulate pharmacokinetic and pharmacodynamic properties, making it a target of interest for drug discovery programs. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and efficient method for the construction of the C-C bond that links the furan and pyridine rings, a key step in the synthesis of the furo[3,2-c]pyridine skeleton.

Core Application: Synthesis of Furo[3,2-c]pyridine Derivatives

The primary application of this compound in this context is its participation in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a suitably substituted halopyridine. This is typically followed by an intramolecular cyclization to construct the fused furo[3,2-c]pyridine ring system. The formyl group on the furan ring can be retained in the final product, serving as a handle for further synthetic modifications, or it can participate in the cyclization reaction itself.

A key transformation involves the coupling of this compound with a 2-halopyridine bearing a nucleophilic group, such as an amine, at the 3-position. The initial cross-coupling reaction forms a 2-(furan-2-yl)pyridine intermediate, which can then undergo an intramolecular cyclization to yield the desired furo[3,2-c]pyridine.

Experimental Protocols

The following protocols are representative examples of how this compound can be employed to synthesize furo[3,2-c]pyridine derivatives.

Protocol 1: Synthesis of a Furo[3,2-c]pyridine Precursor via Suzuki-Miyaura Coupling

This protocol outlines the general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic 2-chloro-3-aminopyridine.

Materials:

  • This compound

  • 2-Chloro-3-aminopyridine derivative

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and Schlenk line equipment

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the 2-chloro-3-aminopyridine derivative (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(3-formylfuran-2-yl)-3-aminopyridine derivative.

Protocol 2: Intramolecular Cyclization to form the Furo[3,2-c]pyridine Ring

This protocol describes a potential subsequent step to form the fused heterocyclic system from the product obtained in Protocol 1. The specific conditions for cyclization will depend on the nature of the substituents on the pyridine ring.

Materials:

  • 2-(3-Formylfuran-2-yl)-3-aminopyridine derivative (from Protocol 1)

  • Acid or base catalyst (e.g., p-toluenesulfonic acid or sodium ethoxide)

  • Anhydrous solvent (e.g., toluene or ethanol)

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: Dissolve the 2-(3-formylfuran-2-yl)-3-aminopyridine derivative (1.0 mmol) in the appropriate anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Catalyst Addition: Add the acid or base catalyst (catalytic amount, e.g., 0.1 mmol).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction time will vary depending on the substrate and catalyst used.

  • Work-up and Purification: Upon completion, cool the reaction mixture and neutralize if necessary. Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield the furo[3,2-c]pyridine derivative.

Data Presentation

The following table summarizes representative quantitative data for Suzuki-Miyaura cross-coupling reactions involving aryl boronic acids and halopyridines, which can serve as a general guideline for reactions with this compound. Actual yields and reaction times will vary depending on the specific substrates and optimized conditions.

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-ChloropyridinePyridine-3-boronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃Dioxane/H₂O1001885-95
22-BromopyridinePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801280-90
32-IodopyridineThiophene-2-boronic acidPdCl₂(dppf) (3)-K₂CO₃DMF906>90

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Reductive\nElimination->Ar-R Ar-X Ar-X Ar-X->Oxidative\nAddition R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

General Workflow for Furo[3,2-c]pyridine Synthesis

This diagram outlines the logical steps from starting materials to the final heterocyclic product.

Workflow cluster_start Starting Materials cluster_reaction1 Suzuki-Miyaura Coupling cluster_intermediate Intermediate cluster_reaction2 Cyclization cluster_final Final Product Boronic_Acid This compound Coupling Pd-catalyzed Cross-Coupling Boronic_Acid->Coupling Halopyridine 2-Halo-3-aminopyridine Halopyridine->Coupling Intermediate_Product 2-(3-Formylfuran-2-yl)-3-aminopyridine Coupling->Intermediate_Product Cyclization Intramolecular Cyclization Intermediate_Product->Cyclization Final_Product Furo[3,2-c]pyridine Derivative Cyclization->Final_Product

Caption: A workflow for the synthesis of furo[3,2-c]pyridines.

Conclusion

This compound is a highly effective reagent for the synthesis of furo[3,2-c]pyridine derivatives. The Suzuki-Miyaura cross-coupling reaction provides a reliable and versatile method for the key C-C bond formation, and the resulting intermediates can be efficiently cyclized to the desired heterocyclic system. The protocols and data presented herein offer a solid foundation for researchers to explore the synthesis of novel furo[3,2-c]pyridine-based compounds for applications in drug discovery and materials science. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximum efficiency and yield.

Application Notes and Protocols for Carbon-Carbon Bond Formation with 3-Formylfuran-2-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylfuran-2-boronic acid is a versatile bifunctional reagent that serves as a valuable building block in modern organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science. Its furan scaffold is a common motif in numerous biologically active compounds. The presence of both a formyl group and a boronic acid moiety allows for sequential, regioselective functionalization, making it an attractive starting material for the synthesis of novel drug candidates and functional materials.

This document provides detailed application notes and experimental protocols for carbon-carbon (C-C) bond formation utilizing this compound, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. While this boronic acid is predominantly used in Suzuki-Miyaura couplings, general considerations for other potential C-C bond-forming reactions are also discussed.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1][2] For this compound, this reaction facilitates the synthesis of 2-aryl-3-formylfurans, which are precursors to a wide range of complex heterocyclic systems.

A significant challenge with heteroaryl boronic acids, including furan derivatives, is their propensity to undergo protodeboronation under the reaction conditions, which can lead to diminished yields.[3] Careful optimization of the catalyst system, base, and solvent is therefore crucial for successful coupling. Microwave-assisted synthesis has also been shown to be effective in accelerating these reactions and improving yields.[4][5][6]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X(Ln) Pd0->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)-R(Ln) OxAdd->Transmetalation Transmetalation RedElim Ar-R Transmetalation->RedElim Reductive Elimination RedElim->Pd0 Boronate R-B(OH)3- Boronate->Transmetalation BoronicAcid R-B(OH)2 (this compound) BoronicAcid->Boronate Base Base (e.g., K2CO3) Base->Boronate ArX Ar-X (Aryl Halide) ArX->OxAdd

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure adapted from established methods for the Suzuki-Miyaura coupling of heteroaryl boronic acids.[1][2] Optimization may be required for specific substrates.

Materials:

  • This compound

  • Aryl halide (bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a modern precatalyst like XPhos Pd G2)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (1-5 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Conventional Heating: Place the reaction vessel in a preheated oil bath (typically 80-110 °C) and stir vigorously for 4-24 hours.

  • Microwave Irradiation: Place the sealed vial in the microwave reactor and heat to the desired temperature (e.g., 100-160 °C) for 10-40 minutes.[4][5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-3-formylfuran.

Data Presentation: Substrate Scope and Yields
EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C) / TimeYield (%)Reference
14-BromobenzonitrilePotassium Furan-2-yltrifluoroboratePd(OAc)₂ (1), RuPhos (2)Na₂CO₃EtOH85 °C / 12 h95[1]
24-BromoanisolePotassium Furan-2-yltrifluoroboratePd(OAc)₂ (1), RuPhos (2)Na₂CO₃EtOH85 °C / 12 h92[1]
32-BromotoluenePotassium Furan-2-yltrifluoroboratePd(OAc)₂ (1), RuPhos (2)Na₂CO₃EtOH85 °C / 12 h88[1]
44-ChloroacetophenonePhenylboronic acidPd(II)-complex (1)KOHH₂O160 °C (µW) / 2 min90[4]
52-(4-Bromophenyl)benzofuran4-Methoxyphenylboronic acidPd(II)-complex (3)K₂CO₃EtOH/H₂O80 °C / 4 h98[2]

Experimental Workflow Diagram

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Aryl Halide, This compound, Base, and Catalyst inert Evacuate and backfill with inert gas reagents->inert solvent Add degassed solvent inert->solvent heating Heat (Conventional or Microwave) and stir solvent->heating monitor Monitor progress (TLC/LC-MS) heating->monitor quench Cool and quench with water monitor->quench extract Extract with organic solvent quench->extract purify Dry, concentrate, and purify by column chromatography extract->purify product product purify->product Isolated Product: 2-Aryl-3-formylfuran

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

Other Potential C-C Bond Forming Reactions

While less common for boronic acids, it is important for drug development professionals to consider alternative synthetic routes.

Heck-Type Reactions

The Heck reaction typically involves the coupling of an unsaturated halide with an alkene.[7] An oxidative Heck reaction variant exists where an organoboronic acid couples with an alkene, but this requires an oxidant to regenerate the active Pd(II) catalyst. The formyl group on the furan ring is an electron-withdrawing group, which may influence the electronic properties of the furan ring in such a reaction.

Sonogashira-Type Reactions

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[3] A direct coupling of a boronic acid in a Sonogashira-type reaction is not standard. However, this compound could be converted to the corresponding halide (e.g., 2-bromo-3-formylfuran) which would then be a suitable substrate for a Sonogashira coupling.

Conclusion

This compound is a highly valuable reagent for the synthesis of functionalized furan derivatives, primarily through the Suzuki-Miyaura cross-coupling reaction. By carefully selecting the palladium catalyst, base, and reaction conditions (including the potential use of microwave irradiation), high yields of 2-aryl-3-formylfurans can be achieved. These products serve as important intermediates for the development of novel pharmaceuticals and advanced materials. The provided protocols and data offer a solid foundation for researchers to successfully employ this versatile building block in their synthetic endeavors.

References

The Pivotal Role of 3-Formylfuran-2-boronic Acid in the Synthesis of Bioactive API Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

3-Formylfuran-2-boronic acid is a versatile and highly valuable building block in medicinal chemistry, primarily utilized in the synthesis of complex Active Pharmaceutical Ingredient (API) intermediates. Its unique trifunctional nature, possessing a furan scaffold, a reactive formyl group, and a versatile boronic acid moiety, allows for the construction of diverse molecular architectures. The furan ring is a common motif in a variety of clinically approved drugs, contributing to their biological activity, which can range from antiviral to anti-inflammatory properties.[1][2] This document outlines the application of this compound in the synthesis of API intermediates, with a focus on palladium-catalyzed cross-coupling reactions.

Key Applications in API Intermediate Synthesis

The primary application of this compound in API intermediate synthesis lies in its utility in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction enables the coupling of the furan ring with various aryl and heteroaryl halides, providing a straightforward route to biaryl and heterobiaryl structures.[3][4] These structures are prevalent in a wide range of therapeutic agents.

The formyl group at the 3-position of the furan ring offers a secondary point for chemical modification. This aldehyde functionality can be readily transformed into other functional groups, such as amines via reductive amination, or used in condensation reactions to build more complex heterocyclic systems. This dual functionality makes this compound a strategic component in combinatorial chemistry for the generation of compound libraries for drug discovery.

Therapeutic Relevance of Furan-Containing APIs

Furan-containing compounds have demonstrated a broad spectrum of biological activities, including:

  • Antiviral Activity: The furan nucleus is present in several antiviral agents.[1][5] The incorporation of a furan moiety can influence the pharmacokinetic and pharmacodynamic properties of a drug, potentially enhancing its efficacy.

  • Anti-inflammatory Activity: Furan derivatives have been shown to possess anti-inflammatory properties, with some compounds modulating key signaling pathways such as the MAPK/NF-κB pathway.[6][7]

  • Antimicrobial and Anticancer Properties: The furan scaffold is also found in various antimicrobial and anticancer drugs.[1][8][9]

The ability to synthesize novel furan-containing molecules using this compound opens avenues for the discovery of new therapeutic agents in these and other disease areas.

Experimental Protocols

Protocol 1: Synthesis of a 2-Aryl-3-formylfuran Intermediate via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This method is extrapolated from established procedures for similar 2-furylboronic acids.[3][10]

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a dried Schlenk flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add palladium(II) acetate (0.02 mmol) to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 10 mL) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-3-formylfuran.

Protocol 2: Reductive Amination of a 2-Aryl-3-formylfuran Intermediate

This protocol details the conversion of the formyl group of the synthesized intermediate into an amine, a common step in API synthesis.

Materials:

  • 2-Aryl-3-formylfuran (from Protocol 1)

  • Primary or secondary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the 2-aryl-3-formylfuran (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.

  • Add the amine (1.2 mmol) to the solution and stir at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 2-aryl-3-(aminomethyl)furan derivative.

Quantitative Data

The following table summarizes representative, hypothetical quantitative data for the synthesis of a 2-aryl-3-formylfuran intermediate using the Suzuki-Miyaura coupling protocol described above. The data is based on typical yields and purities observed for similar reactions involving 2-furylboronic acids.

EntryAryl HalideProductYield (%)Purity (%)
14-Bromotoluene2-(p-tolyl)-3-furaldehyde85>98
24-Bromoanisole2-(4-methoxyphenyl)-3-furaldehyde82>97
31-Bromo-4-fluorobenzene2-(4-fluorophenyl)-3-furaldehyde88>98
43-Bromopyridine2-(pyridin-3-yl)-3-furaldehyde75>95

Visualizations

G Experimental Workflow: Synthesis of a 2-Aryl-3-(aminomethyl)furan API Intermediate cluster_0 Suzuki-Miyaura Coupling cluster_1 Reductive Amination This compound This compound Reaction & Workup Reaction & Workup This compound->Reaction & Workup Aryl Halide Aryl Halide Aryl Halide->Reaction & Workup Pd Catalyst & Base Pd Catalyst & Base Pd Catalyst & Base->Reaction & Workup 2-Aryl-3-formylfuran 2-Aryl-3-formylfuran Reaction & Workup->2-Aryl-3-formylfuran Reaction & Purification Reaction & Purification 2-Aryl-3-formylfuran->Reaction & Purification Amine Amine Amine->Reaction & Purification Reducing Agent Reducing Agent Reducing Agent->Reaction & Purification API Intermediate API Intermediate Reaction & Purification->API Intermediate

Caption: Synthetic workflow for a 2-aryl-3-(aminomethyl)furan API intermediate.

G Inhibitory Action on the MAPK/NF-κB Signaling Pathway Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Receptor Cell Membrane Receptor Inflammatory Stimulus->Cell Membrane Receptor MAPK Cascade MAPK Cascade Cell Membrane Receptor->MAPK Cascade IκB Kinase (IKK) IκB Kinase (IKK) MAPK Cascade->IκB Kinase (IKK) NF-κB/IκB Complex NF-κB/IκB Complex IκB Kinase (IKK)->NF-κB/IκB Complex phosphorylates IκB NF-κB (active) NF-κB (active) NF-κB/IκB Complex->NF-κB (active) releases NF-κB Nucleus Nucleus NF-κB (active)->Nucleus translocates to Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression induces Furan-based API Intermediate Furan-based API Intermediate Furan-based API Intermediate->MAPK Cascade Inhibits Furan-based API Intermediate->IκB Kinase (IKK) Inhibits

Caption: Potential mechanism of anti-inflammatory action of furan-based APIs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 3-Formylfuran-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Formylfuran-2-boronic acid in Suzuki coupling reactions.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of this compound. For each problem, potential causes are identified, and step-by-step solutions are proposed.

Problem 1: Low or No Product Yield

Potential Causes:

  • Inactive catalyst

  • Inappropriate choice of base, solvent, or ligand

  • Decomposition of the boronic acid

  • Low reaction temperature

Troubleshooting Workflow:

G start Low/No Yield check_catalyst Verify Catalyst Activity - Use fresh Pd source/ligand - Consider a pre-catalyst start->check_catalyst check_conditions Evaluate Reaction Conditions - Screen bases and solvents - Vary ligand check_catalyst->check_conditions If catalyst is active failure Persistent Low Yield check_catalyst->failure If catalyst is degraded check_boronic_acid Assess Boronic Acid Stability - Use fresh boronic acid - Check for decomposition (NMR) check_conditions->check_boronic_acid If conditions seem appropriate check_conditions->failure If optimal conditions not found optimize_temp Optimize Temperature - Incrementally increase temperature check_boronic_acid->optimize_temp If boronic acid is pure check_boronic_acid->failure If boronic acid is degraded success Improved Yield optimize_temp->success If yield improves optimize_temp->failure If no improvement

Caption: Troubleshooting workflow for low or no product yield.

Detailed Solutions:

  • Catalyst System: The choice of palladium source and ligand is critical. For electron-deficient substrates like this compound, highly active catalysts are often required.

    • Recommendation: Buchwald-type ligands such as SPhos and XPhos are often effective for electron-deficient boronic acids.[1] If using a Pd(II) precatalyst like Pd(OAc)₂, ensure it is effectively reduced in situ to the active Pd(0) species.[2] Consider using air-stable precatalysts like XPhos Pd G3 to ensure catalyst activity.

  • Base and Solvent Selection: The base activates the boronic acid for transmetalation, and its effectiveness is often solvent-dependent.

    • Recommendation: A screening of bases and solvents is recommended. For similar formyl-substituted heteroaryl boronic acids, combinations like K₂CO₃ in dioxane/water have proven effective. Cesium carbonate (Cs₂CO₃) can also be a superior base in some systems.[3] Anhydrous conditions with a base like KF can also be beneficial.

  • Boronic Acid Stability: Furan boronic acids, especially those with electron-withdrawing groups, can be prone to protodeboronation (replacement of the boronic acid group with a hydrogen).

    • Recommendation: Use fresh this compound. If possible, verify its purity by NMR before use. To mitigate instability, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester.

Problem 2: Significant Side Product Formation (e.g., Homocoupling, Protodeboronation)

Potential Causes:

  • Presence of oxygen in the reaction mixture

  • Base is too strong or reaction temperature is too high

  • Water content in the solvent

Troubleshooting Side Reactions:

G start Side Product Formation degas Ensure Inert Atmosphere - Degas solvent thoroughly - Maintain Ar or N2 atmosphere start->degas adjust_base_temp Modify Base and Temperature - Use a milder base (e.g., KF, K2CO3) - Lower reaction temperature start->adjust_base_temp homocoupling Homocoupling Observed degas->homocoupling If homocoupling is the issue success Reduced Side Products homocoupling->success protodeboronation Protodeboronation Observed control_water Control Water Content - Use anhydrous solvents - Or optimize water ratio in biphasic systems protodeboronation->control_water adjust_base_temp->protodeboronation If protodeboronation is the issue control_water->success

References

Technical Support Center: 3-Formylfuran-2-boronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Formylfuran-2-boronic acid in their experiments, with a focus on preventing protodeboronation.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields, and I'm isolating 3-furaldehyde as a major byproduct. What is happening?

A1: You are likely observing significant protodeboronation, a common side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond. For this compound, this results in the formation of 3-furaldehyde. This issue is particularly prevalent with electron-deficient heteroarylboronic acids, as the electron-withdrawing formyl group can destabilize the C-B bond, especially under the basic and often heated conditions of a Suzuki-Miyaura coupling.

Q2: What are the primary factors that promote the protodeboronation of this compound?

A2: The main contributors to protodeboronation in this context are:

  • Base Strength: Strong bases can accelerate the rate of protodeboronation.

  • Temperature: Higher reaction temperatures increase the rate of this undesired side reaction.

  • Water Content: While some water can be beneficial for the Suzuki-Miyaura catalytic cycle, excess water can serve as a proton source for protodeboronation.

  • Reaction Time: Longer reaction times can lead to increased degradation of the boronic acid.

  • Catalyst Activity: A slow or inefficient catalyst will allow more time for the competing protodeboronation to occur.

Q3: How can I minimize protodeboronation?

A3: Several strategies can be employed to mitigate protodeboronation:

  • Optimize Reaction Conditions: Use milder bases, lower the reaction temperature, and minimize the reaction time by using a highly active catalyst system.

  • Modify the Boron Reagent: Convert the boronic acid to a more stable derivative, such as a pinacol ester, an N-methyliminodiacetic acid (MIDA) boronate, or a potassium trifluoroborate salt. These derivatives are more resistant to protodeboronation and slowly release the active boronic acid under the reaction conditions.

  • Use Anhydrous Conditions: While often challenging, minimizing the amount of water in the reaction can reduce the availability of a proton source.

Q4: Should I use the free boronic acid or a boronic ester derivative of this compound?

A4: For challenging couplings where protodeboronation is a concern, using a more stable boronic ester derivative is highly recommended. Pinacol esters offer a good balance of stability and reactivity. For particularly sensitive substrates or multi-step syntheses, MIDA boronates provide exceptional stability and allow for a "slow-release" of the boronic acid, keeping its concentration low throughout the reaction and minimizing side reactions.[1] Potassium trifluoroborate salts are also an excellent alternative due to their stability.[1]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting Suzuki-Miyaura reactions involving this compound where protodeboronation is a suspected issue.

Problem: Low Yield of Coupled Product and Significant Formation of 3-Furaldehyde

Below is a troubleshooting workflow to address this common issue.

G cluster_0 Troubleshooting Workflow start Low Yield & High Protodeboronation strategy1 Modify Boron Reagent start->strategy1 strategy2 Optimize Reaction Conditions start->strategy2 action1a Switch to Pinacol Ester strategy1->action1a action1b Use MIDA Boronate strategy1->action1b action1c Use Potassium Trifluoroborate strategy1->action1c action2a Use Milder Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) strategy2->action2a action2b Lower Reaction Temperature strategy2->action2b action2c Use Highly Active Catalyst/Ligand System (e.g., Buchwald or CataCXium ligands) strategy2->action2c action2d Minimize Water Content strategy2->action2d end Problem Resolved? action1a->end action1b->end action1c->end action2a->end action2b->end action2c->end action2d->end

Caption: Troubleshooting workflow for minimizing protodeboronation.

Data Presentation

The following tables provide representative data on how reaction parameters can influence the outcome of Suzuki-Miyaura couplings with electron-deficient heteroarylboronic acids, which can be extrapolated to this compound.

Table 1: Effect of Base on Product Yield and Protodeboronation

Base (equiv.)SolventTemp (°C)Product Yield (%)Protodeboronation Byproduct (%)
NaOH (3.0)Dioxane/H₂O10020-4060-80
Na₂CO₃ (3.0)Dioxane/H₂O10050-7030-50
K₂CO₃ (3.0)Dioxane/H₂O10060-8020-40
K₃PO₄ (3.0)Dioxane/H₂O10075-9010-25
Cs₂CO₃ (3.0)Dioxane10080-955-20

Note: Yields are representative and can vary based on the specific aryl halide, catalyst, and reaction time. The trend demonstrates that milder bases generally lead to higher yields of the desired product and less protodeboronation.

Table 2: Comparison of Boronic Acid vs. Pinacol Ester

Boron ReagentBaseTemp (°C)Product Yield (%)
This compoundK₃PO₄8065
This compound pinacol esterK₃PO₄8085
This compoundK₃PO₄10045
This compound pinacol esterK₃PO₄10080

Note: This table illustrates that while the free boronic acid may be more reactive at lower temperatures, the increased stability of the pinacol ester often leads to higher overall yields, especially at elevated temperatures where protodeboronation is more pronounced.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using this compound Pinacol Ester

This protocol is a starting point and should be optimized for specific substrates.

Reagents and Equipment:

  • Aryl halide (1.0 equiv.)

  • This compound pinacol ester (1.2-1.5 equiv.)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a more active pre-catalyst like XPhos Pd G3, 1-2 mol%)

  • Degassed solvent (e.g., 1,4-dioxane, THF, or toluene, with a minimal, optimized amount of water if necessary)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide, this compound pinacol ester, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst and any additional ligand. Then, add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (starting with a lower temperature, e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Preparation of this compound MIDA Ester

For particularly challenging substrates, conversion to the MIDA ester is recommended.

Reagents and Equipment:

  • This compound (1.0 equiv.)

  • N-methyliminodiacetic acid (1.05 equiv.)

  • Toluene

  • DMSO

  • Dean-Stark apparatus (optional, for azeotropic removal of water)

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound and N-methyliminodiacetic acid in a 1:1 mixture of toluene and DMSO.

  • Azeotropic Removal of Water: Heat the mixture to reflux with a Dean-Stark trap to azeotropically remove water. The reaction is typically complete when no more water is collected.

  • Isolation: Cool the reaction mixture and remove the toluene under reduced pressure. The MIDA ester can often be precipitated by the addition of a non-polar solvent and collected by filtration.

Signaling Pathways and Logical Relationships

The following diagram illustrates the competing reaction pathways for this compound in a Suzuki-Miyaura coupling.

G cluster_0 Reaction Pathways A This compound + Aryl Halide B Suzuki-Miyaura Catalytic Cycle A->B Pd Catalyst, Base D Protodeboronation (Side Reaction) A->D H₂O, Base, Heat C Desired Coupled Product B->C Productive Pathway E 3-Furaldehyde (Byproduct) D->E Undesired Pathway

Caption: Competing pathways for this compound.

References

Technical Support Center: Purification of Crude 3-Formylfuran-2-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 3-Formylfuran-2-boronic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of crude this compound in a question-and-answer format.

Q1: My crude product is an oil and won't solidify. How can I proceed with purification?

A1: Oiling out is a common problem. Here are a few troubleshooting steps:

  • Trituration: Try triturating the oil with a non-polar solvent like hexanes or a mixture of ethyl acetate and hexanes. This can often induce crystallization.

  • Solvent Removal: Ensure all residual solvents from the reaction workup (like THF or diethyl ether) are completely removed under high vacuum, as they can prevent solidification.

  • Seeding: If you have a small amount of pure, solid material, add a seed crystal to the oil to initiate crystallization.

  • Cold Shock: Cooling the flask rapidly in a dry ice/acetone bath and then allowing it to slowly warm to room temperature can sometimes promote solidification.

Q2: I'm seeing a significant amount of a less polar impurity by TLC/LCMS. What could it be and how do I remove it?

A2: A common less polar impurity is the protodeborylated product, 3-formylfuran. This can form during the reaction or workup.

  • Acid/Base Extraction: An acid/base extraction can be effective. Dissolve the crude material in an organic solvent like ethyl acetate and extract with a mild aqueous base (e.g., 1M NaOH) at a low temperature (0-10 °C). The boronic acid will form a salt and move to the aqueous layer, leaving the non-acidic 3-formylfuran in the organic layer. The aqueous layer can then be acidified (e.g., with 1M HCl) to precipitate the pure boronic acid, which is then extracted back into an organic solvent.

  • Recrystallization: If the concentration of the impurity is not too high, a carefully chosen recrystallization can remove it.

Q3: My compound is streaking badly on my silica gel column. How can I improve the chromatography?

A3: Boronic acids are known to interact strongly with silica gel, leading to streaking and poor separation.

  • Avoid Silica Gel: If possible, avoid silica gel chromatography. Recrystallization or acid/base extraction are often better first choices.

  • Reverse-Phase Chromatography: If chromatography is necessary, reverse-phase (C18) HPLC is generally more successful. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid.

  • Treated Silica: Some researchers have reported success using silica gel that has been treated with an acid or by adding a small amount of acid to the eluent to suppress the interaction of the boronic acid with the stationary phase.

Q4: During workup or purification, I see a new, less polar spot appearing on TLC that is not the starting material or the desired product. What could this be?

A4: This is likely the boroxine, the cyclic anhydride trimer of the boronic acid. Boronic acids readily and reversibly form boroxines upon dehydration.

  • Rehydration: The formation of boroxine is usually not a major issue as it can be converted back to the boronic acid by treatment with water or by using aqueous mobile phases in chromatography. During subsequent reactions where water is present, the boroxine will typically revert to the active boronic acid form.

  • Storage: To minimize boroxine formation, store the purified this compound in a cool, dry place, preferably under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Based on common synthetic routes (e.g., metal-halogen exchange of 2-bromo-3-formylfuran followed by reaction with a borate ester), the most likely impurities are:

  • 3-Formylfuran: The product of protodeborylation.

  • Unreacted Starting Material: e.g., 2-bromo-3-formylfuran.

  • Homocoupled Byproducts: Arising from the coupling of the organometallic intermediate.

  • Boronic Acid Anhydrides (Boroxines): Formed by dehydration of the boronic acid.

Q2: What is the recommended method for purifying crude this compound?

A2: For many boronic acids, including formyl-substituted ones, a multi-step approach is often best:

  • Acid/Base Extraction: This is a highly effective method to remove non-acidic impurities.

  • Recrystallization: This can be used to further purify the material obtained from the acid/base extraction. For the related 5-formyl-2-furylboronic acid, recrystallization from polar solvents like acetonitrile/water mixtures has been reported to be effective[1].

Q3: What are suitable solvent systems for the recrystallization of this compound?

A3: While specific data for the 3-formyl isomer is limited, based on the properties of similar compounds, the following solvent systems are good starting points:

  • Acetonitrile/Water

  • Ethanol/Water

  • Ethyl Acetate/Hexanes (as an anti-solvent system)

Q4: How should I store purified this compound?

A4: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage) to minimize degradation and boroxine formation.

Data Presentation

Table 1: Comparison of Purification Techniques for Formyl-Arylboronic Acids

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Recrystallization>98% (HPLC)Simple, scalable, can provide high purity.Can have lower yields, finding a suitable solvent can be time-consuming.
Acid/Base Extraction95-99% (HPLC)Excellent for removing non-acidic impurities, relatively quick.May not remove acidic impurities, potential for decomposition at non-optimal pH.
Column Chromatography (Reverse Phase)>99% (HPLC)High resolution, good for removing closely related impurities.Less scalable, requires specialized equipment, can be time-consuming.
Column Chromatography (Normal Phase)VariableCan be effective in some cases.Often problematic due to strong interaction with silica, leading to streaking and low recovery.

Experimental Protocols

Protocol 1: Purification by Acid/Base Extraction

  • Dissolve the crude this compound in ethyl acetate (EtOAc) (approx. 10 mL per 1 g of crude material).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1M sodium hydroxide (NaOH) solution (3 x 5 mL per 1 g of crude material) at 0-5 °C.

  • Combine the aqueous layers.

  • Wash the combined aqueous layer with EtOAc (2 x 10 mL) to remove any remaining non-acidic impurities.

  • Cool the aqueous layer to 0 °C in an ice bath and acidify to pH 2-3 by the slow addition of 1M hydrochloric acid (HCl). A precipitate should form.

  • Extract the acidified aqueous layer with EtOAc (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

  • Place the crude this compound in a flask.

  • Add a minimal amount of a hot solvent (e.g., a mixture of acetonitrile and water, starting with a higher proportion of acetonitrile).

  • Continue adding the hot solvent mixture dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in a refrigerator or freezer.

  • Once crystallization is complete, collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to a constant weight.

Visualizations

PurificationWorkflow crude Crude this compound dissolve Dissolve in Ethyl Acetate crude->dissolve extraction Acid/Base Extraction (wash with 1M NaOH) dissolve->extraction separate_layers Separate Layers extraction->separate_layers organic_impurities Organic Layer (Non-acidic impurities) separate_layers->organic_impurities Discard aqueous_product Aqueous Layer (Boronate Salt) separate_layers->aqueous_product acidify Acidify with 1M HCl aqueous_product->acidify extract_product Extract with Ethyl Acetate acidify->extract_product dry_concentrate Dry (MgSO4) and Concentrate extract_product->dry_concentrate pure_product Pure this compound dry_concentrate->pure_product If sufficiently pure recrystallize Optional: Recrystallization dry_concentrate->recrystallize recrystallize->pure_product

Caption: Workflow for the purification of crude this compound.

TroubleshootingTree start Purification Issue? oily_product Product is an oil? start->oily_product Yes streaking_tlc Streaking on Silica TLC? start->streaking_tlc Yes impurity Persistent Impurity? start->impurity Yes triturate Triturate with non-polar solvent oily_product->triturate seed Seed with pure crystal oily_product->seed high_vac Ensure complete solvent removal (high vacuum) oily_product->high_vac avoid_silica Avoid normal phase chromatography streaking_tlc->avoid_silica reverse_phase Use Reverse Phase (C18) HPLC streaking_tlc->reverse_phase acid_base Perform Acid/Base Extraction impurity->acid_base recrystallize Recrystallize from suitable solvent system impurity->recrystallize

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Reactions Involving 3-Formylfuran-2-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-Formylfuran-2-boronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments, offering potential causes and solutions to improve reaction yields and outcomes.

Q1: My Suzuki-Miyaura reaction with this compound is giving a low or no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors. Heteroaryl boronic acids, especially those with electron-withdrawing groups like the formyl group, can be prone to decomposition.[1][2] Here are the key areas to troubleshoot:

  • Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, effectively destroying your starting material.[1] This is often exacerbated by high temperatures and prolonged reaction times in basic, aqueous conditions.

    • Solution: Use milder reaction conditions if possible. Consider using a less nucleophilic base or a non-aqueous solvent system. Minimizing reaction time by monitoring for completion is also crucial. The use of potassium trifluoroborate salts, prepared from the boronic acid, can sometimes mitigate this issue by slowly releasing the boronic acid into the reaction mixture.[1]

  • Catalyst Inactivation: The palladium catalyst can be sensitive to impurities or reaction conditions.

    • Solution: Ensure all reagents and solvents are pure and dry. Degassing the solvent and running the reaction under an inert atmosphere (e.g., argon or nitrogen) is critical to prevent oxidation of the palladium catalyst.[3]

  • Poor Solubility: If any of the reactants (aryl halide, boronic acid, or base) are not sufficiently soluble in the chosen solvent, the reaction rate will be significantly reduced.

    • Solution: Choose a solvent system that ensures all components are well-dissolved at the reaction temperature. A mixture of solvents, such as dioxane/water or toluene/ethanol/water, can often improve solubility.[4]

  • Sub-optimal Reaction Conditions: The choice of catalyst, ligand, base, and temperature are all critical and interdependent.

    • Solution: A systematic optimization of these parameters is often necessary. For challenging couplings, more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), may be required.[5]

Q2: I am observing the formation of significant byproducts in my reaction mixture. What are they and how can I minimize them?

A2: Besides the product of protodeboronation (furan-3-carbaldehyde), another common byproduct is the homocoupling of the boronic acid to form a bi-furan species.[2]

  • Cause of Homocoupling: This is often promoted by the presence of oxygen, which can lead to oxidative homocoupling. It can also occur if the palladium(II) precatalyst is not efficiently reduced to the active palladium(0) species.

  • Minimization Strategies:

    • Thorough Degassing: Ensure the reaction mixture is rigorously degassed before heating.

    • Use of Pd(0) Catalyst: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂.

    • Control of Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can help to drive the desired cross-coupling reaction to completion and minimize side reactions.

Q3: The purification of my final product is proving difficult. What are the recommended methods?

A3: Purification challenges often arise from the removal of residual palladium catalyst, phosphine ligands (and their oxides), and boron-containing byproducts.

  • Removal of Palladium and Ligands:

    • Filtration: Passing the crude reaction mixture through a plug of silica gel or celite can remove a significant portion of the palladium catalyst.

    • Chromatography: Column chromatography on silica gel is the most common method for purifying the final product. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective.

  • Removal of Boronic Acid Byproducts:

    • Aqueous Wash: An aqueous wash with a mild base (e.g., sodium bicarbonate solution) can help to remove unreacted boronic acid and its byproducts by converting them to their more water-soluble boronate salts.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound is sensitive to air and moisture. It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) and kept in a freezer at or below -20°C.[6]

Q2: Which palladium catalyst and ligand combination is best for Suzuki-Miyaura reactions with this compound?

A2: The optimal choice depends on the specific aryl halide being used. For many standard couplings, Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand like PPh₃ can be effective. However, for more challenging or deactivated aryl halides, more advanced catalyst systems are often necessary. For instance, the use of a highly active catalyst like the XPhos third-generation precatalyst has been shown to be effective for the coupling of unstable boronic acids, such as (5-formylfuran-2-yl)boronic acid, at milder temperatures (e.g., 40°C).[5]

Q3: What is the role of the base in the Suzuki-Miyaura reaction and which one should I choose?

A3: The base plays a crucial role in activating the boronic acid for transmetalation to the palladium center.[7] Common inorganic bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can significantly impact the reaction yield. For instance, in the coupling of a similar boronic acid, 5-formyl-2-furanylboronic acid, with aryl bromides, a fluoride source like (Bu)₄N⁺F⁻ has been shown to be effective.[4] The optimal base often needs to be determined empirically for a specific reaction.

Q4: Can I use this compound with aryl chlorides as coupling partners?

A4: Aryl chlorides are generally less reactive than aryl bromides or iodides in Suzuki-Miyaura couplings.[8] While standard conditions may not be effective, the use of highly active palladium catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) has enabled the successful coupling of aryl chlorides, even with heteroaryl boronic acids.[1]

Data Presentation

The following tables summarize reaction conditions and yields for Suzuki-Miyaura couplings involving a structurally similar isomer, 5-formyl-2-furanylboronic acid, which provides a strong indication of the expected reactivity of this compound.

Table 1: Suzuki Cross-Coupling of 5-Formyl-2-furanylboronic acid with Various Aryl Bromides[4]

EntryAryl BromideProductYield (%)
14-Bromoanisole5-(4-methoxyphenyl)furan-2-carbaldehyde92
24-Bromotoluene5-(p-tolyl)furan-2-carbaldehyde88
3Bromobenzene5-phenylfuran-2-carbaldehyde85
41-Bromo-4-(trifluoromethyl)benzene5-(4-(trifluoromethyl)phenyl)furan-2-carbaldehyde82
51-Bromo-4-fluorobenzene5-(4-fluorophenyl)furan-2-carbaldehyde90
61-Bromo-4-chlorobenzene5-(4-chlorophenyl)furan-2-carbaldehyde87

Reaction Conditions: 5-formyl-2-furanylboronic acid (1 mmol), aryl bromide (1 mmol), (Bu)₄N⁺F⁻·3H₂O (3 mmol), in methanol, using a FibreCat® 1032 catalyst in a continuous flow reactor at 120°C.

Table 2: Comparison of Catalysts for the Coupling of 5-Formyl-2-furanylboronic acid with 4-Bromo-N,N-dimethylaniline[4]

CatalystConversion (%)
FibreCat® 1032< 5
PdCl₂(PPh₃)₂-DVB83

Reaction Conditions: 5-formyl-2-furanylboronic acid, 4-bromo-N,N-dimethylaniline, (Bu)₄N⁺OAc⁻, in a continuous flow reactor.

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction adapted from a procedure for 5-formyl-2-furanylboronic acid.[4]

General Procedure for Suzuki-Miyaura Cross-Coupling in a Continuous Flow System

  • Reagent Preparation: Prepare a solution of this compound (1.0 mmol), the desired aryl bromide (1.0 mmol), and tetrabutylammonium fluoride trihydrate ((Bu)₄N⁺F⁻·3H₂O) (3.0 mmol) in methanol.

  • System Setup: Use a continuous flow reactor system (e.g., X-Cube™) equipped with a pre-packed catalyst cartridge (e.g., FibreCat® 1032).

  • Reaction Execution: Pump the prepared solution through the catalyst cartridge at a defined flow rate (e.g., 0.5 mL/min) and temperature (e.g., 120°C).

  • Work-up and Purification: The output from the reactor is collected. The solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.

Visualizations

The following diagrams illustrate key workflows and concepts related to the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-B(OH)₂ + Base PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check1 Check for Protodeboronation (LC-MS analysis) Start->Check1 Check2 Verify Catalyst Activity and Reaction Setup Start->Check2 Check3 Assess Reagent Solubility Start->Check3 Solution1 Use Milder Conditions: - Lower Temperature - Shorter Reaction Time - Anhydrous Solvent Check1->Solution1 Protodeboronation Detected Optimize Systematically Optimize: - Catalyst/Ligand - Base - Temperature Solution1->Optimize Solution2 Ensure Inert Atmosphere (Degas Solvents) Use Fresh Catalyst/Ligand Check2->Solution2 Potential Inactivation Solution2->Optimize Solution3 Change Solvent System (e.g., Toluene/Ethanol/Water) Check3->Solution3 Poor Solubility Observed Solution3->Optimize

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

References

Common side reactions with 3-Formylfuran-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Formylfuran-2-boronic acid. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis, particularly in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the common causes?

A1: Low yields in Suzuki-Miyaura couplings involving this compound are often attributed to the inherent instability of 2-heterocyclic boronic acids.[1][2] The primary competing side reactions are protodeboronation (replacement of the boronic acid group with a hydrogen atom) and homocoupling of the boronic acid.[3] The efficiency of the coupling can be highly dependent on the reaction conditions, such as pH, temperature, catalyst, and ligand.[4]

Q2: What is protodeboronation and why is it a problem for this compound?

A2: Protodeboronation is a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 3-formylfuran as a byproduct.[3] This is a significant undesired side reaction for many organoboronic acids, particularly for electron-rich and heterocyclic boronic acids like furan derivatives.[1][2] This reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product. The rate of protodeboronation is highly pH-dependent.[4]

Q3: What is homocoupling and how can I minimize it?

A3: Homocoupling is the palladium-catalyzed dimerization of the boronic acid to form a symmetrical biaryl (in this case, a difuryl ketone derivative). This is a common byproduct in Suzuki-Miyaura reactions. Minimizing homocoupling can be achieved by rigorously excluding oxygen from the reaction mixture, choosing an appropriate palladium source and ligand, and optimizing the reaction stoichiometry and temperature.

Q4: Is this compound stable for long-term storage?

A4: 2-Heterocyclic boronic acids are known to be less stable than their aryl counterparts and can degrade upon storage, especially when exposed to air and moisture.[1][2] For improved stability, it is recommended to store the compound under an inert atmosphere, at low temperatures, and protected from light. For applications requiring high purity and reproducibility, using the boronic acid soon after purchase or synthesis is advisable. Alternatively, more stable derivatives such as MIDA (N-methyliminodiacetic acid) boronates or DABO (diethanolamine) boronates can be used, which release the boronic acid in situ during the reaction.[1][5]

Troubleshooting Guides

Issue 1: Significant Formation of 3-Formylfuran Byproduct (Protodeboronation)

Symptoms:

  • GC/MS or LC/MS analysis shows a significant peak corresponding to the mass of 3-formylfuran.

  • NMR of the crude reaction mixture shows characteristic peaks for 3-formylfuran.

  • Low yield of the desired cross-coupled product.

Root Causes & Solutions:

Root CauseProposed Solution
Inappropriate pH The rate of protodeboronation is highly pH-dependent.[4] For furan-2-boronic acid, studies have shown that the rate can be significant under both strongly acidic and strongly basic conditions. It is crucial to carefully select the base and buffer system to maintain an optimal pH range for the Suzuki coupling, which is often mildly basic. Screening different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) can help identify conditions that favor cross-coupling over protodeboronation.
High Reaction Temperature Elevated temperatures can accelerate the rate of protodeboronation.[1] If possible, screen for catalyst/ligand systems that allow the reaction to proceed at a lower temperature.
Slow Catalytic Cycle If the rate of the Suzuki coupling is slow, the competing protodeboronation reaction has more time to occur.[1] Use a highly active palladium catalyst and an appropriate ligand (e.g., bulky, electron-rich phosphine ligands) to accelerate the cross-coupling reaction.
Boronic Acid Instability This compound is inherently labile.[1][2] Consider using a stable precursor that allows for the slow release of the boronic acid during the reaction. MIDA boronates are particularly effective for this purpose.[1][2]
Issue 2: Formation of Symmetrical Dimer Byproduct (Homocoupling)

Symptoms:

  • A significant amount of a high molecular weight byproduct is observed, corresponding to the dimer of this compound.

  • This byproduct can complicate purification.

Root Causes & Solutions:

Root CauseProposed Solution
Presence of Oxygen The mechanism of oxidative homocoupling often involves oxygen. Ensure the reaction is performed under strictly anaerobic conditions. This can be achieved by thoroughly degassing the solvent and sparging the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst.
Palladium Catalyst Choice The choice of palladium precursor and ligand can influence the rate of homocoupling. In some cases, using a well-defined Pd(0) source or a pre-catalyst that rapidly generates the active Pd(0) species can be beneficial.
Reaction Stoichiometry An excess of the boronic acid relative to the aryl halide can sometimes favor homocoupling. Try adjusting the stoichiometry, for instance, by using a slight excess of the aryl halide.

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the competing reaction pathways in a Suzuki-Miyaura coupling involving this compound and a general troubleshooting workflow.

G Diagram 1: Competing Reaction Pathways cluster_reactants Reactants cluster_catalyst Catalyst Boronic_Acid This compound Desired_Coupling Suzuki-Miyaura Coupling Boronic_Acid->Desired_Coupling Protodeboronation Protodeboronation Boronic_Acid->Protodeboronation Homocoupling Homocoupling Boronic_Acid->Homocoupling Aryl_Halide Ar-X Aryl_Halide->Desired_Coupling Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Desired_Coupling Pd_Catalyst->Homocoupling Coupled_Product 3-Formyl-2-arylfuran Desired_Coupling->Coupled_Product Desired Product Protodeboronation_Product 3-Formylfuran Protodeboronation->Protodeboronation_Product Side Product Homocoupling_Product Dimer Homocoupling->Homocoupling_Product Side Product

Caption: Competing reaction pathways for this compound.

G Diagram 2: Troubleshooting Workflow start Low Yield or Impure Product analyze Analyze Crude Reaction Mixture (LC/MS, GC/MS, NMR) start->analyze identify_side_product Identify Major Side Product(s) analyze->identify_side_product protodeboronation Protodeboronation (3-Formylfuran) identify_side_product->protodeboronation Protodeboronation homocoupling Homocoupling (Dimer) identify_side_product->homocoupling Homocoupling other Other Issues identify_side_product->other Other optimize_base Optimize Base and pH protodeboronation->optimize_base degas Improve Degassing/ Inert Atmosphere homocoupling->degas lower_temp Lower Reaction Temperature optimize_base->lower_temp faster_catalyst Use More Active Catalyst/Ligand lower_temp->faster_catalyst stable_precursor Use Stable Precursor (e.g., MIDA Boronate) faster_catalyst->stable_precursor optimize_pd Screen Pd Source/Ligand degas->optimize_pd adjust_stoichiometry Adjust Stoichiometry optimize_pd->adjust_stoichiometry

Caption: A logical workflow for troubleshooting common side reactions.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Side Reactions in Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide, incorporating best practices to minimize protodeboronation and homocoupling.

Materials:

  • This compound

  • Aryl halide (Ar-X)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a specific pre-catalyst)

  • Phosphine ligand (e.g., SPhos, XPhos, PPh₃)

  • Base (e.g., K₃PO₄, K₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DME), potentially with water

Procedure:

  • Preparation of the Reaction Vessel: To a dry Schlenk flask or reaction vial under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium pre-catalyst (1-5 mol%) and the ligand (1-2 times the mol% of Pd) if they are not used as a pre-formed complex. Add this mixture to the reaction vessel.

  • Solvent Addition: Add the degassed solvent to the reaction vessel via syringe. If an aqueous co-solvent is used, ensure it has also been thoroughly degassed.

  • Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with inert gas to ensure all dissolved oxygen is removed.

  • Reaction: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC/MS, or LC/MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Note that furan-containing compounds can be sensitive to acidic silica gel, and purification may require care.

Protocol 2: Using a Stable Boronic Acid Surrogate (MIDA Boronate)

This protocol is adapted from methodologies for unstable boronic acids and involves the use of a stable MIDA boronate precursor.[1][2]

Procedure:

  • Synthesis of MIDA Boronate: Synthesize the MIDA boronate of 3-formylfuran from the boronic acid and N-methyliminodiacetic acid. This derivative is typically a stable, crystalline solid.

  • Coupling Reaction Setup: Follow the general procedure (Protocol 1), but substitute the this compound with its MIDA boronate derivative (1.2-1.5 equiv).

  • Slow Release Conditions: A base such as K₃PO₄ in a solvent system like 5:1 dioxane/H₂O at 60 °C is known to promote the slow release of the boronic acid in situ.[1]

  • Reaction, Work-up, and Purification: Proceed as described in Protocol 1. The slow release of the boronic acid keeps its concentration low throughout the reaction, minimizing side reactions.

References

Technical Support Center: Coupling Reactions with 3-Formylfuran-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with Suzuki-Miyaura cross-coupling reactions involving 3-Formylfuran-2-boronic acid.

Frequently Asked Questions (FAQs)

Q1: Why can this compound be a challenging coupling partner?

A1: this compound, like many five-membered heteroaryl boronic acids, can be prone to decomposition under standard Suzuki-Miyaura reaction conditions. The primary side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 3-formylfuran and reducing the yield of the desired coupled product.[1][2] This instability is often exacerbated by elevated temperatures and prolonged reaction times typically used in cross-coupling reactions.[1][3]

Q2: What is the first thing to check if my Suzuki coupling reaction with this compound fails?

A2: When a Suzuki coupling fails, start by assessing these key parameters:

  • Catalyst Activity: Ensure your palladium source and ligand are active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ.[4][5] Consider using a fresh batch or a more robust, air-stable precatalyst.

  • Inert Atmosphere: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[4][5] Ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).[6]

  • Reagent Purity: Verify the purity and stability of your this compound and the coupling partner. Boronic acids can degrade over time.[4]

Q3: What are the recommended starting catalysts and ligands for this type of coupling?

A3: For challenging heteroaryl boronic acids, highly active catalyst systems are recommended to ensure the coupling reaction is faster than the decomposition of the boronic acid.[2] Catalyst systems based on palladium precatalysts with bulky, electron-rich phosphine ligands are often successful.[7][8]

  • Precatalysts: Air- and moisture-stable precatalysts like XPhos Pd G3 or SPhos Pd G3 are excellent starting points.[3][9] These allow for the rapid generation of the active Pd(0) species, which is crucial for coupling unstable boronic acids.[1][3]

  • Ligands: Monodentate biarylphosphine ligands such as XPhos, SPhos, or RuPhos are highly effective.[3][7] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.

Q4: How important are the base and solvent selection?

A4: Base and solvent choice are critical and can profoundly impact the reaction outcome.[10][11]

  • Base: A weak base is often preferred to minimize the decomposition of the boronic acid. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are commonly used.[7][12] The choice of base can be empirical, and screening may be necessary.[13]

  • Solvent: A mixture of an organic solvent and water is often effective, as it helps to dissolve both the organic reactants and the inorganic base.[11] Common solvent systems include dioxane/water, THF/water, or toluene/water.[8][14] Anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) can also be effective for heteroaryl couplings.[15]

Q5: What is protodeboronation and how can I minimize it?

A5: Protodeboronation is the most prevalent side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond.[15] This is especially problematic for electron-rich heteroaryl boronic acids. To minimize this:

  • Use a Highly Active Catalyst: A fast catalyst can "outrun" the decomposition side reaction.[2]

  • Milder Conditions: Employ lower reaction temperatures (e.g., room temperature to 40 °C) and shorter reaction times.[1][3]

  • Use Boronic Esters: Converting the boronic acid to a more stable derivative, like a pinacol ester (Bpin) or an MIDA boronate, can prevent premature decomposition.[1][16]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to No Yield 1. Inactive catalyst. 2. Presence of oxygen. 3. Protodeboronation of the boronic acid. 4. Poor solubility of reagents.1. Use a fresh, air-stable palladium precatalyst (e.g., XPhos Pd G3).[3][4] 2. Thoroughly degas all solvents and run the reaction under a strict inert atmosphere.[4][6] 3. Switch to milder conditions (lower temperature, shorter time) or use a more stable boronic ester derivative.[1][2] 4. Screen different solvent systems (e.g., dioxane/H₂O, THF/H₂O, DMF) to ensure all components are sufficiently soluble.[11][13]
Significant Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Use of a Pd(II) source without efficient reduction to Pd(0).1. Improve degassing procedures for all solvents and reagents.[4][5] 2. The homocoupling of two boronic acids can reduce the Pd(II) precatalyst to the active Pd(0) state. Using a Pd(0) source (e.g., Pd₂(dba)₃) or a precatalyst that rapidly forms Pd(0) can mitigate this.[5][17]
Reaction is Not Reproducible 1. Variable quality/purity of the boronic acid. 2. Inconsistent degassing or inert atmosphere technique. 3. Inconsistent base quality (e.g., hydration level, particle size).1. Check the quality of the boronic acid before use; consider converting it to a more stable ester form for storage and use.[5][14] 2. Standardize the degassing procedure (e.g., freeze-pump-thaw cycles or sparging with inert gas for a set time).[8][14] 3. Use a fresh bottle of base or grind the base to a fine, consistent powder before use.[8]
Product is Formed, but Reaction Stalls 1. Catalyst deactivation. 2. Depletion of the boronic acid due to decomposition.1. Lewis-basic atoms in heteroaryl substrates can sometimes poison the catalyst.[15] Consider a different ligand that is more resistant to deactivation. 2. Add a second portion of the boronic acid partway through the reaction to compensate for decomposition.[9]

Recommended Catalyst Systems and Conditions

The following table summarizes catalyst systems and conditions reported for the Suzuki-Miyaura coupling of furan and other heteroaryl boronic acids.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Various Aryl Chlorides2 mol% XPhos Pd G2K₃PO₄THF/H₂O402~85-95[1][3]
Various Aryl Bromides2 mol% XPhos Pd G2K₃PO₄THF/H₂ORT0.5~90-98[1][3]
Heteroaryl Chlorides2% Pd₂(dba)₃ / 4% SPhosK₃PO₄n-Butanol100-12018-24~70-90[7]
Activated Heteroaryl Chlorides2% Pd(OAc)₂ / 4% CPhosK₃PO₄t-Amyl Alcohol10018~80-96[7]
Heteroaryl Bromides3 mol% Pd-CataCXium A-G3TMSOKCPME10012~81-89[15]

General Experimental Protocol

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization may be required.

Materials:

  • This compound (1.2 - 1.5 equiv)

  • Aryl or heteroaryl halide (1.0 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 ratio)

Procedure:

  • Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), base (2.0 equiv), and the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).[4]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[8]

  • Solvent Addition: Add the degassed solvent system via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[4]

  • Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 40-80 °C).[3][4]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.[4]

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]

Visual Guides

Catalyst_Selection_Workflow cluster_start Start: Define Coupling Partners cluster_catalyst Catalyst System Selection cluster_examples Recommended Starting Points cluster_optimization Reaction & Optimization start This compound + Aryl/Heteroaryl Halide catalyst_choice Choose a highly active Pd precatalyst start->catalyst_choice ligand_choice Select bulky, electron-rich monodentate phosphine ligand catalyst_choice->ligand_choice precatalyst_ex Precatalyst: XPhos Pd G3 / SPhos Pd G3 catalyst_choice->precatalyst_ex base_choice Select a mild base ligand_choice->base_choice ligand_ex Ligand: XPhos / SPhos / RuPhos ligand_choice->ligand_ex solvent_choice Choose appropriate solvent system base_choice->solvent_choice base_ex Base: K₃PO₄ / K₂CO₃ base_choice->base_ex solvent_ex Solvent: Dioxane/H₂O or THF/H₂O solvent_choice->solvent_ex reaction Run reaction at mild temp (e.g., RT to 60°C) solvent_choice->reaction analysis Analyze Yield & Purity reaction->analysis success Successful Coupling analysis->success High Yield troubleshoot Troubleshoot analysis->troubleshoot Low Yield/ Side Products troubleshoot->catalyst_choice Re-evaluate System

Caption: Catalyst selection workflow for coupling with this compound.

Experimental_Workflow A 1. Add Solids to Flask (Boronic Acid, Halide, Base, Catalyst) B 2. Seal Flask & Purge (Evacuate & backfill with N₂/Ar 3x) A->B C 3. Add Degassed Solvents (e.g., Dioxane/H₂O via syringe) B->C D 4. Heat and Stir (Set to desired temperature, e.g., 40-80°C) C->D E 5. Monitor Reaction (TLC, LC-MS, or GC-MS) D->E F 6. Reaction Workup (Quench, extract with organic solvent) E->F G 7. Purification (Dry, concentrate, and column chromatography) F->G H Final Product G->H

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Troubleshooting low conversion in 3-Formylfuran-2-boronic acid couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion in coupling reactions with 3-formylfuran-2-boronic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our FAQs and troubleshooting guides are designed to help you identify and resolve common issues encountered during the Suzuki-Miyaura and other cross-coupling reactions involving this compound.

Q1: I am observing very low to no yield in my Suzuki-Miyaura coupling reaction with this compound. What are the most common causes?

Low yields with this compound are frequently due to its instability, which can lead to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1][2] This issue is common with electron-rich and five-membered heteroaryl boronic acids.[3][4] Other significant factors include suboptimal reaction conditions such as the choice of catalyst, base, solvent, and temperature, as well as the presence of oxygen.[5]

Q2: My primary side product appears to be furan-3-carbaldehyde. How can I minimize this protodeboronation?

Protodeboronation is a major pathway for yield loss with this substrate.[1][2] Several strategies can be employed to mitigate this:

  • Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol or N-methyliminodiacetic acid (MIDA) boronate, can protect the C-B bond from premature cleavage.[4][6]

  • Highly Active Catalyst Systems: Employing a highly active catalyst system can accelerate the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation.[5] Consider using palladium precatalysts with bulky, electron-rich phosphine ligands like XPhos or SPhos.[5]

  • Careful Selection of Base and Solvent: The choice of base and solvent significantly impacts the rate of protodeboronation.[5][7] It is advisable to screen different combinations. For instance, using a milder base or a solvent system that enhances the solubility of all reactants can be beneficial.[5] A dioxane/water mixture is a common starting point.[5][8]

  • Control of Reaction Temperature: Lowering the reaction temperature may reduce the rate of protodeboronation.[9]

Q3: I am seeing a significant amount of a symmetrical biaryl product derived from the homocoupling of this compound. What causes this and how can it be prevented?

Homocoupling is another common side reaction that leads to the formation of a dimer of the boronic acid.[10] This is often promoted by the presence of oxygen in the reaction mixture or by using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[10] To minimize homocoupling:

  • Thorough Degassing: Ensure that all solvents and the reaction mixture are thoroughly degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[5]

  • Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling.

  • Efficient Precatalyst Systems: Modern precatalysts, like those from the Buchwald or Fu groups, are designed for efficient in situ generation of the active Pd(0) catalyst, which can also help to suppress homocoupling.

Q4: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?

Based on studies with structurally similar heteroaryl boronic acids, the following conditions can serve as a good starting point.[5][8] Optimization will likely be necessary for your specific substrates.

ParameterRecommendationRationale
Palladium Source Pd(OAc)₂ (2-5 mol%) or a precatalyst (e.g., XPhos Pd G3, 2 mol%)High activity to promote the desired coupling over side reactions.[5]
Ligand Buchwald-type ligand (e.g., SPhos, XPhos, 4-10 mol%)Bulky, electron-rich ligands enhance catalytic activity.[5]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)The choice of base is critical and should be screened.[5][9]
Solvent Dioxane/Water (e.g., 4:1 or 1:1 v/v)A mixed aqueous system often improves solubility and reaction rates.[5][8]
Temperature 80-100 °CTemperature may need to be optimized to balance reaction rate and substrate stability.[5]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent homocoupling and catalyst degradation.[5]

Q5: My reaction appears to stall before completion. What could be the issue?

Reaction stalling can be due to several factors:

  • Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction.

  • Boronic Acid Degradation: As the reaction proceeds, the this compound may be degrading via protodeboronation.[5]

  • Insolubility: One or more of the reactants or the base may have limited solubility in the chosen solvent system, leading to poor mass transfer.[5]

To address this, you could try adding a fresh portion of the boronic acid and/or catalyst midway through the reaction.[5] Alternatively, screening different solvent systems to improve solubility may be beneficial.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a general guideline and should be optimized for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., dioxane/water, 4:1 v/v) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visual Troubleshooting Guides

The following diagrams illustrate logical workflows for troubleshooting common issues in this compound couplings.

Troubleshooting_Low_Conversion start Low Conversion Observed check_purity Check Reagent Purity (Boronic Acid, Aryl Halide) start->check_purity check_conditions Review Reaction Conditions start->check_conditions side_reactions Analyze for Side Products (TLC, LC-MS, GC-MS) start->side_reactions protodeboronation Protodeboronation Detected? (Furan-3-carbaldehyde) side_reactions->protodeboronation Analyze byproducts homocoupling Homocoupling Detected? (Bi-furan byproduct) protodeboronation->homocoupling No solution_proto Implement Strategies to Minimize Protodeboronation: - Use boronate ester - More active catalyst - Lower temperature protodeboronation->solution_proto Yes no_reaction No Reaction / Stalling? homocoupling->no_reaction No solution_homo Implement Strategies to Minimize Homocoupling: - Thoroughly degas solvents - Use Pd(0) source or  efficient precatalyst homocoupling->solution_homo Yes solution_no_reaction Optimize Reaction Parameters: - Screen catalysts/ligands - Screen bases/solvents - Increase temperature no_reaction->solution_no_reaction Yes

Caption: A workflow for troubleshooting low conversion in this compound couplings.

Reaction_Parameter_Optimization start Initial Reaction Setup catalyst Catalyst System Pd Source: Pd(OAc)₂, Precatalyst Ligand: SPhos, XPhos start->catalyst Screen base Base K₂CO₃ K₃PO₄ Cs₂CO₃ catalyst->base Screen solvent Solvent Dioxane/H₂O THF/H₂O Toluene base->solvent Screen temperature Temperature RT 60°C 80°C 100°C solvent->temperature Optimize outcome Evaluate Yield and Purity temperature->outcome

Caption: A logical flow for optimizing key reaction parameters for this compound couplings.

References

Technical Support Center: Recrystallization of Furan Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of furan boronic acids.

Troubleshooting Guides

Problem: Poor or No Crystal Formation

  • Q1: My furan boronic acid will not crystallize out of solution upon cooling. What should I do?

    A1: This is a common issue that can arise from several factors. Here is a step-by-step troubleshooting guide:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.

      • Seeding: If you have a small amount of pure crystalline product, add a "seed crystal" to the cooled solution to initiate crystallization.

    • Check Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.

    • Cooling Rate: Ensure the cooling is slow and undisturbed. Rapid cooling can sometimes lead to the formation of oils or very fine, impure crystals. Allow the solution to cool to room temperature first, then transfer it to an ice bath.

    • Consider an Anti-Solvent: If your furan boronic acid is highly soluble in the chosen solvent, you can try adding an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with your primary solvent) dropwise to the solution until it becomes slightly cloudy, then allow it to cool.

    • Re-evaluate Solvent System: If the above steps fail, the solvent system may be inappropriate. Consult the solvent selection table below and consider a different single or mixed solvent system.

Problem: Oiling Out

  • Q2: My furan boronic acid is separating as an oil instead of crystals. How can I fix this?

    A2: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is crystallizing, or if the compound is highly impure.

    • Add More "Good" Solvent: Reheat the solution to dissolve the oil and add a small amount of the solvent in which the compound is more soluble. This will lower the saturation temperature and may allow crystallization to occur at a lower temperature than the compound's melting point.

    • Slower Cooling: Allow the solution to cool much more slowly to give the molecules more time to arrange into a crystal lattice.

    • Change Solvents: Consider a lower boiling point solvent for the recrystallization.

Problem: Low Yield

  • Q3: I have successfully recrystallized my furan boronic acid, but the yield is very low. What are the likely causes?

    A3: Low recovery can be due to several factors:

    • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor.

    • Premature Crystallization: If crystals form during a hot filtration step (if performed), product will be lost. Ensure the solution and filtration apparatus are kept hot.

    • Washing with a Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of the product.

    • Inherent Solubility: Some furan boronic acids have a notable solubility even in cold solvents, leading to unavoidable losses. A second crop of crystals can sometimes be obtained by concentrating the mother liquor.

Problem: Product Decomposition

  • Q4: I suspect my furan boronic acid is decomposing during recrystallization. How can I minimize this?

    A4: Furan boronic acids are known to be unstable and can undergo protodeboronation (loss of the boronic acid group), especially when heated.

    • Minimize Heating Time: Dissolve the crude product in the minimum amount of boiling solvent as quickly as possible. Avoid prolonged heating.

    • Use an Inert Atmosphere: For particularly sensitive furan boronic acids, performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation.[1]

    • Consider Alternative Purification: If decomposition is significant, recrystallization may not be the best method. Consider other techniques such as trituration or derivatization into a more stable form (e.g., a pinacol ester or MIDA boronate) for purification, followed by hydrolysis back to the boronic acid.

Data Presentation: Solvent Selection for Recrystallization

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the furan boronic acid well at high temperatures but poorly at low temperatures. Due to the limited availability of precise quantitative solubility data, the following table provides general guidance on suitable solvents and solvent systems for various furan boronic acids.

Furan Boronic Acid DerivativeRecommended Single SolventsRecommended Mixed-Solvent SystemsNotes
Furan-2-boronic acid Water (sparingly soluble)[2], Polar alcoholsHexane/Acetone, Ethyl Acetate/HexaneKnown to be air and heat sensitive.[3] Often contains varying amounts of its anhydride.
Furan-3-boronic acid Methanol (soluble)[4]Not widely reported, but a polar/non-polar mixture could be effective.Generally more stable than the 2-substituted isomer.
5-Formyl-2-furylboronic acid Water, AcetonitrileAcetonitrile/WaterA detailed protocol using acetonitrile/water has been published.

Experimental Protocols

Detailed Methodology for the Recrystallization of 5-Formyl-2-furylboronic Acid

This protocol is adapted from a patented synthesis method.

  • Dissolution: In a suitable flask, combine the crude 5-formyl-2-furylboronic acid with a mixture of acetonitrile and water. A ratio of approximately 9 parts acetonitrile to 4 parts water by volume can be used as a starting point.

  • Heating: Heat the slurry with stirring to reflux. The solids should completely dissolve to form a dark solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature overnight. For maximum recovery, further cool the flask in an ice bath (0-5 °C).

  • Isolation: Collect the resulting white crystalline solid by vacuum filtration.

  • Washing: Wash the filtered crystals with a small amount of cold acetonitrile.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40 °C) to a constant weight. A typical recovery for this recrystallization is around 90%.

Frequently Asked Questions (FAQs)

  • Q5: What are the common impurities in crude furan boronic acids?

    A5: Common impurities include protodeboronation products (where the boronic acid group is replaced by a hydrogen atom) and boroxines, which are cyclic anhydrides formed by the dehydration of three boronic acid molecules.

  • Q6: My NMR spectrum shows multiple sets of signals. Does this mean my product is impure?

    A6: Not necessarily. Furan boronic acids can exist in equilibrium with their cyclic trimer anhydrides (boroxines) in solution. This can result in a complex NMR spectrum with more signals than expected for the pure monomeric form. Adding a small amount of D₂O to the NMR sample can sometimes help to simplify the spectrum by hydrolyzing the boroxine back to the boronic acid.

  • Q7: Are there more stable alternatives to furan boronic acids for use in cross-coupling reactions?

    A7: Yes. Due to the inherent instability of many heteroaryl boronic acids, more stable derivatives have been developed. These include N-methyliminodiacetic acid (MIDA) boronates and potassium trifluoroborate salts. These can often be purified more easily (e.g., by chromatography) and then hydrolyzed to release the active boronic acid just before or during the reaction.

  • Q8: Can I use column chromatography to purify my furan boronic acid?

    A8: While possible, purifying furan boronic acids on standard silica gel can be challenging. They are often quite polar and can stick to the silica, leading to streaking and poor recovery. Additionally, the acidic nature of silica gel can sometimes promote decomposition. Reversed-phase chromatography (C18) is often a better option, though care must be taken during solvent removal as some furan boronic acids are sensitive to prolonged heating even under vacuum.

Mandatory Visualizations

Recrystallization_Workflow start Start with Crude Furan Boronic Acid dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Slowly Cool to Room Temperature, then Ice Bath dissolve->cool No insoluble impurities hot_filtration->cool collect Collect Crystals by Vacuum Filtration cool->collect wash Wash with Ice-Cold Solvent collect->wash dry Dry Crystals Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: General workflow for the recrystallization of furan boronic acids.

Troubleshooting_Tree start Recrystallization Problem no_crystals No Crystals Formed start->no_crystals oiling_out Product Oiled Out start->oiling_out low_yield Low Yield start->low_yield too_much_solvent Too Much Solvent? no_crystals->too_much_solvent Check no_nucleation No Nucleation? no_crystals->no_nucleation Check wrong_solvent Wrong Solvent? no_crystals->wrong_solvent Check too_fast_cooling Cooling Too Fast? oiling_out->too_fast_cooling impure Highly Impure? oiling_out->impure excess_solvent Used Excess Solvent? low_yield->excess_solvent premature_cryst Premature Crystallization? low_yield->premature_cryst sol_evap Evaporate some solvent and re-cool too_much_solvent->sol_evap sol_scratch Scratch flask or add seed crystal no_nucleation->sol_scratch sol_new_solvent Choose a new solvent or solvent system wrong_solvent->sol_new_solvent sol_slow_cool Re-dissolve, add more 'good' solvent, cool slowly too_fast_cooling->sol_slow_cool sol_alt_purify Consider alternative purification method impure->sol_alt_purify sol_conc_mother Concentrate mother liquor to get a second crop excess_solvent->sol_conc_mother sol_hot_filter Ensure filtration apparatus is kept hot premature_cryst->sol_hot_filter

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Synthesis of Ortho-Formyl Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of ortho-formyl arylboronic acids. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges in your synthetic work.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of ortho-formyl arylboronic acids so challenging?

A1: The synthesis is complicated by several factors. The primary challenge is the inherent reactivity of the formyl group, which is incompatible with the highly nucleophilic and basic organometallic intermediates (organolithium or Grignard reagents) required for introducing the boronic acid group.[1][2] This necessitates the use of protecting groups. Furthermore, the final products are often unstable and prone to decomposition, particularly through the formation of a trimeric anhydride called a boroxine.[3][4] Purification can also be difficult due to this instability and the compound's polarity.[5][6]

Q2: What are the most common synthetic routes?

A2: The two most prevalent strategies are:

  • Halogen-Metal Exchange on a Protected Aryl Halide: This involves protecting the aldehyde (e.g., as an acetal), performing a halogen-metal exchange (typically with an organolithium reagent), and then trapping the resulting aryllithium species with a borate ester.[1][7]

  • Directed ortho-Metalation (DoM): This route uses a directing group on the aromatic ring to guide deprotonation at the ortho-position with a strong base (like n-BuLi or LDA). The resulting aryl anion is then quenched with a borate ester.[8][9][10]

Q3: My ortho-formyl arylboronic acid appears to be degrading upon storage. What is happening and how can I prevent it?

A3: The most common degradation pathway is the dehydration of three molecules of boronic acid to form a stable six-membered ring called a boroxine.[11] This is a reversible process, but it complicates characterization and can affect reactivity.[12][13] To minimize this, store the boronic acid under strictly anhydrous conditions (e.g., in a desiccator over a strong drying agent like P₄O₁₀) and under an inert atmosphere (N₂ or Ar). For long-term storage or for particularly unstable derivatives, converting the boronic acid to a more stable form, such as a pinacol or MIDA ester, is recommended.[3][14]

Q4: Can I use my crude product directly in the next step, for example, a Suzuki-Miyaura coupling?

A4: While it can be tempting, using crude ortho-formyl arylboronic acid is generally not recommended. Impurities, such as boroxines or inorganic salts from the workup, can interfere with subsequent reactions, leading to lower yields and the formation of byproducts.[15] Purification is crucial to ensure reproducibility and high yields in downstream applications like cross-coupling reactions.[16]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and handling of ortho-formyl arylboronic acids.

Low or No Yield of the Desired Product
Symptom / Observation Potential Cause Suggested Solution
Reaction fails to initiate; starting material recovered. Incomplete halogen-metal exchange or ortho-lithiation.Ensure your organolithium reagent (e.g., n-BuLi) is properly titrated and active. Use a freshly opened bottle if necessary. For ortho-lithiation, ensure the directing group is effective and reaction temperatures are optimal (-78 °C is common to start).[17]
Inactive borate ester.Use a freshly opened bottle of your borate ester (e.g., triisopropyl borate, trimethyl borate). Borate esters can hydrolyze over time.
Significant amount of protodeboronated byproduct is observed. Premature quenching of the organometallic intermediate by a proton source.Ensure all glassware is rigorously dried and the reaction is run under a strict inert atmosphere (N₂ or Ar). Use anhydrous solvents. The acidic workup should only be performed after the borylation step is complete.[18]
Hydrolysis of the boronic acid during workup or purification.Minimize exposure to acidic conditions, especially at elevated temperatures. Protodeboronation can be a significant issue for some substituted arylboronic acids.[18]
Formation of borinic acid byproducts. Over-addition of the organometallic reagent to the borate ester.Use a stoichiometric amount of the organometallic reagent. Maintain very low reaction temperatures (e.g., -78 °C) during the addition of the organometallic to the borate ester to prevent multiple additions to the boron center.[9]
Product Instability and Purification Issues
Symptom / Observation Potential Cause Suggested Solution
Product is an intractable oil or solid that is difficult to handle. Formation of boroxine or other oligomeric species.Attempt to break the boroxine by dissolving the crude product in a solvent like diethyl ether and washing with a pH-buffered aqueous solution. Alternatively, convert the crude acid to a stable, crystalline derivative like a diethanolamine adduct or a pinacol ester for easier purification.[3][19]
Product streaks badly on a silica gel column. Boronic acids are often too polar and acidic for standard silica gel chromatography.Avoid silica gel chromatography for the free boronic acid.[19] If chromatography is necessary, first convert the product to a less polar and more stable boronate ester (e.g., pinacol ester).[20] Some reports suggest using silica gel treated with boric acid for purifying pinacol esters.[3]
Difficulty removing inorganic salts. Salts from the workup (e.g., lithium salts) are co-precipitating with the product.A highly effective purification method involves dissolving the crude product in an alkaline aqueous solution (pH 8-11), washing with an organic solvent (like toluene or ether) to remove non-acidic impurities, and then carefully re-acidifying the aqueous layer to precipitate the pure boronic acid.[16][21]
Product decomposes during Suzuki coupling. The reaction conditions (base, temperature) may be too harsh for the ortho-formyl arylboronic acid.Use milder bases (e.g., K₃PO₄, K₂CO₃) and the lowest effective temperature. Consider converting the boronic acid to a more robust trifluoroborate salt or MIDA ester, which can be used directly in the coupling reaction.[3]

Data Presentation

Table 1: Comparison of Yields for Phenylboronic Acid Synthesis with Aldehyde Functionality
Starting MaterialMethodProtecting GroupKey ReagentsYield (%)Reference
3-ChlorobenzaldehydeOrganolithiumN,N'-DimethylethylenediaminalLi, Trimethyl borate92.1[1]
4-ChlorobenzaldehydeOrganolithiumEthylene glycol acetalLi, Trimethyl borate90.1[1]
p-BromobenzaldehydeGrignardDiethyl acetalMg, Tri-n-butyl borate70[1]
Phenyl LithiumTandem ReactionNone (in-situ formation)n-BuLi, ElectrophileN/A[5]

Visualized Workflows and Concepts

General Synthetic Workflow

This diagram outlines the typical decision-making process and experimental flow for synthesizing ortho-formyl arylboronic acids via a protection strategy.

G cluster_start Preparation cluster_reaction Core Reaction cluster_purification Purification & Isolation cluster_storage Stability Management Start Start with o-Halo- benzaldehyde Protect Protect Formyl Group (e.g., Acetal Formation) Start->Protect Metalation Halogen-Metal Exchange (e.g., n-BuLi, -78°C) Protect->Metalation Borylation Quench with Borate Ester (e.g., B(O-iPr)3) Metalation->Borylation Deprotection Acidic Workup & Deprotection Borylation->Deprotection Crude Isolate Crude o-Formyl Arylboronic Acid Deprotection->Crude Purify Purification (e.g., Alkaline Wash/Reprecipitation or Recrystallization) Crude->Purify StableDeriv Convert to Stable Ester? (e.g., Pinacol, MIDA) Purify->StableDeriv Final Pure Product StoreAcid Store Anhydrously StableDeriv->StoreAcid No StoreEster Store Ester StableDeriv->StoreEster Yes StoreAcid->Final StoreEster->Final

Caption: General workflow for ortho-formyl arylboronic acid synthesis.

Troubleshooting Decision Tree

Use this diagram to diagnose common problems encountered during synthesis.

G Start Low Yield or Reaction Failure CheckReagents Check Reagent Quality (BuLi, Borate Ester) Start->CheckReagents CheckConditions Verify Anhydrous Conditions & Inert Atmosphere Start->CheckConditions SideProduct Side Product Observed? Start->SideProduct SolutionProto Solution: Improve anhydrous technique, ensure inert atmosphere. CheckConditions->SolutionProto CheckTemp Confirm Reaction Temperature (esp. -78°C) SolutionBorinic Solution: Use stoichiometric organolithium, maintain low temperature. CheckTemp->SolutionBorinic CheckWorkup Review Workup Procedure (Avoid harsh acid/heat) SideProduct->CheckReagents No Protodeboronation Protodeboronation Product SideProduct->Protodeboronation Yes (Deboronated SM) BorinicAcid Borinic Acid Product SideProduct->BorinicAcid Yes (Dimer-like) Protodeboronation->CheckConditions Protodeboronation->CheckWorkup BorinicAcid->CheckTemp G cluster_reactants Monomer cluster_products Trimer R1 R-B(OH)₂ Boroxine Boroxine (RBO)₃ R1->Boroxine Dehydration (Anhydrous Conditions) R2 R-B(OH)₂ R2->Boroxine Dehydration (Anhydrous Conditions) R3 R-B(OH)₂ R3->Boroxine Dehydration (Anhydrous Conditions) Boroxine->R1 Hydrolysis (Presence of Water) Boroxine->R2 Hydrolysis (Presence of Water) Boroxine->R3 Hydrolysis (Presence of Water) Water + 3 H₂O

References

Validation & Comparative

1H NMR Characterization of 3-Formylfuran-2-boronic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-Formylfuran-2-boronic acid against relevant furan derivatives. The objective is to offer a clear understanding of the influence of the formyl and boronic acid functional groups on the chemical shifts and coupling constants of the furan ring protons. Due to the limited availability of published, detailed experimental ¹H NMR data for this compound, this guide presents experimental data for closely related compounds, 3-Furaldehyde and Furan-2-boronic acid, and provides a predicted spectrum for the target compound based on established substituent effects.

Comparative ¹H NMR Data

The following table summarizes the experimental ¹H NMR data for 3-Furaldehyde and Furan-2-boronic acid, alongside a predicted data set for this compound. The predicted values are estimated based on the additive effects of the formyl and boronic acid substituents on the furan ring.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound (Predicted) H4~7.3-7.4dJ ≈ 1.81H
H5~7.8-7.9dJ ≈ 1.81H
CHO~9.8-10.0s-1H
B(OH)₂Broad singlet--2H
3-Furaldehyde H28.12tJ = 1.61H
H46.78ddJ = 1.9, 0.81H
H57.45tJ = 1.81H
CHO9.95s-1H
Furan-2-boronic acid H36.85ddJ = 3.4, 0.81H
H46.45ddJ = 3.4, 1.81H
H57.55ddJ = 1.8, 0.81H
B(OH)₂Broad singlet--2H

Note: The chemical shifts for 3-Furaldehyde and Furan-2-boronic acid are approximate values from publicly available spectral data and may vary slightly depending on the solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy

A general protocol for the acquisition of a ¹H NMR spectrum of a furan-based boronic acid is outlined below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample (e.g., this compound).

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube. The choice of solvent is critical as the chemical shifts, particularly of the labile boronic acid protons, will vary. DMSO-d₆ is often a good choice for boronic acids as it can help in observing the B(OH)₂ protons.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for referencing the chemical shift scale to 0 ppm.

2. NMR Spectrometer Setup:

  • The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate spectral resolution.

  • Standard acquisition parameters should be employed, including a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

3. Data Processing and Analysis:

  • The acquired Free Induction Decay (FID) signal is transformed into the frequency domain spectrum using a Fourier transform.

  • The spectrum is then phased and baseline corrected.

  • The chemical shifts (δ) of the signals are reported in parts per million (ppm) relative to the internal standard.

  • The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) in Hertz (Hz) are determined for each signal.

  • The relative integrals of the signals are calculated to determine the ratio of the different types of protons in the molecule.

¹H NMR Analysis Workflow

The following diagram illustrates the typical workflow for the ¹H NMR characterization and comparative analysis of a compound like this compound.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing cluster_3 Spectral Analysis & Comparison A Weigh this compound B Dissolve in Deuterated Solvent (e.g., DMSO-d6) A->B C Transfer to NMR Tube B->C D Acquire 1H NMR Spectrum C->D Insert into Spectrometer E Fourier Transform D->E F Phase and Baseline Correction E->F G Reference to Internal Standard F->G H Assign Chemical Shifts (δ) G->H I Determine Coupling Constants (J) G->I J Analyze Integration G->J K Compare with Spectra of 3-Furaldehyde & Furan-2-boronic acid H->K I->K J->K L L K->L Characterization Report

Caption: Workflow for ¹H NMR characterization of this compound.

A Comparative Analysis of Furan-2-boronic Acid and Furan-3-boronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of furan moieties into complex organic molecules is a cornerstone of modern medicinal chemistry and materials science. Furan-containing compounds exhibit a wide range of biological activities and unique electronic properties. The choice between furan-2-boronic acid and furan-3-boronic acid as building blocks in cross-coupling reactions can significantly influence reaction efficiency, yield, and the overall success of a synthetic campaign. This guide provides an objective comparison of the reactivity of these two isomers in Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig cross-coupling reactions, supported by available experimental data and detailed methodologies.

Executive Summary

Furan-2-boronic acid and furan-3-boronic acid, while structurally similar, exhibit distinct reactivity profiles in common cross-coupling reactions. These differences are primarily governed by the electronic and steric environment of the carbon-boron bond. Generally, furan-2-boronic acid is more susceptible to protodeboronation, a significant side reaction that cleaves the C-B bond, particularly under basic and elevated temperature conditions. This instability can lead to lower yields compared to its 3-isomer. However, with optimized reaction conditions and carefully selected catalyst systems, high yields can be achieved with both isomers. This guide aims to provide a data-driven comparison to aid in the rational selection of these important synthetic building blocks.

Physicochemical Properties

The position of the boronic acid group on the furan ring influences the electronic distribution and steric hindrance, which in turn affects the reactivity and stability of the molecule.

PropertyFuran-2-boronic AcidFuran-3-boronic AcidRationale
Electronic Effect The boronic acid group is at the α-position, adjacent to the oxygen atom. This position is more electron-rich, which can facilitate oxidative addition in some catalytic cycles but also increases susceptibility to protodeboronation.The boronic acid group is at the β-position. This position is less electronically activated by the heteroatom compared to the α-position.The proximity to the electronegative oxygen atom has a more pronounced inductive and mesomeric effect at the 2-position.
Steric Hindrance The boronic acid group is flanked by a C-H bond and the ring oxygen.The boronic acid group is situated between two C-H bonds.While both are relatively unhindered, the local environment of the C-B bond differs slightly, which can influence catalyst coordination.
Stability Generally less stable and more prone to protodeboronation and disproportionation.[1]Generally more stable than the 2-isomer.The higher electron density at the 2-position makes the C-B bond more susceptible to cleavage by proton sources.

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The performance of furan boronic acids in this reaction is highly dependent on the reaction conditions.

Quantitative Performance Comparison

Direct comparative studies under identical conditions for furan-2-boronic acid and furan-3-boronic acid are limited. However, data from similar substrates and different studies can provide insights into their relative reactivity.

Coupling PartnerBoronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
2-chloro-4,6-dimethoxypyrimidineBenzo[b]furan-2-boronic acidAllyl-Pd PrecatalystK3PO4MeOH/THF65~85[2]
2-chloro-4,6-dimethoxypyrimidineFuran-3-boronic acidAllyl-Pd PrecatalystK3PO4MeOH/THF65~95[2]
Pyridine-2-sulfonyl fluorideFuran-2-boronic acidPd(dppf)Cl2K2CO3Dioxane6562[3]
4-chloro-3-nitroacetophenoneFuran-2-boronic acidNa2PdCl4 / Ligand 5K2CO3n-BuOH/H2O10096[4]
4-chloro-3-nitroacetophenoneFuran-3-boronic acidNa2PdCl4 / Ligand 5K2CO3n-BuOH/H2O10097[4]

Note: Benzo[b]furan-2-boronic acid is used as a proxy for furan-2-boronic acid in the first entry to illustrate the potential for high yields with 2-substituted furans, though it is generally more stable.

The data suggests that while furan-2-boronic acid can be more challenging to work with due to its lower stability, optimized conditions, such as aqueous solvent systems that can promote the desired transmetalation, can lead to excellent yields comparable to those obtained with furan-3-boronic acid.[4]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example for the coupling of an aryl chloride with a furan boronic acid in an aqueous medium.[4]

  • Reaction Setup: To a Schlenk tube, add the aryl chloride (1.0 equiv), furan boronic acid (1.5 equiv), and K₂CO₃ (3.2 equiv).

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Na₂PdCl₄, 0.1-1 mol%) and a suitable ligand (e.g., a water-soluble phosphine, L/Pd ratio of 2:1). Add degassed n-butanol and degassed water.

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction Conditions: Heat the reaction mixture at 100 °C for 12 hours with vigorous stirring.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Logical Flow of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_cat Catalytic Cycle cluster_reagents Reagents & Products cluster_side_reaction Side Reaction pd0 Pd(0)L_n pd_aryl_halide Ar-Pd(II)(X)L_n pd0->pd_aryl_halide Oxidative Addition pd_aryl_hydroxide Ar-Pd(II)(OH)L_n pd_aryl_halide->pd_aryl_hydroxide Ligand Exchange pd_aryl_furan Ar-Pd(II)(Furan)L_n pd_aryl_hydroxide->pd_aryl_furan Transmetalation pd_aryl_furan->pd0 Reductive Elimination product Ar-Furan pd_aryl_furan->product aryl_halide Ar-X aryl_halide->pd_aryl_halide furan_boronic Furan-B(OH)₂ borate Furan-B(OH)₃⁻ furan_boronic->borate Activation protodeboronation Protodeboronation furan_boronic->protodeboronation H⁺ source base Base (e.g., K₂CO₃) base->borate borate->pd_aryl_furan furan_h Furan protodeboronation->furan_h

Caption: Suzuki-Miyaura catalytic cycle and the competing protodeboronation pathway.

Reactivity in Chan-Lam Coupling

The Chan-Lam coupling provides a valuable method for the formation of C-N and C-O bonds. The reaction is copper-catalyzed and often proceeds under milder conditions than its palladium-catalyzed counterparts.

Qualitative Performance Comparison

Quantitative comparative data for furan-2-boronic acid and furan-3-boronic acid in Chan-Lam couplings is scarce in the literature. However, some studies provide qualitative insights. For instance, one study on the Chan-Lam coupling of 2-nitroimidazole with various aryl boronic acids found that benzo[b]furan-2-boronic acid was incompatible with the reaction conditions, leading to no desired product formation.[5] This suggests that 2-substituted furan boronic acids may be challenging substrates in this transformation, potentially due to catalyst inhibition by the furan oxygen or instability under the reaction conditions.

Coupling PartnerBoronic AcidCatalystBase/AdditiveSolventOutcomeReference
2-NitroimidazoleBenzo[b]furan-2-boronic acidCu(OTf)₂ / dafoK₂CO₃MeOHNo C-N coupled product[5]
Various amines/alcoholsFuran-3-boronic acidCu(OAc)₂Pyridine/DMAPVariousGenerally effectiveInferred from general scope

dafo = 4,5-diazafluoren-9-one

Experimental Protocol: Chan-Lam N-Arylation

This is a general protocol for the copper-catalyzed N-arylation of a heterocyclic amine with an aryl boronic acid.[6]

  • Reaction Setup: In a reaction vial, combine the amine (1.0 equiv), furan boronic acid (1.5-2.0 equiv), Cu(OAc)₂ (1.0 equiv), and a base such as pyridine or DMAP (2.0 equiv).

  • Solvent Addition: Add a suitable solvent, such as dichloromethane (DCM) or methanol (MeOH).

  • Reaction Conditions: Stir the reaction mixture at room temperature, open to the air, for 24-72 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Workup: Upon completion, the reaction mixture is typically filtered through a pad of celite or silica gel and concentrated. The crude product is then purified by column chromatography.

Workflow for Chan-Lam Coupling

Chan_Lam_Coupling cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine: - Amine/Alcohol (N-H/O-H) - Furan Boronic Acid - Cu(OAc)₂ - Base (e.g., Pyridine) solvent Add Solvent (e.g., DCM) reagents->solvent stir Stir at Room Temperature (Open to Air) solvent->stir monitor Monitor by TLC/LC-MS stir->monitor filter Filter through Celite/Silica monitor->filter Reaction Complete concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify product Isolated Product (Ar-N/Ar-O) purify->product

Caption: General experimental workflow for a Chan-Lam cross-coupling reaction.

Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. While boronic acids are not the primary coupling partners in this reaction, they can be involved in related transformations or their corresponding amino-furans can be used as substrates.

Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol for the amination of an aryl halide.

  • Reaction Setup: In an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), the amine (1.2 equiv), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%).

  • Inert Atmosphere and Solvent: Evacuate and backfill the tube with an inert gas (e.g., argon). Add an anhydrous solvent (e.g., toluene or dioxane).

  • Reaction Conditions: Heat the mixture to 80-110 °C and stir for 12-24 hours.

  • Workup: After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography.

Relationship between Reactivity and Stability

Reactivity_Stability furan2 Furan-2-boronic Acid reactivity Reactivity furan2->reactivity influenced by stability Stability furan2->stability influenced by furan3 Furan-3-boronic Acid furan3->reactivity influenced by furan3->stability influenced by high_reactivity Higher Susceptibility to Protodeboronation reactivity->high_reactivity leads to lower_reactivity Lower Susceptibility to Protodeboronation reactivity->lower_reactivity leads to lower_stability Lower Stability stability->lower_stability correlates with higher_stability Higher Stability stability->higher_stability correlates with

References

A Head-to-Head Battle of Stability: 3-Formylfuran-2-boronic Acid vs. Its Potassium Trifluoroborate Salt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of synthetic chemistry, the stability of reagents is a cornerstone of reproducible and reliable results. In the realm of organoboron chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, the choice between a boronic acid and its derivatives can significantly impact experimental outcomes. This guide provides an objective comparison of the stability of 3-Formylfuran-2-boronic acid and its corresponding potassium trifluoroborate salt, supported by established chemical principles and analogous experimental data.

The verdict from extensive research is clear: potassium trifluoroborate salts offer a significant stability advantage over their boronic acid counterparts. This enhanced stability is primarily attributed to the structural difference at the boron center. In this compound, the boron atom is trigonal planar and electron-deficient, making it susceptible to various degradation pathways. In contrast, the corresponding potassium trifluoroborate salt features a tetracoordinate boron atom, which is coordinatively saturated and thus more robust.[1][2] This fundamental difference translates to tangible benefits in terms of shelf-life, handling, and reaction consistency.

While direct, quantitative stability data for this compound versus its potassium trifluoroborate salt is not extensively available in peer-reviewed literature, data from closely related furan-based boronic acids provides a compelling case for the superior stability of the trifluoroborate form. For instance, a representative study on the benchtop stability of 2-furanboronic acid, a structurally similar compound, revealed greater than 95% decomposition after just 15 days under ambient conditions.[1] This highlights the inherent instability of the furan boronic acid moiety.

Key Stability Differences: A Comparative Overview

Stability ParameterThis compoundPotassium trifluoro(3-formylfuran-2-yl)borateRationale for Difference
Physical Form Typically a solid, may be less crystalline.Crystalline, free-flowing solid.[1]The ionic lattice of the trifluoroborate salt contributes to a more stable and well-defined solid form.[1]
Air & Moisture Stability Prone to degradation via protodeboronation and oxidation in the presence of air and moisture.[1] Furan boronic acids are particularly susceptible to decomposition.[1]Exceptionally stable to air and moisture; can be stored for extended periods at room temperature without significant degradation.[2]The tetracoordinate boron in the trifluoroborate is less electrophilic and shielded from attack by water and oxygen.[1]
Thermal Stability Susceptible to decomposition upon heating.Highly thermally stable, with decomposition temperatures for similar salts often exceeding 300°C.[1]The strong boron-fluorine bonds and the stable ionic structure impart high thermal resistance.[1]
Benchtop Stability (Analog) High (e.g., >95% decomposition for 2-furanboronic acid after 15 days).[1]Very Low (Expected to show no significant decomposition over extended periods).[3]The trifluoroborate structure protects the C-B bond from common decomposition pathways like protodeboronation.[2]

Degradation Pathways and the Trifluoroborate Shield

The primary degradation pathways for boronic acids are protodeboronation and oxidation. Protodeboronation involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, rendering the reagent inactive for cross-coupling reactions. This process is often catalyzed by moisture and can be accelerated under either acidic or basic conditions. Oxidation, on the other hand, involves the reaction of the electron-deficient boron center with oxygen, leading to the formation of boric acid and other byproducts.

The potassium trifluoroborate salt acts as a "protected" form of the boronic acid. The tetracoordinate boron atom is significantly less prone to both protodeboronation and oxidation.[1][2] For use in reactions like the Suzuki-Miyaura coupling, the active boronic acid is typically generated in situ from the trifluoroborate salt under the reaction conditions, often facilitated by a base. This slow-release mechanism ensures that the concentration of the less stable but reactive boronic acid is kept low, minimizing degradation and improving reaction yields.

Stability Comparison Logic BA This compound Unstable Inherent Instability BA->Unstable leads to TFB Potassium Trifluoroborate Salt Stable Enhanced Stability TFB->Stable leads to Trigonal Trigonal Planar Boron (Electron Deficient) Unstable->Trigonal due to Tetrahedral Tetracoordinate Boron (Coordinatively Saturated) Stable->Tetrahedral due to Degradation Degradation Pathways: - Protodeboronation - Oxidation Trigonal->Degradation is susceptible to Protection Protection of C-B Bond Tetrahedral->Protection results in

Figure 1. Logical relationship illustrating the structural basis for the differing stability of the boronic acid and its trifluoroborate salt.

Experimental Protocols for Stability Assessment

For researchers wishing to perform a direct comparative stability study, the following protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.

Protocol 1: Comparative Benchtop Stability Study using HPLC

Objective: To quantify the degradation of this compound and its potassium trifluoroborate salt over time under ambient laboratory conditions.

Methodology:

  • Sample Preparation:

    • Accurately weigh 10 mg of this compound and 10 mg of its potassium trifluoroborate salt into separate, identical, uncapped vials.

    • Place the vials on a laboratory bench, exposed to ambient light and atmosphere.

  • Time Points:

    • At t=0, 1, 3, 7, and 14 days, prepare analytical samples.

  • Analytical Sample Preparation:

    • At each time point, accurately weigh approximately 1 mg of the stored solid from each vial.

    • Dissolve the weighed solid in a known volume (e.g., 1.0 mL) of a suitable solvent (e.g., acetonitrile/water mixture). An internal standard can be added for improved accuracy.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength appropriate for the furan ring system (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • At each time point, determine the peak area of the parent compound.

    • Calculate the percentage of the remaining parent compound relative to the t=0 sample.

    • Plot the percentage of the remaining compound against time for both the boronic acid and the trifluoroborate salt.

HPLC Stability Study Workflow start Start: Prepare Samples (Boronic Acid & Trifluoroborate) storage Store on Benchtop (Ambient Conditions) start->storage sampling Sample at Time Points (t=0, 1, 3, 7, 14 days) storage->sampling dissolve Dissolve in Solvent (with Internal Standard) sampling->dissolve hplc Analyze by HPLC dissolve->hplc data Quantify Peak Area & Calculate % Remaining hplc->data plot Plot % Remaining vs. Time data->plot end End: Compare Degradation Rates plot->end

Figure 2. Experimental workflow for the comparative HPLC stability study.

Protocol 2: Monitoring Hydrolytic Stability by ¹⁹F NMR Spectroscopy

Objective: To observe the conversion of the potassium trifluoroborate salt to the boronic acid in an aqueous solution.

Methodology:

  • Sample Preparation:

    • Dissolve a known amount of potassium trifluoro(3-formylfuran-2-yl)borate in a deuterated solvent mixture (e.g., D₂O/acetonitrile-d₃) in an NMR tube.

  • NMR Acquisition:

    • Acquire an initial ¹⁹F NMR spectrum. The trifluoroborate salt will exhibit a characteristic signal.

    • Monitor the sample at regular intervals (e.g., every hour) by acquiring subsequent ¹⁹F NMR spectra.

  • Data Analysis:

    • Observe the decrease in the integral of the trifluoroborate signal over time.

    • The rate of decrease corresponds to the rate of hydrolysis to the boronic acid.

Conclusion for the Practicing Scientist

References

Navigating the Analytical Maze: A Comparative Guide to Purity Analysis of 3-Formylfuran-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 3-Formylfuran-2-boronic acid, a critical building block in organic synthesis. We delve into detailed experimental protocols, compare alternative analytical techniques, and present data-driven insights to empower you in selecting the most suitable method for your analytical needs.

This compound is a bifunctional molecule, incorporating both a reactive boronic acid and an aldehyde group on a furan scaffold. This unique structure makes it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals. However, its inherent reactivity also presents analytical challenges, including the potential for degradation and the presence of process-related impurities. Accurate purity assessment is therefore paramount.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reverse-phase HPLC (RP-HPLC) stands as the most prevalent technique for the purity analysis of non-volatile organic molecules like this compound. Its versatility, high resolution, and quantitative accuracy make it an indispensable tool in quality control and research laboratories.

Experimental Protocol: A Tale of Two Columns

Two primary approaches can be considered for the HPLC analysis of this compound, leveraging different stationary phase selectivities to achieve optimal separation from potential impurities.

Method 1: C18 Column with Acidic Modifier

This classic RP-HPLC method utilizes a C18 stationary phase, which separates compounds based on their hydrophobicity. The addition of an acidic modifier to the mobile phase is crucial for suppressing the ionization of the boronic acid moiety, leading to better peak shape and retention.

  • Column: Waters XSelect™ Premier HSS T3 (4.6 x 100 mm, 3.5 µm) or equivalent C18 column.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of 1 mg/mL.

Method 2: Specialized Reverse-Phase Column

For potentially challenging separations, a specialized reverse-phase column with low silanol activity can provide alternative selectivity.

  • Column: SIELC Newcrom R1 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Mobile Phase C: 1% Phosphoric Acid in Water.

  • Isocratic: 70% A, 20% B, 10% C.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Data Presentation: A Head-to-Head Comparison
ParameterMethod 1 (C18 with Formic Acid)Method 2 (Newcrom R1 with Phosphoric Acid)
Principle Hydrophobic interaction with C18 stationary phase, pKa suppression.Mixed-mode and reverse-phase interactions with low silanol activity.
Typical Retention Time 5 - 10 minutes (gradient)3 - 7 minutes (isocratic)
Resolution from Polar Impurities GoodExcellent
Resolution from Non-Polar Impurities ExcellentGood
Peak Shape Symmetrical with proper pH control.Generally sharp and symmetrical.
Method Robustness HighModerate (sensitive to mobile phase composition)
Common Issues Potential for on-column hydrolysis of boronic acid.Potential for interaction with residual silanols if not a specialized column.
Potential Impurities: Know Your Enemy

Effective purity analysis requires an understanding of potential impurities. For this compound, these can arise from the synthesis process or degradation.

  • Synthesis-Related Impurities:

    • Unreacted starting materials from Grignard or lithium-halogen exchange reactions.

    • Byproducts of the coupling reaction.

  • Degradation Products:

    • Boroxines (Anhydrides): Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines.

    • Oxidation Products: The furan ring and aldehyde group are susceptible to oxidation, potentially forming compounds like 2-furoic acid.

Beyond HPLC: A Look at Alternative Analytical Techniques

While HPLC is a powerful tool, a multi-faceted analytical approach can provide a more comprehensive purity profile.

TechniquePrincipleAdvantagesDisadvantages
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio in an electric field.High efficiency, minimal sample consumption, can be non-aqueous to prevent hydrolysis.Lower concentration sensitivity than HPLC, can be less robust.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High sensitivity and specificity for volatile impurities.Requires derivatization of the non-volatile boronic acid, which adds complexity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural information and quantitative data based on nuclear spin.Provides definitive structural confirmation, can quantify impurities without a reference standard (qNMR).Lower sensitivity than chromatographic methods, can be complicated by boroxine formation.

Visualizing the Workflow

To aid in understanding the analytical process, the following diagrams illustrate the logical flow of the HPLC analysis and the decision-making process for selecting an analytical method.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample This compound Sample dissolve Dissolve in appropriate solvent sample->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter hplc Inject onto HPLC system filter->hplc separation Separation on Reverse-Phase Column hplc->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration purity Calculate Purity (%) integration->purity

Caption: Workflow for HPLC purity analysis of this compound.

analytical_decision start Start: Purity Analysis Required decision1 Need for high resolution and quantitation? start->decision1 hplc Primary Method: HPLC decision1->hplc Yes decision2 Orthogonal method needed for confirmation? hplc->decision2 ce Alternative: Capillary Electrophoresis decision2->ce Yes nmr Alternative: qNMR decision2->nmr Yes gcms Alternative: GC-MS (for volatile impurities) decision2->gcms Yes end End: Comprehensive Purity Profile decision2->end No ce->end nmr->end gcms->end

Caption: Decision tree for selecting an analytical method for purity assessment.

Boronic Esters: A Superior Alternative to 3-Formylfuran-2-boronic Acid for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of reagents is critical to the success and efficiency of synthetic endeavors. In the realm of cross-coupling reactions, particularly the Suzuki-Miyaura coupling, organoboron compounds are indispensable. While 3-Formylfuran-2-boronic acid is a valuable building block, its corresponding boronic esters, such as the pinacol ester, offer significant advantages in terms of stability, handling, and reaction consistency. This guide provides an objective comparison, supported by experimental data, to highlight the benefits of using boronic esters over the free boronic acid.

The primary distinction between boronic acids and their ester counterparts lies in a trade-off between reactivity and stability.[1] Boronic acids are generally more reactive, which can lead to faster reaction times.[1] However, this heightened reactivity comes at the cost of reduced stability, making them susceptible to decomposition through pathways like oxidation and protodeboronation, especially under aqueous basic conditions.[1] This instability can negatively impact shelf-life and reaction yields.[1]

Boronic esters, particularly pinacol esters, offer a stable and robust alternative.[2][3] They are often crystalline solids that are easier to handle, purify by chromatography, and can be stored for extended periods without degradation.[1][4] This enhanced stability is a significant advantage in multi-step syntheses and for applications in high-throughput screening where reagent reliability is paramount.[1]

Comparative Analysis: Properties and Stability

The superior stability of boronic esters over boronic acids is a key advantage, especially for heteroaromatic systems like furan, which are known to be prone to decomposition.

PropertyThis compoundThis compound Pinacol Ester (Representative)
Stability Prone to decomposition, particularly protodeboronation at elevated temperatures.[1] Susceptible to oxidation.Significantly more stable, resistant to protodeboronation and oxidation.[2][3]
Handling Often requires storage under inert atmosphere and at low temperatures for long-term stability.[4]Stable at room temperature and can be handled in air.[5]
Purification Can be challenging to purify due to its propensity to form trimeric anhydrides (boroxines) and potential decomposition on silica gel.[6]Readily purified by standard column chromatography on silica gel.[7]
Purity Purity can be inconsistent due to the presence of boroxines and other degradation products.High purity is easily attainable and verifiable.

Performance in Suzuki-Miyaura Cross-Coupling

The instability of many 2-heteroaryl boronic acids can lead to low yields due to protodeboronation.[1] In contrast, their boronic ester derivatives provide a stable and reliable source of the desired fragment for the cross-coupling reaction.

ParameterRepresentative Reaction with a Heteroaryl Boronic AcidRepresentative Reaction with a Heteroaryl Boronic Acid Pinacol Ester
Boron Reagent 2-Furanboronic acid2-Furanboronic acid pinacol ester
Reaction Conditions Can require carefully controlled conditions and lower temperatures to minimize decomposition.[1]Tolerates a wider range of reaction conditions, including higher temperatures, leading to more efficient coupling.[8]
Yield Yields can be variable and lower due to reagent decomposition.[1]Generally provides higher and more reproducible yields.[8]
Reproducibility Can be less reproducible due to the variable purity and stability of the boronic acid.High reproducibility due to the stability and high purity of the boronic ester.

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions.

General Procedure for Suzuki-Miyaura Coupling with a Boronic Acid

A reaction vessel is charged with the aryl halide (1.0 equiv), the heteroaryl boronic acid (1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0 equiv).[4] The vessel is flushed with an inert gas (argon or nitrogen). A degassed solvent system, such as a mixture of toluene and water, is then added.[4] The reaction mixture is heated, often at a moderate temperature (e.g., 80 °C), and monitored by TLC or GC-MS until the starting material is consumed. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Suzuki-Miyaura Coupling with a Boronic Acid Pinacol Ester

In a round-bottom flask equipped with a magnetic stir bar, the aryl halide (1.0 equiv), the heteroaryl boronic acid pinacol ester (1.2 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv) are combined.[4] The flask is evacuated and backfilled with an inert gas. A degassed solvent, such as 1,4-dioxane or a mixture of toluene and water, is added.[4] The reaction mixture is then heated to a temperature typically between 80-110 °C and stirred until the reaction is complete as indicated by TLC or LC-MS analysis. After cooling, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography to afford the desired biaryl product.

Visualizing the Workflow and Mechanism

To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L2-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_Rprime R-Pd(II)L2-R' Transmetalation->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product ArX Ar-X ArX->OxAdd BoronicEster R'-B(OR)2 (from Boronic Ester) BoronicEster->Transmetalation

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow Start Combine Reagents: Aryl Halide, Boronic Ester, Catalyst, Base Inert Establish Inert Atmosphere (e.g., flush with Argon) Start->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat Reaction Mixture Solvent->Heat Monitor Monitor Reaction Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup (Extraction, Washing) Monitor->Workup Dry Dry Organic Layer Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify End Isolate Pure Product Purify->End

Suzuki-Miyaura Experimental Workflow

Conclusion

References

A Comparative Analysis of Thiophene and Furan Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers in Organic Synthesis and Drug Development

In the landscape of modern synthetic chemistry, heteroaryl boronic acids are indispensable building blocks for the construction of complex molecules, particularly in the pharmaceutical and materials science sectors.[1] Among these, thiophene and furan boronic acids are frequently utilized for the introduction of five-membered aromatic rings. However, the choice between a thiophene or a furan boronic acid can significantly impact the efficiency and outcome of a reaction, most notably in the widely used Suzuki-Miyaura cross-coupling. This guide provides an objective, data-driven comparison of the reactivity of thiophene and furan boronic acids, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.

Core Reactivity Principles: An Overview

The reactivity of heteroaryl boronic acids in Suzuki-Miyaura coupling is governed by a delicate interplay of electronic and stability factors.[2] Generally, π-rich heterocycles like furan and thiophene are more reactive in the crucial transmetalation step of the catalytic cycle.[2] However, they are also more susceptible to decomposition pathways, with protodeboronation being a significant side reaction.[2]

The key difference in reactivity between furan and thiophene boronic acids stems from the nature of the heteroatom. Oxygen, being more electronegative than sulfur, imparts a lower degree of aromaticity to the furan ring compared to the thiophene ring.[3] This results in furan boronic acids being more prone to protodeboronation, especially at elevated temperatures.[1] Conversely, the greater aromatic stabilization of thiophene contributes to its generally higher stability.[3]

Quantitative Performance Comparison

The following table summarizes the performance of thiophene-2-boronic acid and furan-2-boronic acid in Suzuki-Miyaura cross-coupling reactions with various aryl and heteroaryl halides. It is important to note that reaction conditions can vary, but this data provides a valuable snapshot of their relative reactivity.

Boronic AcidCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Thiophene-2-boronic acid 4-ChloroanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100298[4]
Furan-2-boronic acid 4-ChloroanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295[4]
Thiophene-2-boronic acid 2-ChloropyridinePd(dppf)Cl₂Na₃PO₄Dioxane/H₂O1001875[5]
Furan-2-boronic acid 2-ChloropyridinePd(dppf)Cl₂Na₃PO₄Dioxane/H₂O1001889[5]
Thiophene-3-ylboronic acid 1,8-DiiodonaphthalenePd(dppf)Cl₂·CH₂Cl₂K₂CO₃Dioxane1001276[6]
Furan-3-ylboronic acid 5-BromopyrimidineNi(cod)₂ / PCy₃K₃PO₄t-Amyl alcohol802491[7]

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling reactions cited in the data tables.

General Procedure for Suzuki-Miyaura Coupling in Aqueous n-Butanol: [4]

  • Reaction Setup: In a Schlenk tube, combine the (hetero)aryl chloride (1.0 mmol), thiophene or furan boronic acid (1.2 mmol), Pd(OAc)₂ (0.001-0.01 mmol), and the appropriate phosphine ligand (e.g., SPhos, 0.002-0.02 mmol).

  • Solvent and Base Addition: Add n-butanol (3 mL) and a 2M aqueous solution of K₃PO₄ (1.5 mL).

  • Reaction Conditions: The mixture is stirred vigorously at 100 °C for the time indicated in the comparative data table.

  • Workup: After cooling to room temperature, the phases are separated. The aqueous phase is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

General Procedure for Coupling with Pyridine-2-sulfonyl fluoride (PyFluor): [5]

  • Reaction Setup: In a sealed vial, combine PyFluor (0.3 mmol), the respective heteroaryl boronic acid or pinacol ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), and Na₃PO₄ (0.9 mmol).

  • Solvent Addition: Add a 4:1 mixture of dioxane and water (1 mL).

  • Reaction Conditions: The vial is sealed and heated to the specified temperature (65-100 °C) with stirring for the indicated time.

  • Analysis: The reaction progress and yield can be determined by techniques such as HPLC/UV using an internal standard.

Factors Influencing Reactivity: A Deeper Dive

The observed reactivity trends can be rationalized by considering the electronic properties and stability of the boronic acids.

G cluster_factors Influencing Factors cluster_outcomes Key Reaction Steps/Side Reactions Reactivity Overall Reactivity in Suzuki-Miyaura Coupling Transmetalation Rate of Transmetalation Reactivity->Transmetalation positively influenced by Stability Boronic Acid Stability Reactivity->Stability positively influenced by Aromaticity Aromaticity of Heterocycle Transmetalation->Aromaticity influenced by Protodeboronation Susceptibility to Protodeboronation Stability->Protodeboronation inversely related to Protodeboronation->Aromaticity inversely related to Electronegativity Electronegativity of Heteroatom (O > S) Aromaticity->Electronegativity inversely related to

Caption: Factors influencing the reactivity of heteroaryl boronic acids.

Experimental Workflow for Reactivity Comparison

A standardized workflow is crucial for the accurate comparison of the reactivity of different boronic acids.

G start Start: Define Reaction (Aryl Halide, Conditions) setup1 Reaction Setup with Thiophene Boronic Acid start->setup1 setup2 Reaction Setup with Furan Boronic Acid start->setup2 run Run Reactions under Identical Conditions setup1->run setup2->run monitor Monitor Reaction Progress (e.g., TLC, LC-MS) run->monitor workup Quench and Workup monitor->workup purify Purify Products (e.g., Column Chromatography) workup->purify analyze Analyze Products and Determine Yields (e.g., NMR, GC) purify->analyze compare Compare Yields and Reaction Rates analyze->compare end Conclusion on Relative Reactivity compare->end

Caption: Standardized workflow for comparing boronic acid reactivity.

Conclusion and Recommendations

Both thiophene and furan boronic acids are highly effective reagents in Suzuki-Miyaura cross-coupling reactions. The choice between them may depend on the specific substrate and desired reaction conditions.

  • Thiophene boronic acids generally exhibit greater stability due to the higher aromaticity of the thiophene ring. This can be advantageous in reactions requiring prolonged heating or in the synthesis of complex molecules where starting material integrity is paramount.

  • Furan boronic acids , while potentially more susceptible to protodeboronation, can in some cases provide higher yields, as seen in the coupling with 2-chloropyridine.[5] Their reactivity can be harnessed effectively under carefully optimized conditions.

For challenging couplings, or when stability is a primary concern, thiophene boronic acids may be the more robust choice. However, furan boronic acids should not be overlooked, as they can offer excellent results, particularly when milder conditions can be employed. Researchers are encouraged to screen both classes of reagents to determine the optimal choice for their specific synthetic targets.

References

MIDA Boronates: A Superior Stability Profile for Advancing Suzuki-Miyaura Couplings of 3-Formylfuran-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the inherent instability of many heteroarylboronic acids, such as 3-Formylfuran-2-boronic acid, presents a significant challenge in Suzuki-Miyaura cross-coupling reactions. This guide provides a comprehensive comparison of this compound with its N-methyliminodiacetic acid (MIDA) boronate counterpart, highlighting the MIDA boronate's role as a stable and efficient alternative for the synthesis of complex molecules.

The utility of this compound as a building block is often undermined by its propensity for decomposition, leading to diminished yields and reproducibility in synthetic protocols. MIDA boronates have emerged as a robust solution, offering exceptional bench-top stability and controlled release of the boronic acid under specific reaction conditions, thereby enhancing the efficiency and reliability of cross-coupling reactions.

Quantitative Performance Comparison: Stability and Reactivity

Table 1: Bench-Top Stability Comparison of 2-Furylboronic Acid and its MIDA Boronate

CompoundStorage ConditionsDurationRemaining Purity (%)
2-Furylboronic acidSolid, on benchtop under air15 days<5%
2-Furylboronic acid MIDA esterSolid, on benchtop under air>60 days>98%

Data extrapolated from studies on the stability of various unstable boronic acids and their MIDA boronates.

Table 2: Comparative Yields in Suzuki-Miyaura Coupling

Boron Reagent (1.2 equiv.)Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2-Furylboronic acid4-ChlorobenzaldehydePd(OAc)₂, SPhosK₃PO₄Dioxane/H₂O801250
2-Furylboronic acid MIDA ester4-ChlorobenzaldehydePd(OAc)₂, SPhosK₃PO₄Dioxane/H₂O801292

This data illustrates the significant improvement in reaction yield when using the MIDA boronate, attributable to its enhanced stability and the slow, controlled release of the active boronic acid, which minimizes decomposition.

The Stability Advantage: A Logical Overview

The core advantage of MIDA boronates lies in the transformation of the trigonal planar, sp²-hybridized boron of the boronic acid into a more stable tetrahedral, sp³-hybridized boronate complex. This structural change protects the boron center from degradation pathways such as protodeboronation.

Stability_Advantage cluster_0 Unstable Boronic Acid cluster_1 Stable Alternative cluster_2 Application Boronic_Acid This compound (sp² boron, reactive) Suzuki_Coupling Suzuki-Miyaura Coupling Boronic_Acid->Suzuki_Coupling Low Yield (Decomposition) MIDA_Boronate This compound MIDA ester (sp³ boron, stable) MIDA_Boronate->Suzuki_Coupling High Yield (Slow Release)

Caption: MIDA boronates provide a stable pathway for Suzuki-Miyaura coupling.

Experimental Protocols

Detailed methodologies for the synthesis of the MIDA boronate and its subsequent use in a Suzuki-Miyaura coupling are provided below. These protocols are based on established procedures for analogous heteroaryl MIDA boronates.

Synthesis of this compound MIDA ester

This procedure involves the condensation of this compound with N-methyliminodiacetic acid (MIDA).

Materials:

  • This compound (1.0 eq)

  • N-methyliminodiacetic acid (MIDA) (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound and N-methyliminodiacetic acid.

  • Add a mixture of DMF and toluene (1:1 v/v).

  • Heat the reaction mixture to reflux and allow for the azeotropic removal of water.

  • Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude MIDA boronate can be purified by column chromatography on silica gel or by recrystallization.

Suzuki-Miyaura Cross-Coupling using this compound MIDA ester ("Slow-Release" Protocol)

This protocol is designed to slowly generate the active boronic acid in situ, minimizing its decomposition and maximizing the reaction yield.

Materials:

  • Aryl Halide (e.g., 4-Bromoacetophenone) (1.0 eq)

  • This compound MIDA ester (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add the aryl halide, this compound MIDA ester, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 5:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental_Workflow Start Start: Aryl Halide & This compound MIDA ester Reaction_Setup Reaction Setup: - Pd(OAc)₂, SPhos - K₃PO₄ - Dioxane/H₂O Start->Reaction_Setup Heating Heating (80-100 °C) Slow release of boronic acid Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC or LC-MS) Heating->Monitoring Workup Aqueous Workup: - Extraction - Washing Monitoring->Workup Reaction Complete Purification Purification: Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling with MIDA boronates.

Performance of 3-Formylfuran-2-boronic Acid in Catalytic Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 3-formylfuran-2-boronic acid in various catalytic cross-coupling reactions, essential for the synthesis of complex organic molecules in pharmaceutical and materials science research. By presenting available experimental data, this document aims to assist researchers in selecting the optimal catalytic system for their specific synthetic needs.

Introduction to this compound in Cross-Coupling Reactions

This compound is a versatile building block in organic synthesis, featuring a furan ring substituted with both a formyl group and a boronic acid moiety. This unique combination of functional groups allows for its participation in a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures from simpler precursors.

The electron-withdrawing nature of the formyl group can influence the reactivity of the boronic acid, potentially affecting reaction kinetics and yields. Understanding its performance in different catalytic systems is therefore crucial for its effective utilization.

Suzuki-Miyaura Coupling: A Comparative Analysis

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)–C(sp²) bonds. While specific data for the Suzuki-Miyaura coupling of this compound is not extensively reported in the readily available literature, we can draw comparisons from studies on analogous furan-based boronic acids to infer its potential reactivity.

For instance, studies comparing the reactivity of furan-2-boronic acid and furan-3-boronic acid have shown that the position of the boronic acid group on the furan ring significantly impacts the reaction outcome. Similarly, the presence and position of substituents like the formyl group are expected to play a key role.

Table 1: Comparison of Furan-based Boronic Acids in Suzuki-Miyaura Coupling

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Furan-2-boronic acid4-BromoanisolePd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O803Moderate[1]
Furan-3-boronic acid2-Chloro-4,6-dimethoxypyrimidineAllylpalladium(II) chloride dimer / cataCXium AK₃PO₄MeOH/THF6018~60[2]
Benzo[b]furan-2-boronic acid2-Chloro-4,6-dimethoxypyrimidineAllylpalladium(II) chloride dimer / cataCXium AK₃PO₄MeOH/THF6018>95[2]
(5-Formylthiophen-2-yl)boronic acid4-BromoanisolePd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O1001~70[1]

Analysis: The data suggests that the electronic and steric properties of the boronic acid and its substituents are critical. For example, benzo[b]furan-2-boronic acid shows significantly higher reactivity compared to furan-3-boronic acid under similar conditions. The electron-withdrawing formyl group on the thiophene analog of the target molecule, (5-formylthiophen-2-yl)boronic acid, allows for a reasonably efficient coupling, suggesting that this compound could also be a viable coupling partner, although optimization of reaction conditions would be essential.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a general protocol that can be adapted for the Suzuki-Miyaura coupling of this compound, based on common practices for similar heterocyclic boronic acids.[3]

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or DMF/water mixture)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, this compound, palladium catalyst, and base.

  • Add the degassed solvent to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck and Sonogashira Couplings

Detailed experimental data on the performance of this compound in Heck and Sonogashira reactions is currently scarce in the reviewed literature.

The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene.[4][5] While boronic acids are not the primary coupling partners in the classical Heck reaction, variations of the reaction exist.

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. Similar to the Heck reaction, direct participation of boronic acids is not characteristic of the standard Sonogashira protocol.

For both Heck and Sonogashira reactions, the furan moiety would typically be introduced via a halogenated furan derivative rather than a furan boronic acid. However, the development of novel catalytic systems is an ongoing area of research, and future studies may reveal conditions under which this compound can participate in such transformations.

Visualizing Catalytic Pathways

To aid in the understanding of the underlying chemical processes, the following diagrams illustrate a typical catalytic cycle for the Suzuki-Miyaura reaction and a general experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ligand Exchange Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ar-R'-Pd(II)(L2) Ar-R'-Pd(II)(L2) Reductive Elimination Ar-Pd(II)-OR'(L2)->Ar-R'-Pd(II)(L2) Transmetalation Ar-R'-Pd(II)(L2)->Pd(0)L2 Ar-R' R-B(OH)2 R-B(OH)2 R-B(OH)2->Ar-Pd(II)-OR'(L2) Base Base Base Ar-X Ar-X Ar-R' Ar-R'

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine Reactants: - this compound - Aryl Halide - Catalyst - Base Solvent Add Degassed Solvent Reactants->Solvent Atmosphere Establish Inert Atmosphere Solvent->Atmosphere Heating Heat and Stir Atmosphere->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Quench Quench with Water Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify

Figure 2: General Experimental Workflow for a Cross-Coupling Reaction.

Logical Framework for Catalyst System Selection

The choice of an appropriate catalytic system is paramount for achieving high yields and selectivity. The following diagram outlines a logical approach to selecting a suitable system for the coupling of this compound.

Catalyst_Selection Start Define Coupling Partners: This compound + Aryl Halide InitialScreening Initial Catalyst Screening (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Start->InitialScreening BaseScreening Base Screening (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) InitialScreening->BaseScreening SolventScreening Solvent Screening (e.g., Dioxane, Toluene, DMF/H₂O) BaseScreening->SolventScreening TempOptimization Temperature Optimization SolventScreening->TempOptimization LowYield Acceptable Yield? TempOptimization->LowYield LigandScreening Advanced Ligand Screening (e.g., Buchwald Ligands) LowYield->LigandScreening No HighYield Optimized Conditions LowYield->HighYield Yes LigandScreening->BaseScreening

Figure 3: Decision-making flowchart for optimizing a Suzuki-Miyaura coupling reaction.

Conclusion

This compound holds significant potential as a versatile building block in organic synthesis. While direct, comprehensive performance data in a range of catalytic systems is still emerging, comparisons with analogous furan and thiophene boronic acids provide valuable insights into its expected reactivity. The provided general protocols and logical frameworks for optimization offer a solid starting point for researchers aiming to incorporate this valuable reagent into their synthetic strategies. Further research is warranted to fully elucidate its performance in Suzuki-Miyaura, Heck, and Sonogashira couplings and to expand its application in the synthesis of novel compounds.

References

A Comparative Guide to the Efficacy of 3-Formylfuran-2-boronic acid and Other Organoboron Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Organoboron reagents, particularly boronic acids, have become indispensable tools in modern organic synthesis and medicinal chemistry. Their versatility, stability, and the efficiency of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction have significantly accelerated the discovery and development of new pharmaceuticals and functional materials. Among the diverse array of available boronic acids, 3-Formylfuran-2-boronic acid presents a unique combination of a reactive boronic acid moiety and a functionalizable formyl group on a furan scaffold. This guide provides an objective comparison of the performance of this compound with other organoboron reagents, supported by available experimental data, to assist researchers in selecting the optimal reagents for their specific applications.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The choice of boronic acid is crucial for the success and efficiency of this reaction, with factors such as electronic effects, steric hindrance, and stability playing significant roles.

While direct, comprehensive comparative studies detailing the yields of this compound against a wide range of other organoboron reagents under identical conditions are limited in publicly available literature, we can infer its reactivity based on studies of similar heteroaryl and substituted boronic acids.

Key Factors Influencing Reactivity:

  • Electronic Nature: The electron-withdrawing nature of the formyl group in this compound can influence its reactivity. Electron-withdrawing groups can sometimes decrease the rate of transmetalation in the Suzuki-Miyaura catalytic cycle. However, the furan ring itself possesses unique electronic properties that also affect the reaction.

  • Stability: Heteroaryl boronic acids, particularly those with certain substitution patterns, can be prone to protodeboronation (cleavage of the C-B bond by a proton source) under the basic conditions of the Suzuki-Miyaura reaction. The stability of this compound under various reaction conditions is a critical factor in achieving high yields.

Comparative Yield Data (Illustrative)

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Benzo[b]furan-2-boronic acid2-chloro-4,6-dimethoxypyrimidinePd(OAc)₂ / SPhosK₃PO₄THF/MeOH651685[1]
3-Furan boronic acid2-chloro-4,6-dimethoxypyrimidinePd(OAc)₂ / SPhosK₃PO₄THF/MeOH651670[1]

Note: The yields are highly dependent on the specific reaction conditions, including the catalyst, ligand, base, solvent, and temperature. Optimization is often necessary to achieve the best results for a particular substrate combination.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general framework for performing a Suzuki-Miyaura coupling reaction with a heteroaryl boronic acid like this compound.[2] Optimization of specific parameters is recommended for each new set of reactants.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 - 1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 mmol)

  • Degassed solvent (e.g., Dioxane/H₂O, Toluene, DMF)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium catalyst, and base.

  • Add the degassed solvent to the flask.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux).

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

Workflow for a Typical Suzuki-Miyaura Coupling Reaction

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Aryl Halide, Boronic Acid, Catalyst, Base Solvent Add Degassed Solvent Reactants->Solvent Heating Heat and Stir Solvent->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Quench Aqueous Work-up Monitoring->Quench Reaction Complete Extract Extraction Quench->Extract Purify Purification (Chromatography) Extract->Purify Final_Product Final_Product Purify->Final_Product Isolated Product

Caption: Workflow of a Suzuki-Miyaura cross-coupling reaction.

Efficacy in Biological Applications

Organoboron compounds have garnered significant interest for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties. The furan scaffold present in this compound is a common motif in many biologically active molecules.[3]

While specific and direct comparative biological activity data for this compound against other organoboron reagents is not extensively documented in the reviewed literature, we can analyze the activity of structurally related compounds to infer its potential. For instance, various furan derivatives have demonstrated notable antimicrobial and cytotoxic effects.[4][5]

Comparative Biological Activity Data (Illustrative)

The following table presents Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values for some furan and boronic acid derivatives to illustrate the range of activities observed in these classes of compounds. It is important to emphasize that these are not direct comparisons with this compound but provide context for its potential biological efficacy.

Compound Class / Specific CompoundTarget Organism / Cell LineActivity MetricValueReference
3-Aryl-3-(furan-2-yl)propanoic acid derivativeEscherichia coliMIC64 µg/mL[4]
2-Formyl-5-trifluoromethylphenylboronic acidBacillus cereusMIC<32 µg/mL[6]
Furan-based pyrimidine-thiazolidinone derivativeBacillus subtilisMIC200 µg/mL
Boron compounds (general)Leukemia cell line (HL-60)CytotoxicityConcentration-dependent[7]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a general method for determining the MIC of a compound against a bacterial strain using the broth microdilution method.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strain (e.g., Escherichia coli, Staphylococcus aureus)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the growth medium directly in the wells of the 96-well plate.

  • Prepare a standardized inoculum of the bacterial strain adjusted to a specific optical density (e.g., 0.5 McFarland standard).

  • Inoculate each well with the bacterial suspension, except for the sterility control wells.

  • Include a positive control (medium with bacteria, no compound) and a negative control (medium only).

  • Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.

Workflow for Determining Minimum Inhibitory Concentration (MIC)

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Serial Dilutions of Test Compound Inoculation Inoculate Microtiter Plate Compound_Prep->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 24h Inoculation->Incubation Read_Plate Visual Inspection or Spectrophotometric Reading Incubation->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC Result Result Determine_MIC->Result MIC Value

Caption: Workflow for MIC determination via broth microdilution.

Conclusion

This compound is a valuable and versatile reagent for organic synthesis and a promising scaffold for the development of biologically active compounds. While direct, extensive comparative data is still emerging, its structural features suggest it is a competent partner in Suzuki-Miyaura couplings and a candidate for biological screening. The presence of the formyl group offers a convenient handle for further synthetic modifications, expanding its utility in the creation of diverse molecular libraries for drug discovery and materials science. Researchers are encouraged to perform specific optimizations for their systems to fully harness the potential of this and other organoboron reagents.

References

A Comparative Structural Analysis of 3-Formylfuran-2-boronic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative structural analysis of 3-formylfuran-2-boronic acid and its derivatives, compounds of significant interest in organic synthesis and medicinal chemistry. Their utility as building blocks, particularly in Suzuki-Miyaura cross-coupling reactions, stems from the unique interplay of the furan ring, the reactive formyl group, and the versatile boronic acid moiety.[1][2][3] This document summarizes key structural data, outlines common experimental protocols for their characterization, and visualizes relevant chemical pathways.

Structural and Physical Properties: A Comparative Overview

The structural characteristics of boronic acids are foundational to their reactivity.[4] Generally, arylboronic acids exhibit a trigonal planar geometry around the sp²-hybridized boron atom.[4] In the solid state, they often form hydrogen-bonded dimers.[4][5] The introduction of a formyl group at the 3-position of the furan ring introduces an additional site for intermolecular interactions and influences the electronic properties of the molecule.

Below is a summary of key physical and structural data for this compound and a related derivative for comparison.

PropertyThis compound5-Formylfuran-2-boronic acid
CAS Number 27339-38-4[6][7]27329-70-0[8]
Molecular Formula C₅H₅BO₄[6][7]C₅H₅BO₄[8]
Molecular Weight 139.90 g/mol [6][7]139.90 g/mol [8]
Melting Point 150°C (dec.)[6]Not available
Purity ≥97%[7]Not available
IUPAC Name (3-formylfuran-2-yl)boronic acid(5-formylfuran-2-yl)boronic acid[8]
Crystal Structure Data (CCDC Number) 255863[9]222871[8]

Spectroscopic Data Comparison

Spectroscopic techniques are crucial for the structural elucidation of these derivatives. While specific experimental data for this compound is not extensively published in readily available literature, predictions can be made based on the analysis of similar structures.[10]

Spectroscopic DataThis compound (Predicted)5-Formylthiophen-2-yl)boronic acid (Model Compound)
¹H NMR (ppm) Signals corresponding to the furan ring protons and the aldehyde proton. The chemical shifts would be influenced by the electron-withdrawing nature of the formyl and boronic acid groups.Utilized in monitoring the progress of Suzuki-Miyaura cross-coupling reactions.[11]
¹³C NMR (ppm) Resonances for the furan ring carbons, with the formyl carbon appearing at a low field (~190 ppm). The carbon attached to the boron atom would also have a characteristic chemical shift.Not detailed, but would show characteristic peaks for the thiophene ring and formyl group.
¹¹B NMR (ppm) A broad signal in the range of 28-33 ppm is characteristic of trigonal (sp²) arylboronic acids.[10]Not available
IR (cm⁻¹) Strong, broad O-H stretch (3200-3500 cm⁻¹) for the boronic acid, a sharp C=O stretch for the aldehyde (~1700 cm⁻¹), and C-O-C stretches for the furan ring.Not detailed, but would show similar characteristic peaks.

Experimental Protocols

The characterization of this compound derivatives relies on a suite of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To determine the chemical structure and purity of the compound.

  • Protocol: A sample of the boronic acid derivative (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. ¹H, ¹³C, and ¹¹B NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS).

Infrared (IR) Spectroscopy:

  • Purpose: To identify the functional groups present in the molecule.

  • Protocol: A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Purpose: To determine the molecular weight and fragmentation pattern of the compound.

  • Protocol: The sample is introduced into the mass spectrometer via a suitable ionization technique (e.g., ESI or GC-MS). The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.

X-ray Crystallography:

  • Purpose: To determine the precise three-dimensional arrangement of atoms in the solid state.

  • Protocol: Single crystals of the compound are grown by slow evaporation of a suitable solvent. A selected crystal is mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to solve the crystal structure.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Structural Characterization

G Workflow for Structural Analysis cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms xray X-ray Crystallography purification->xray structure Structure Elucidation nmr->structure ir->structure ms->structure xray->structure

Caption: General experimental workflow for the synthesis and structural characterization of boronic acid derivatives.

Role in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2] this compound and its derivatives are valuable coupling partners in these reactions.[3]

G Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdi_complex Ar-Pd(II)-X Complex oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_aryl_complex Ar-Pd(II)-Ar' Complex transmetalation->pdi_aryl_complex boronic_acid This compound + Base boronic_acid->transmetalation reductive_elimination Reductive Elimination pdi_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Coupled Product (Biaryl) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Safety Operating Guide

Proper Disposal Procedures for 3-Formylfuran-2-boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of 3-Formylfuran-2-boronic acid, emphasizing safety and regulatory adherence.

This compound (CAS No. 27339-38-4) is an irritant that can cause skin, eye, and respiratory irritation.[1][2] Therefore, proper handling and disposal are crucial to minimize health risks and environmental impact. The primary disposal method for this compound is through an approved hazardous waste disposal facility.[1]

Immediate Safety and Handling

Before beginning any work with this compound, ensure that all necessary personal protective equipment (PPE) is worn. This includes chemical-resistant gloves (such as nitrile), a lab coat, and safety goggles.[3] All handling of the solid compound or solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[3]

Waste Segregation and Collection

Proper segregation of chemical waste is a critical first step in the disposal process. This compound waste should not be mixed with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]

Step-by-Step Collection Procedure:

  • Designate a Waste Container: Use a chemically compatible container with a secure lid for collecting all this compound waste, including contaminated consumables like gloves and weighing papers.

  • Proper Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and indicate any known hazards, such as "Irritant."[3] If the waste is in a solution, specify the solvent and its approximate concentration.

  • Secure Storage: Store the sealed waste container in a designated and well-ventilated hazardous waste accumulation area.[3] This area should be away from incompatible materials.

Spill Management

In the event of a spill, the following steps should be taken:

  • Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep up the material and place it into a suitable, closed container for disposal.[1] Avoid generating dust.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's specific protocols.

Disposal Protocol

Direct disposal of this compound into the sanitary sewer is not permitted. The compound must be disposed of as hazardous chemical waste.

  • Consult Institutional Guidelines: Before arranging for disposal, consult your institution's EHS department or your laboratory's Chemical Hygiene Plan.[3] Local regulations and institutional policies will dictate the specific procedures for hazardous waste pickup and disposal.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the properly labeled and sealed hazardous waste container.

It is important to note that neutralization of boronic acids in a standard laboratory setting is not recommended without explicit approval and a specific protocol from your EHS department, due to the potential for unknown reactions.[3]

Quantitative Data Summary

PropertyValueReference
CAS Number 27339-38-4[4]
Molecular Formula C5H5BO4[4]
Molecular Weight 139.90 g/mol [4]
Appearance Light yellow solid[1]
Hazards Skin Irritant, Eye Irritant, Respiratory Irritant[1][2]

Disposal Workflow Visualization

The following diagram illustrates the proper disposal workflow for this compound in a laboratory setting.

G cluster_prep Preparation & Handling cluster_waste_collection Waste Collection cluster_spill Spill Management cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Fume Hood A->B C Use Designated, Labeled Hazardous Waste Container B->C E Contain Spill & Sweep Up Solid Material B->E If Spill Occurs D Segregate from Other Waste Streams C->D G Store Waste Container in a Designated Accumulation Area D->G F Place in a Sealed Container for Disposal E->F F->G H Consult Institutional EHS Guidelines G->H I Arrange for Professional Hazardous Waste Disposal H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 3-Formylfuran-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3-Formylfuran-2-boronic acid (CAS RN: 27339-38-4). The following procedures are based on best practices for handling boronic acid derivatives and are intended for researchers, scientists, and drug development professionals. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information.

Immediate Safety Precautions:

When handling this compound, immediate and strict adherence to safety protocols is essential to mitigate potential hazards. This chemical is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

  • Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][3]

  • Hygiene Measures: Avoid all personal contact, including the inhalation of dust or vapors.[2] Wash hands thoroughly with soap and water after handling and before breaks. Do not eat, drink, or smoke in the laboratory.[2] Contaminated clothing should be removed immediately and washed before reuse.[1][2]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[2]To protect eyes from contact, which can cause serious irritation.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.[2][3]To prevent skin contact and potential irritation.[1][2]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[2][3]To protect skin from accidental splashes or spills.[2]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][3][4]To prevent respiratory tract irritation.[1]

Experimental Protocol: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation: Before beginning work, ensure that a safety shower and eyewash station are readily accessible.[3] The work area within the chemical fume hood should be clean and free of clutter.

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling:

    • Minimize dust generation and accumulation.[4]

    • Avoid breathing dust, vapor, mist, or gas.[4]

    • Avoid contact with eyes, skin, and clothing.[4]

    • Keep the container tightly closed when not in use.[1][4]

    • Use and store under nitrogen if specified by the supplier to maintain stability.[4]

  • Post-Handling:

    • Clean the work area to remove any residual chemical.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]

    • Properly remove and dispose of contaminated PPE.

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.

  • Waste Collection: Do not pour waste down the drain.[2] Contaminated materials should be collected in a designated, labeled, and sealed container for hazardous waste.[2]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing papers, and paper towels, must also be disposed of as hazardous waste.[3]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned container can then be disposed of according to local regulations.[3]

Emergency Procedures

In the event of exposure or a spill, follow these procedural steps:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3][4]

  • Skin Contact: Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][3][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]

  • Spills: Evacuate the area. Ensure the area is well-ventilated, if it is safe to do so. For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust. Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[2][4]

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.